molecular formula C9H6FN3O2 B3015333 5-fluoro-4-nitro-1-phenyl-1H-pyrazole CAS No. 1803607-95-5

5-fluoro-4-nitro-1-phenyl-1H-pyrazole

Cat. No.: B3015333
CAS No.: 1803607-95-5
M. Wt: 207.164
InChI Key: OHUHNIVOBAHRJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-fluoro-4-nitro-1-phenyl-1H-pyrazole is a pyrazole-based chemical compound intended for research and development purposes. Pyrazole derivatives are recognized as a privileged scaffold in medicinal chemistry and are present in a wide array of pharmacologically active molecules . This particular structure, featuring fluoro and nitro functional groups, is primarily of interest as a key synthetic intermediate or building block for the creation of more complex molecules in drug discovery programs . Researchers utilize pyrazole cores to develop compounds for investigating a diverse range of biological activities. The pyrazole moiety is a common feature in substances studied for their potential anti-inflammatory, antimicrobial, anticancer, and central nervous system effects, among others . The specific pattern of substitution on the pyrazole ring is critical to its biological activity and physicochemical properties . The nitro group can serve as a precursor for other functional groups, while the fluorine atom can influence the molecule's electronic properties, metabolic stability, and binding affinity to biological targets. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-4-nitro-1-phenylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FN3O2/c10-9-8(13(14)15)6-11-12(9)7-4-2-1-3-5-7/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHUHNIVOBAHRJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C=N2)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5-fluoro-4-nitro-1-phenyl-1H-pyrazole chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-fluoro-4-nitro-1-phenyl-1H-pyrazole: Structure, Properties, and Synthetic Strategy

Abstract

The pyrazole nucleus is a privileged scaffold in modern medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2] Its value is often enhanced through strategic functionalization designed to modulate physicochemical and pharmacokinetic properties. This technical guide provides a comprehensive analysis of 5-fluoro-4-nitro-1-phenyl-1H-pyrazole, a compound of significant interest for drug discovery programs. While specific literature on this exact molecule is sparse, this document leverages established principles of physical organic chemistry and data from closely related analogs to predict its properties, outline a robust synthetic pathway, and discuss its potential as a versatile building block for creating novel chemical entities. We will delve into the synergistic effects of the 5-fluoro and 4-nitro substituents, which impart unique electronic and metabolic characteristics, making this scaffold a compelling starting point for developing kinase inhibitors, anti-infective agents, and other targeted therapies.

The Phenylpyrazole Scaffold: A Cornerstone of Modern Drug Discovery

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. This structural motif is present in a remarkable number of blockbuster drugs, a testament to its favorable pharmacological properties.[3] The 1-phenylpyrazole core, in particular, offers a stable and synthetically tractable framework that can be readily decorated with diverse functional groups to optimize target engagement and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

Prominent examples of pyrazole-containing drugs include:

  • Celecoxib: A selective COX-2 inhibitor used for treating inflammation and pain.

  • Rimonabant: A cannabinoid receptor antagonist developed as an anti-obesity agent.

  • Sildenafil: A phosphodiesterase-5 (PDE5) inhibitor for erectile dysfunction, which contains a fused pyrazole ring system.[1]

  • Fipronil: A broad-spectrum insecticide, highlighting the scaffold's utility beyond human medicine.[4]

The success of these molecules underscores the value of the pyrazole core as a bioisostere for other aromatic systems and its ability to engage in critical hydrogen bonding and π-stacking interactions within protein binding sites.

Strategic Functionalization: The Roles of Fluorine and Nitro Groups

The specific substitution pattern of 5-fluoro-4-nitro-1-phenyl-1H-pyrazole is not arbitrary. Each functional group is chosen for its profound and predictable impact on the molecule's overall properties.

The Impact of the 5-Fluoro Substituent

The incorporation of fluorine is a cornerstone strategy in medicinal chemistry.[5] Its small van der Waals radius (1.47 Å), comparable to that of hydrogen (1.20 Å), allows it to act as a bioisostere without introducing significant steric bulk.[6] However, its extreme electronegativity (3.98 on the Pauling scale) imparts powerful electronic effects.[7]

Key advantages of fluorination include:

  • Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes. This can prolong a drug's half-life and improve its bioavailability.[8][9]

  • Modulation of pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic centers, altering the ionization state of the molecule at physiological pH. This influences solubility, membrane permeability, and protein binding.[6][8]

  • Enhanced Binding Affinity: Fluorine can engage in favorable non-covalent interactions within a protein's active site, including dipole-dipole interactions, hydrogen bonds (with the fluorine as a weak acceptor), and orthogonal multipolar interactions (e.g., with amide carbonyls), thereby increasing ligand binding affinity.[7]

  • Increased Lipophilicity: Fluorination generally increases a molecule's lipophilicity, which can enhance its ability to cross biological membranes, including the blood-brain barrier.[10]

The Utility of the 4-Nitro Group

The nitro group at the C4 position of the pyrazole ring is a powerful modulator of chemical reactivity and a versatile synthetic handle.

  • Electronic Effects: As one of the strongest electron-withdrawing groups, the nitro group significantly lowers the electron density of the pyrazole ring. This makes the ring's C-H protons more acidic and influences the regioselectivity of subsequent reactions.[11]

  • Synthetic Versatility: The nitro group is readily reduced to an amine (-NH2) under various conditions (e.g., catalytic hydrogenation with Pd/C, or using metals like iron or tin in acidic media).[12] This resulting aniline-like amino group is a critical functional handle for diversification, allowing for the formation of amides, sulfonamides, ureas, and other structures through well-established coupling chemistries. This transformation is fundamental for building libraries of analogs for Structure-Activity Relationship (SAR) studies.

  • Directing Group: The presence of the nitro group at C4 can guide further electrophilic substitution on the N-phenyl ring, typically directing incoming electrophiles to the meta positions.

Predicted Physicochemical Properties

Based on the structure and data from similar compounds, the following properties for 5-fluoro-4-nitro-1-phenyl-1H-pyrazole can be predicted.

PropertyPredicted ValueSource/Basis
Molecular Formula C₉H₆FN₃O₂Structural Analysis
Molecular Weight 207.16 g/mol Calculation
IUPAC Name 5-fluoro-4-nitro-1-phenyl-1H-pyrazoleIUPAC Nomenclature
CAS Number Not assignedLiterature Search
Calculated LogP ~1.5 - 2.5Comparison with analogs[13][14]
Topological Polar Surface Area (TPSA) ~74.5 ŲComparison with analogs[14]
Hydrogen Bond Donors 0Structural Analysis
Hydrogen Bond Acceptors 4 (2 from NO₂, 1 from F, 1 from N)Structural Analysis
Appearance Likely a yellow or off-white crystalline solidAnalogy with nitroaromatics[12]

Proposed Synthetic Strategy

A logical and efficient synthesis is crucial for the exploration of any new chemical scaffold. We propose a multi-step synthesis starting from commercially available materials, with each step chosen for its reliability and scalability.

Retrosynthetic Analysis & Workflow

The primary disconnection is the pyrazole ring itself, which is classically formed via the condensation of a hydrazine with a 1,3-dicarbonyl or an equivalent synthon. The fluoro and nitro groups can be installed on a pre-formed pyrazole ring. A plausible forward synthesis would involve the formation of 1-phenylpyrazole, followed by sequential nitration and fluorination.

G Target 5-fluoro-4-nitro-1-phenyl-1H-pyrazole Intermediate1 4-nitro-1-phenyl-1H-pyrazole Target->Intermediate1 Electrophilic Fluorination Intermediate2 1-phenyl-1H-pyrazole Intermediate1->Intermediate2 Nitration Start1 Phenylhydrazine Intermediate2->Start1 Condensation Start2 Malondialdehyde or equivalent Intermediate2->Start2 Condensation

Caption: Retrosynthetic analysis of the target molecule.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 1-phenyl-1H-pyrazole

  • Rationale: This is a classic Knorr-type pyrazole synthesis. Using a malondialdehyde bis(acetal) provides a stable and easy-to-handle source of the 1,3-dicarbonyl motif. The acidic workup in situ hydrolyzes the acetal to the aldehyde, which then condenses with phenylhydrazine.

  • Protocol:

    • To a round-bottom flask, add phenylhydrazine (1.0 eq) and ethanol (5 mL per mmol of hydrazine).

    • Add 1,1,3,3-tetramethoxypropane (1.05 eq), the bis(acetal) of malondialdehyde.

    • Add concentrated hydrochloric acid (2.0 eq) dropwise while stirring at room temperature.

    • Heat the reaction mixture to reflux (approx. 80 °C) for 2-4 hours, monitoring by TLC until the starting materials are consumed.

    • Cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product into ethyl acetate (3x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-phenyl-1H-pyrazole, which can be purified by column chromatography or distillation.

Step 2: Synthesis of 4-nitro-1-phenyl-1H-pyrazole

  • Rationale: The C4 position of the pyrazole ring is electron-rich and susceptible to electrophilic substitution.[11] A standard nitrating mixture of nitric and sulfuric acid is effective for this transformation.[15] The sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).

  • Protocol:

    • In a flask cooled in an ice-salt bath (0 to -5 °C), add concentrated sulfuric acid.

    • Slowly add 1-phenyl-1H-pyrazole (1.0 eq) while maintaining the internal temperature below 5 °C.

    • In a separate flask, prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.5 eq) at 0 °C.

    • Add the cold nitrating mixture dropwise to the pyrazole solution, ensuring the temperature does not exceed 10 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

    • Carefully pour the reaction mixture onto crushed ice. The product will precipitate as a solid.

    • Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to obtain 4-nitro-1-phenyl-1H-pyrazole.

Step 3: Synthesis of 5-fluoro-4-nitro-1-phenyl-1H-pyrazole

  • Rationale: Direct electrophilic fluorination of heteroaromatic systems is a modern and efficient method.[16] Reagents like Selectfluor® (F-TEDA-BF₄) are effective electrophilic fluorine sources. The reaction mechanism likely involves deprotonation at the C5 position by a mild base to generate an anion, which then attacks the electrophilic fluorine source. The electron-withdrawing nitro group at C4 acidifies the C5 proton, facilitating this step.

  • Protocol:

    • Dissolve 4-nitro-1-phenyl-1H-pyrazole (1.0 eq) in a suitable aprotic solvent such as acetonitrile or DMF.

    • Add Selectfluor® (1.2 eq).

    • Heat the reaction mixture to 60-80 °C and monitor by LC-MS. The reaction may require several hours to reach completion.

    • Upon completion, cool the reaction mixture and quench with water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by silica gel column chromatography to isolate the final compound, 5-fluoro-4-nitro-1-phenyl-1H-pyrazole.

Anticipated Spectroscopic Characterization

The identity and purity of the final compound would be confirmed using a suite of standard spectroscopic techniques.

  • ¹H NMR: The spectrum is expected to be simple. The C3-H proton on the pyrazole ring would appear as a sharp singlet, likely downfield due to the aromatic nature of the ring. The protons on the N-phenyl ring would show characteristic multiplets in the aromatic region (~7.4-7.8 ppm).

  • ¹³C NMR: The spectrum would show 9 distinct carbon signals. The C-F carbon (C5) would exhibit a large one-bond coupling constant (¹JCF ≈ 240-260 Hz), appearing as a doublet.[9][17] The C4 carbon, attached to the nitro group, would be significantly deshielded.

  • ¹⁹F NMR: A singlet would be observed, confirming the presence of a single fluorine environment. Its chemical shift would be characteristic of a fluorine atom attached to an sp² carbon in a heteroaromatic system.

  • Mass Spectrometry (HRMS): High-resolution mass spectrometry would show a molecular ion peak [M+H]⁺ corresponding to the exact mass of C₉H₇FN₃O₂, confirming the elemental composition.

Reactivity and Applications in Drug Discovery

The title compound is not an end-goal but a versatile intermediate. Its true value lies in its potential for rapid diversification to generate libraries of novel compounds for biological screening.

G Scaffold 5-fluoro-4-nitro-1-phenyl-1H-pyrazole Step1 Reduction of Nitro Group (e.g., H₂, Pd/C) Scaffold->Step1 Lib4 Further C-H Functionalization (e.g., at C3) Scaffold->Lib4 C-H Activation/ Metalation Intermediate 4-amino-5-fluoro-1-phenyl-1H-pyrazole Step1->Intermediate Lib1 Amide Library (R-COCl) Intermediate->Lib1 Acylation Lib2 Sulfonamide Library (R-SO₂Cl) Intermediate->Lib2 Sulfonylation Lib3 Urea Library (R-NCO) Intermediate->Lib3 Isocyanate Addition

Caption: Diversification strategy for the core scaffold.

The primary pathway for diversification involves the reduction of the nitro group to the corresponding amine. This amine can then be acylated, sulfonylated, or reacted with isocyanates to build a vast library of derivatives. Each new "R" group introduced can probe different regions of a target's binding pocket, allowing for systematic optimization of potency and selectivity. Furthermore, the C3-H bond of the pyrazole ring remains a potential site for late-stage functionalization via directed metalation or C-H activation methodologies.[18]

Conclusion

5-fluoro-4-nitro-1-phenyl-1H-pyrazole represents a highly valuable, albeit under-explored, chemical scaffold. The strategic placement of the fluoro and nitro groups creates a molecule that is primed for use in drug discovery. The fluorine atom can enhance metabolic stability and binding interactions, while the nitro group serves as a versatile synthetic handle for rapid library generation. The synthetic route proposed herein is robust and relies on well-established chemical transformations, making the scaffold accessible for research and development. For scientists and researchers in drug development, this molecule offers a compelling starting point for the rational design of next-generation therapeutics.

References

  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 759-768.
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.
  • Smart, B. E. (2001). Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry, 109(1), 3-11.
  • Inhance Technologies. (2025). Elevating Pharmaceuticals with Advanced Fluorine Chemistry. Technology Insight.
  • Fochi, F., et al. (2004). Syntheses, Structures, and Reactivity of Polynuclear Pyrazolato Copper(I) Complexes. Inorganic Chemistry, 43(19), 6000-6008.
  • Alfa Aesar. (n.d.). 1-(4-Nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, min 97%. Thermo Fisher Scientific.
  • ChemScene. (n.d.). 1-[(4-Fluorophenyl)methyl]-4-nitro-1h-pyrazole. ChemScene.
  • El-Faham, A., et al. (2020). Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)-3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol. Semantic Scholar.
  • Setyawati, A., et al. (2021). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. MDPI.
  • El-Sayed, M. A. A., et al. (2011).
  • BLD Pharm. (n.d.). 5-Fluoro-4-nitro-1H-indole. BLD Pharm.
  • Iaroshenko, V. O., et al. (2014). Regioselective and Guided C–H Activation of 4-Nitropyrazoles. The Journal of Organic Chemistry, 79(7), 3045-3056.
  • University of Southern Mississippi. (2014).
  • Gomaa, A. M., & Ali, M. M. (2018).
  • EvitaChem. (n.d.). 3-fluoro-4-nitro-1H-pyrazole. EvitaChem.
  • Advanced ChemBlocks. (2026). 5-(2-Fluoro-4-nitro-phenyl)-1H-tetrazole. Advanced ChemBlocks Inc..
  • National Center for Biotechnology Information. (n.d.). 3-fluoro-4-nitro-1H-pyrazole. PubChem.
  • Schmitt, R. J., et al. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. MDPI.
  • Benchchem. (n.d.). 1-(4-Fluoro-2-nitrophenyl)-3-phenyl-1H-pyrazole. Benchchem.
  • Tredwell, M., et al. (2014).
  • ChemicalBook. (2026). 4-Nitropyrazole. ChemicalBook.
  • Han, Y., et al. (2021). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PMC.
  • Setyawati, A., et al. (2021). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole.
  • Life Chemicals. (2019). Original Functionalized Pyrazoles For Drug Discovery. Life Chemicals.
  • Kumar, V., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 2011-2014.
  • Syngenta Participations AG. (2014). Process for the preparation of 5-fluoro-1h-pyrazoles.
  • Kumar, R., et al. (2015). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Journal of Chemical and Pharmaceutical Sciences.
  • Sigma-Aldrich. (n.d.). Ethyl 1-(4-nitrophenyl)-5-(trifluoromethyl)
  • Kumar, A., et al. (2020). Synthesis, characterization, and antibacterial evaluation of some new 1,3,5-trisubstituted pyrazole derivatives. International Journal of Green Pharmacy, 14(3).
  • Husain, A., et al. (2012). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals.
  • Maleki, A., et al. (2016). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 6(10), 8343-8349.
  • Sigma-Aldrich. (n.d.). 5-(4-NITROPHENYL)-1H-PYRAZOLE-3-CARBOXYLIC ACID. MilliporeSigma.
  • Kumar, V., et al. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery.
  • U.S. Environmental Protection Agency. (2025). 1-(4-Methylphenyl)-5-phenyl-1H-pyrazole Properties. Comptox Chemicals Dashboard. Properties. Comptox Chemicals Dashboard.

Sources

5-fluoro-4-nitro-1-phenyl-1H-pyrazole CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-fluoro-4-nitro-1-phenyl-1H-pyrazole

Introduction

The pyrazole nucleus is a cornerstone in modern medicinal and agricultural chemistry, forming the structural core of numerous pharmaceuticals and bioactive compounds.[1][2] The strategic introduction of substituents onto the pyrazole ring allows for the fine-tuning of its physicochemical and pharmacological properties. This guide focuses on a specific, highly functionalized derivative: 5-fluoro-4-nitro-1-phenyl-1H-pyrazole. The presence of a phenyl group at the N1 position, a nitro group at C4, and a fluorine atom at C5 creates a unique electronic and steric environment, making this compound a compelling target for research and development, particularly in the field of drug discovery. The electron-withdrawing nature of both the nitro and fluoro groups is expected to significantly influence the reactivity and biological activity of the pyrazole core.[3]

This document provides a comprehensive overview of 5-fluoro-4-nitro-1-phenyl-1H-pyrazole, including its chemical identity, a plausible synthetic pathway, expected properties, and potential applications. As specific experimental data for this exact molecule is not widely available in public literature, this guide synthesizes information from closely related analogues and established principles of heterocyclic chemistry to provide a robust and scientifically grounded resource for researchers.

Chemical Identity and Properties

A specific CAS Number for 5-fluoro-4-nitro-1-phenyl-1H-pyrazole is not readily found in major chemical databases as of early 2026, suggesting it may be a novel or less-common research compound. Its key identifiers and calculated properties are summarized below.

PropertyValue
IUPAC Name 5-fluoro-4-nitro-1-phenyl-1H-pyrazole
Molecular Formula C₉H₆FN₃O₂
Molecular Weight 223.17 g/mol
Monoisotopic Mass 223.0444 Da
Appearance Expected to be a crystalline solid
Solubility Likely soluble in polar organic solvents such as DMSO, DMF, and acetone

Proposed Synthesis Pathway

The synthesis of 5-fluoro-4-nitro-1-phenyl-1H-pyrazole can be envisioned through a multi-step sequence starting from readily available precursors. A logical and efficient approach involves the initial construction of the 1-phenylpyrazole core, followed by sequential electrophilic substitution to introduce the nitro and fluoro groups.

Experimental Protocol: A Plausible Synthetic Route

Step 1: Synthesis of 1-phenyl-1H-pyrazole

The foundational 1-phenylpyrazole can be synthesized via the Knorr pyrazole synthesis or related condensation reactions. A common method involves the reaction of a 1,3-dicarbonyl compound with phenylhydrazine.

  • To a solution of malondialdehyde (or a suitable equivalent like 1,1,3,3-tetramethoxypropane) in a protic solvent such as ethanol, add an equimolar amount of phenylhydrazine.

  • The reaction mixture is typically stirred at room temperature or gently heated to drive the condensation and subsequent cyclization.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to yield 1-phenyl-1H-pyrazole.

Step 2: Nitration of 1-phenyl-1H-pyrazole

The introduction of a nitro group at the C4 position of the pyrazole ring is a standard electrophilic aromatic substitution.

  • Dissolve 1-phenyl-1H-pyrazole in concentrated sulfuric acid at a low temperature (e.g., 0-5 °C).

  • Slowly add a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, while maintaining the low temperature to control the reaction's exothermicity. The direct nitration of pyrazole to 4-nitropyrazole has been reported with yields around 56%.[1]

  • After the addition is complete, allow the reaction to stir for a specified period, gradually warming to room temperature.

  • Carefully pour the reaction mixture over crushed ice to precipitate the product.

  • Collect the solid by filtration, wash with cold water until neutral, and dry to obtain 4-nitro-1-phenyl-1H-pyrazole. A patent describes a similar synthesis of 1-phenyl-4-nitropyrazole.[4]

Step 3: Fluorination of 4-nitro-1-phenyl-1H-pyrazole

The final step is the introduction of the fluorine atom at the C5 position. Direct electrophilic fluorination is a modern and effective method for this transformation.

  • Dissolve 4-nitro-1-phenyl-1H-pyrazole in a suitable solvent, such as acetonitrile or dichloromethane.

  • Add an electrophilic fluorinating agent, such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)).[5]

  • The reaction is typically stirred at room temperature or heated to reflux to facilitate the fluorination. The electron-withdrawing nitro group at C4 will direct the incoming electrophile (F+) to the C5 position.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, the reaction is quenched, and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated. The final product, 5-fluoro-4-nitro-1-phenyl-1H-pyrazole, is purified by column chromatography.

Synthesis Workflow Diagram

Synthesis_Workflow Synthesis of 5-fluoro-4-nitro-1-phenyl-1H-pyrazole cluster_step1 Step 1: Pyrazole Formation cluster_step2 Step 2: Nitration cluster_step3 Step 3: Fluorination A Malondialdehyde C 1-phenyl-1H-pyrazole A->C Condensation/ Cyclization (Ethanol) B Phenylhydrazine B->C Condensation/ Cyclization (Ethanol) D 4-nitro-1-phenyl-1H-pyrazole C->D HNO₃/H₂SO₄ 0 °C to RT E 5-fluoro-4-nitro-1-phenyl-1H-pyrazole D->E Selectfluor® Acetonitrile, Reflux

Caption: Proposed three-step synthesis of the target compound.

Spectroscopic Characterization

While experimental spectra are not available, the expected spectroscopic data can be predicted based on the structure:

  • ¹H NMR: The spectrum would show multiplets in the aromatic region corresponding to the protons of the phenyl ring. A singlet for the C3 proton of the pyrazole ring would also be expected.

  • ¹³C NMR: Signals for the nine carbon atoms would be present. The carbon atoms attached to fluorine and the nitro group would show characteristic shifts and coupling constants (C-F coupling).

  • ¹⁹F NMR: A singlet or a doublet (if coupled to the C3-H) would be expected, with a chemical shift characteristic of a fluorine atom attached to an aromatic heterocyclic ring.

  • Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z = 223.0444, corresponding to the monoisotopic mass. Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and cleavage of the pyrazole ring.

Reactivity and Chemical Behavior

The chemical behavior of 5-fluoro-4-nitro-1-phenyl-1H-pyrazole is dictated by the interplay of its functional groups:

  • Pyrazole Core: A five-membered aromatic heterocycle with two adjacent nitrogen atoms.

  • N1-Phenyl Group: Influences the overall lipophilicity and potential for π-π stacking interactions.

  • C4-Nitro Group: A strong electron-withdrawing group that deactivates the pyrazole ring towards electrophilic attack and activates it towards nucleophilic aromatic substitution. The nitro group can be reduced to an amino group, providing a handle for further derivatization.

  • C5-Fluoro Group: A highly electronegative atom that also acts as an electron-withdrawing group via induction. The carbon-fluorine bond is very strong, which can enhance metabolic stability in biological systems.[6]

The combined electron-withdrawing effects of the nitro and fluoro groups make the pyrazole ring electron-deficient. This would make nucleophilic substitution at the C4 position (displacing the nitro group) a plausible reaction under certain conditions.

Potential Applications in Research and Drug Development

Substituted pyrazoles are a well-established class of "privileged scaffolds" in drug discovery, known for a wide array of biological activities.[1]

  • Anticancer Agents: Many pyrazole derivatives exhibit anticancer properties by targeting various biological pathways, including kinase inhibition.[6]

  • Anti-inflammatory and Analgesic Agents: The pyrazole scaffold is present in well-known anti-inflammatory drugs like celecoxib.

  • Antimicrobial and Antiviral Activity: Fluorinated pyrazoles, in particular, have shown promise as potent antimicrobial and antiviral agents.[6] The introduction of fluorine can enhance binding affinity and metabolic stability.[7]

  • Agrochemicals: Pyrazole derivatives are used as herbicides and insecticides.[8]

Given these precedents, 5-fluoro-4-nitro-1-phenyl-1H-pyrazole represents a promising lead structure for the development of new therapeutic agents. The nitro group can serve as a precursor to an amino group, which can then be used to synthesize a library of amide or sulfonamide derivatives for structure-activity relationship (SAR) studies.

Safety and Handling

As a nitroaromatic compound, 5-fluoro-4-nitro-1-phenyl-1H-pyrazole should be handled with care.

  • Toxicity: Nitroaromatic compounds can be toxic and should be handled in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Storage: Store in a cool, dry place away from strong oxidizing agents.

Conclusion

5-fluoro-4-nitro-1-phenyl-1H-pyrazole is a highly functionalized heterocyclic compound with significant potential in medicinal chemistry and materials science. While detailed experimental data for this specific molecule is scarce, its synthesis is feasible through established chemical transformations. The unique combination of a phenyl, nitro, and fluoro substituent on the pyrazole core makes it an attractive target for further investigation. This guide provides a foundational understanding for researchers interested in exploring the synthesis and applications of this and related fluorinated pyrazole derivatives.

References

  • New Journal of Chemistry. "Electrophilic ring fluorination of 3,5-disubstituted pyrazoles: application to the formal synthesis of a neprilysin inhibitor key intermediate". Royal Society of Chemistry. Available at: [Link].

  • eGrove. "Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions". Available at: [Link].

  • Journal of Organic Chemistry. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac". American Chemical Society. Available at: [Link].

  • National Center for Biotechnology Information. "Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions". U.S. National Library of Medicine. Available at: [Link].

  • ResearchGate. "Fluorinated Pyrazoles: From Synthesis to Applications | Request PDF". Available at: [Link].

  • PubChem. "3-fluoro-4-nitro-1H-pyrazole | C3H2FN3O2 | CID 138112739". National Center for Biotechnology Information. Available at: [Link].

  • Google Patents. "US3294814A - 4-nitropyrazoles".
  • PubChemLite. "161373-45-1 (C9H6FN3O2)". Available at: [Link].

  • PubChem. "CID 21290240 | C9H9N3O2". National Center for Biotechnology Information. Available at: [Link].

  • ResearchGate. "Review on synthesis of nitropyrazoles". Available at: [Link].

  • PubMed. "Synthesis and bioevaluation of 1-phenyl-pyrazole-4-carboxylic acid derivatives as potent xanthine oxidoreductase inhibitors". National Center for Biotechnology Information. Available at: [Link].

  • Organic Chemistry Portal. "Pyrazole synthesis". Available at: [Link].

  • PubMed. "5-tert-butyl-1-(4-fluorophenyl)-N-(1-hydroxy-2-methylpropan-2-yl)pyrazole-3-carboxamide | C18H24FN3O2 | CID 162663645". National Center for Biotechnology Information. Available at: [Link].

Sources

The Strategic Incorporation of Fluorine in Pyrazole Scaffolds: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic introduction of fluorine into pharmaceutical candidates has become a cornerstone of modern drug discovery, with over half of all newly approved small-molecule drugs containing at least one fluorine atom.[1] This guide provides an in-depth technical exploration of the synergy between fluorine and the pyrazole nucleus, a privileged scaffold in medicinal chemistry.[2][3] We will dissect the causal relationships behind the enhanced pharmacological profiles of fluorinated pyrazoles, moving beyond generalized observations to a mechanistic understanding. This whitepaper will equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to leverage fluorinated pyrazole scaffolds in their own discovery programs. We will delve into synthetic methodologies, the profound impact of fluorination on physicochemical and pharmacokinetic properties, and highlight key therapeutic applications with case studies.

The Power of Two: Why Fluorine and Pyrazole are a Winning Combination

The prevalence of both fluorine and the pyrazole motif in successful pharmaceuticals is no coincidence.[1][2][4] Each component brings a unique and complementary set of attributes to a drug candidate.

1.1 The Unique Role of Fluorine in Drug Design

Fluorine, despite its simplicity, is a powerhouse in medicinal chemistry. Its small size (van der Waals radius of 1.47 Å, comparable to hydrogen's 1.20 Å) allows it to act as a bioisostere for a hydrogen atom, often with minimal steric disruption.[5][6] However, its extreme electronegativity (3.98 on the Pauling scale) and the strength of the C-F bond introduce profound electronic and metabolic alterations.[5][7][8] Key benefits of incorporating fluorine include:

  • Enhanced Metabolic Stability: The high bond energy of the C-F bond makes it resistant to oxidative metabolism by cytochrome P450 enzymes, a common route of drug deactivation.[5][9][10][11][12] This "metabolic blocking" can significantly increase a drug's half-life and bioavailability.

  • Modulation of Physicochemical Properties: Fluorine's strong electron-withdrawing nature can significantly alter the acidity (pKa) and basicity of nearby functional groups, which can in turn influence a molecule's solubility, permeability, and target engagement.[5][13]

  • Increased Binding Affinity: The introduction of fluorine can lead to favorable interactions with protein targets, including hydrogen bonds, dipole-dipole interactions, and hydrophobic interactions, thereby increasing binding affinity and potency.[5][8]

  • Improved Lipophilicity and Permeability: Strategic fluorination can fine-tune a molecule's lipophilicity, which is crucial for its absorption, distribution, metabolism, and excretion (ADME) profile.[7][8][13][14][15][16][17] This can enhance a drug's ability to cross cell membranes and reach its target.

1.2 The Pyrazole Scaffold: A Privileged Heterocycle

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a common feature in a multitude of FDA-approved drugs.[2][3] Its popularity stems from its unique physicochemical properties and synthetic versatility. The pyrazole core can:

  • Serve as a Bioisostere: It can act as a bioisosteric replacement for other aromatic rings, often improving properties like lipophilicity.[2]

  • Engage in Diverse Interactions: The two nitrogen atoms can act as both hydrogen bond donors and acceptors, allowing for versatile interactions with biological targets.[2]

  • Provide a Stable and Tunable Platform: The pyrazole ring is metabolically stable and its substitution pattern can be readily modified to optimize a compound's structure-activity relationship (SAR).[18]

The combination of these two powerful components—the unique properties of fluorine and the privileged nature of the pyrazole scaffold—creates a synergistic effect, leading to drug candidates with improved efficacy, safety, and pharmacokinetic profiles.[4]

Synthetic Strategies for Fluorinated Pyrazoles

The synthesis of fluorinated pyrazoles has evolved significantly, with numerous methods available to introduce fluorine and fluorine-containing groups at various positions of the pyrazole ring. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

2.1 [3+2] Cycloaddition Reactions

A cornerstone of pyrazole synthesis is the [3+2] cycloaddition reaction. This powerful method involves the reaction of a 1,3-dipole with a dipolarophile. For fluorinated pyrazoles, this typically involves:

  • Fluorinated 1,3-Dicarbonyl Compounds and Hydrazines: The condensation of a fluorinated 1,3-dicarbonyl compound with a hydrazine derivative is a classical and widely used approach. The regioselectivity of this reaction can be a challenge but can often be controlled by the reaction conditions and the nature of the substituents.

  • Fluorinated Hydrazonoyl Halides and Alkenes/Alkynes: The in-situ generation of fluorinated nitrile imines from hydrazonoyl halides, followed by their cycloaddition with alkenes or alkynes, provides a versatile route to a wide range of fluorinated pyrazoles and pyrazolines.[19][20]

Experimental Protocol: Synthesis of 3,5-bis(fluoroalkyl)pyrazoles via [3+2] Cycloaddition

This protocol is a generalized representation based on methodologies described in the literature.[20]

  • Preparation of the Hydrazonoyl Bromide: To a solution of the corresponding fluoroalkylated hydrazone (1.0 eq) in a suitable solvent (e.g., acetonitrile) at 0 °C, add N-bromosuccinimide (NBS) (1.1 eq) portion-wise.

  • Stirring: Allow the reaction mixture to stir at room temperature for 1-2 hours, monitoring the reaction progress by TLC.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude hydrazonoyl bromide.

  • Cycloaddition: In a separate flask, dissolve the crude hydrazonoyl bromide and the desired trifluoromethyl-substituted alkene (1.2 eq) in a suitable solvent (e.g., toluene).

  • Base Addition: Add a base (e.g., triethylamine, 1.5 eq) dropwise to the mixture at room temperature.

  • Heating: Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Purification: Upon completion, cool the reaction to room temperature, filter off any solids, and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 3,5-bis(fluoroalkyl)pyrazole.

2.2 Other Synthetic Approaches

Beyond [3+2] cycloadditions, other methods have been developed for the synthesis of fluorinated pyrazoles, including:

  • Intra- and Intermolecular Cyclization Reactions: Various cyclization strategies have been employed, often starting from fluorinated precursors.[6]

  • Flow Chemistry: The use of microreactors in flow chemistry has enabled the safe and efficient synthesis of fluorinated diazoalkanes, which can then be used in [2+3] cycloadditions to produce fluorinated pyrazoles and pyrazolines.[21]

  • Direct C-H Fluorination: Recent advances in catalysis have made the direct C-H fluorination of pre-formed pyrazole rings a viable, albeit challenging, strategy.

Diagram: Synthetic Pathways to Fluorinated Pyrazoles

G cluster_0 [3+2] Cycloaddition cluster_1 Other Methods Fluorinated 1,3-Dicarbonyl Fluorinated 1,3-Dicarbonyl Condensation Condensation Fluorinated 1,3-Dicarbonyl->Condensation Hydrazine Hydrazine Hydrazine->Condensation Fluorinated Hydrazonoyl Halide Fluorinated Hydrazonoyl Halide Nitrile Imine Formation Nitrile Imine Formation Fluorinated Hydrazonoyl Halide->Nitrile Imine Formation Base Alkene/Alkyne Alkene/Alkyne Cycloaddition Cycloaddition Alkene/Alkyne->Cycloaddition Fluorinated Pyrazole_A Fluorinated Pyrazole Condensation->Fluorinated Pyrazole_A Regioselective Cyclization Nitrile Imine Formation->Cycloaddition Fluorinated Pyrazole_B Fluorinated Pyrazole Cycloaddition->Fluorinated Pyrazole_B Fluorinated Precursors Fluorinated Precursors Intramolecular Cyclization Intramolecular Cyclization Fluorinated Precursors->Intramolecular Cyclization Various Reagents Pyrazole Core Pyrazole Core Direct C-H Fluorination Direct C-H Fluorination Pyrazole Core->Direct C-H Fluorination Fluorinating Agent Fluorinated Pyrazole_C Fluorinated Pyrazole Intramolecular Cyclization->Fluorinated Pyrazole_C Fluorinated Pyrazole_D Fluorinated Pyrazole Direct C-H Fluorination->Fluorinated Pyrazole_D

Caption: Key synthetic strategies for accessing fluorinated pyrazole scaffolds.

The Impact of Fluorination on the Properties of Pyrazole-Based Compounds

The introduction of fluorine into a pyrazole scaffold can have a profound and often predictable impact on its physicochemical and pharmacokinetic properties. A deep understanding of these effects is crucial for rational drug design.

3.1 Modulation of Acidity and Basicity (pKa)

Fluorine's high electronegativity exerts a strong inductive effect, withdrawing electron density from the surrounding atoms. This can significantly lower the pKa of nearby acidic protons and decrease the basicity of nitrogen atoms within the pyrazole ring.[5][13] This modulation of pKa can have several important consequences:

  • Improved Oral Bioavailability: By reducing the basicity of a compound, fluorination can lead to a greater proportion of the neutral species at physiological pH, which can enhance its ability to permeate cell membranes and improve oral absorption.[5]

  • Altered Target Binding: Changes in the ionization state of a molecule can affect its ability to form key interactions, such as hydrogen bonds, with its biological target.

Table 1: Illustrative Impact of Fluorination on pKa

CompoundSubstituentpKaChange in pKa
PyrazoleH~2.5-
4-Fluoropyrazole4-FLower than pyrazoleDecreased
3-Trifluoromethylpyrazole3-CF3Significantly lowerSignificantly Decreased

Note: The exact pKa values can vary depending on the specific molecule and the position of the fluorine substituent. This table provides a qualitative illustration of the general trend.

3.2 Fine-Tuning Lipophilicity (LogP/LogD)

The effect of fluorination on lipophilicity is context-dependent and can be a powerful tool for optimizing a drug's ADME profile.[13][14][15][16][17]

  • Increased Lipophilicity: In many cases, replacing a hydrogen atom with a fluorine atom increases the lipophilicity of a molecule.[8][16][17] This can enhance membrane permeability and improve oral absorption.

  • Decreased Lipophilicity: The introduction of fluorine can also increase the overall polarity of a molecule, particularly when adjacent to a polarizable atom like sulfur.[13] This can lead to a decrease in lipophilicity. The strategic placement of fluorine can therefore be used to either increase or decrease lipophilicity as needed to achieve the desired pharmacokinetic profile.

3.3 Enhancement of Metabolic Stability

As previously mentioned, the strength of the C-F bond is a key factor in the enhanced metabolic stability of fluorinated compounds.[5][9][10][11][12] By blocking sites of oxidative metabolism, fluorination can:

  • Increase Drug Half-Life: A longer half-life can lead to less frequent dosing and improved patient compliance.

  • Reduce the Formation of Reactive Metabolites: By preventing metabolism at certain positions, fluorination can reduce the risk of forming toxic metabolites.

It is important to note that the prevailing explanation for increased metabolic stability goes beyond simple C-F bond strength. Fluorination can also alter the affinity of a drug for metabolizing enzymes, thereby influencing its metabolic profile.[9][10]

Diagram: The Multifaceted Effects of Fluorination on a Pyrazole Scaffold

G cluster_properties Physicochemical & Pharmacokinetic Properties cluster_outcomes Therapeutic Outcomes Fluorinated Pyrazole Fluorinated Pyrazole pKa pKa Fluorinated Pyrazole->pKa Lowers pKa (Increases Acidity) Lipophilicity (LogP/LogD) Lipophilicity (LogP/LogD) Fluorinated Pyrazole->Lipophilicity (LogP/LogD) Context-Dependent (Increase or Decrease) Metabolic Stability Metabolic Stability Fluorinated Pyrazole->Metabolic Stability Increases (Blocks Metabolism) Binding Affinity Binding Affinity Fluorinated Pyrazole->Binding Affinity Often Increases (Favorable Interactions) Improved Bioavailability Improved Bioavailability pKa->Improved Bioavailability Lipophilicity (LogP/LogD)->Improved Bioavailability Longer Half-Life Longer Half-Life Metabolic Stability->Longer Half-Life Enhanced Potency Enhanced Potency Binding Affinity->Enhanced Potency Reduced Off-Target Effects Reduced Off-Target Effects Binding Affinity->Reduced Off-Target Effects Increased Selectivity

Caption: The causal chain from fluorination to improved therapeutic outcomes.

Therapeutic Applications of Fluorinated Pyrazoles

The unique properties of fluorinated pyrazoles have led to their successful application in a wide range of therapeutic areas.

4.1 COX-2 Inhibitors for Inflammation and Pain

One of the most well-known examples of a pyrazole-containing drug is Celecoxib (Celebrex®), a selective cyclooxygenase-2 (COX-2) inhibitor used to treat inflammation and pain.[3][22] The trifluoromethyl group on the pyrazole ring is a key feature of Celecoxib and related analogues. The development of new pyrazole-based COX-2 inhibitors continues to be an active area of research, with a focus on improving efficacy and safety profiles.[23][24][25][26]

4.2 Kinase Inhibitors in Oncology

Kinases are a major class of drug targets in oncology, and numerous pyrazole-based kinase inhibitors have been developed.[27] The pyrazole scaffold serves as an excellent template for designing molecules that can fit into the ATP-binding pocket of kinases. Fluorination is often employed in these inhibitors to:

  • Enhance Potency: By forming favorable interactions with the kinase active site.

  • Improve Selectivity: By fine-tuning the electronic and steric properties of the molecule to favor binding to the target kinase over other kinases.

  • Increase Metabolic Stability: A crucial factor for orally administered cancer drugs.

Examples of kinase inhibitor programs where fluorinated pyrazoles have been investigated include inhibitors of PDK1 for inflammatory diseases and various kinases for cancer therapy.[28][29][30]

4.3 Other Therapeutic Areas

The versatility of the fluorinated pyrazole scaffold has led to its exploration in a variety of other therapeutic areas, including:

  • Antiviral Agents: As seen in the development of breakthrough drugs for hepatitis C.[31]

  • Antipsychotics and CNS-Active Agents: Where the ability to modulate lipophilicity and permeability is critical for crossing the blood-brain barrier.

  • Agrochemicals: Fluorinated pyrazoles also play a significant role in modern crop protection.[4][32][33]

Conclusion and Future Perspectives

The strategic combination of fluorine and the pyrazole scaffold has proven to be a highly successful strategy in medicinal chemistry. By understanding the fundamental principles that govern the effects of fluorination on the physicochemical and pharmacological properties of pyrazole-based compounds, drug discovery teams can more effectively design and optimize novel therapeutic agents. As synthetic methodologies continue to advance, particularly in the area of late-stage fluorination, the opportunities for creating innovative and life-changing medicines based on the fluorinated pyrazole core will only continue to expand. The future of this field lies in the rational and precise application of fluorine to address specific challenges in drug development, from improving metabolic stability to fine-tuning target selectivity.

References

  • Fluorine in drug discovery: Role, design and case studies. (n.d.). Google Vertex AI.
  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 759-768.
  • Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review. (2024). ChemistrySelect, 9(16).
  • Bhattarai, P., Trombley, T. N., & Altman, R. A. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Medicinal Chemistry Letters.
  • Meanwell, N. A. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery, 16(11), 1261-1286.
  • Bhattarai, P., Trombley, T. N., & Altman, R. A. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ChemRxiv.
  • Fluorinated Building Blocks in Drug Design: Why They Matter. (2026, January 19). Apollo Scientific.
  • Mainstream Synthetic Methods to N¹‐Aryl 3‐Di/trifluoromethyl Pyrazoles. (n.d.). ResearchGate.
  • Singh, R. P., & Kumar, V. (2018). Roles of Fluorine in Drug Design and Drug Action. Current Chemical Biology, 12(2), 92-101.
  • Serebryanyi, V. A., et al. (2020). Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. The Journal of Organic Chemistry, 85(18), 11843-11854.
  • Fluorine as a key element in modern drug discovery and development. (2018, May 3). LE STUDIUM.
  • Bhattarai, P., Trombley, T., & Altman, R. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
  • Bhattarai, P., Trombley, T. N., & Altman, R. A. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Medicinal Chemistry Letters.
  • A Perspective on Applications of Fluorine in Drug Design Through the Lens of Bioisosterism. (2025, April 21).
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Royal Society of Chemistry.
  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. (n.d.). Journal of Medicinal Chemistry.
  • The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorin
  • Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery. (2025, August 9). ResearchGate.
  • Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. (2021, July 2). The University of Brighton.
  • Fluorinated Pyrazoles: From Synthesis to Applications. (n.d.). Scite.ai.
  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. (2025, July 30). Organic & Biomolecular Chemistry.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). RSC Publishing.
  • Selective COX‐2 inhibitor pyrazole derivatives derived from Celecoxib. (n.d.). ResearchGate.
  • Approaches to trifluoromethylated pyrazoles using trifluorodiazoethane. (n.d.). ResearchGate.
  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (n.d.). RSC Medicinal Chemistry.
  • Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. (n.d.). eGrove.
  • Mykhailiuk, P. K. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 121(3), 1670-1715.
  • Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. (2022). Acta Pharmaceutica Sinica B, 12(1), 23-41.
  • A one-pot synthesis of functionalized N-trifluoromethyl pyrazoles from readily available di-Boc trifluoromethylhydrazine and dialdehydes, diketones, carbonylnitriles, and ketoesters/amides/acids is described. (2024). The Journal of Organic Chemistry.
  • Examples of pyrazole core structure containing FDA approved anti‐cancer drugs. (n.d.). ResearchGate.
  • Synthetic Strategies to Access Fluorinated Azoles. (2025). European Journal of Organic Chemistry.
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2025). Molecules, 30(21), 4488.
  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Medicinal Chemistry, 15(21), 2011-2028.
  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. (n.d.). EPJ Web of Conferences.
  • Mykhailiuk, P. K. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 121(3), 1670-1715.
  • Putting the F in pharma. (2025, February 10). Chemistry World.
  • A new synthesis of fluorinated pyrazoles. (2010). Tetrahedron Letters, 51(41), 5469-5471.
  • The Role of Small Molecules Containing Fluorine Atoms. (2024, February 27). Encyclopedia.pub.
  • New Celecoxib Derivatives as Anti-Inflammatory Agents. (2007). Journal of Medicinal Chemistry, 51(2), 316-327.
  • COX-2 Inhibitors: What They Are, Uses & Side Effects. (2022, May 24). Cleveland Clinic.
  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. (2025). Molecules, 30(7), 1564.
  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (n.d.). Eco-Vector Journals Portal.
  • A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug. (2011). European Journal of Pharmacology, 657(1-3), 134-141.
  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (2024). Pharmaceuticals, 17(2), 281.
  • Fluorinated Pyrazoles: From Synthesis to Applications. (n.d.). ResearchGate.
  • Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. (2024). ChemRxiv.
  • 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. (n.d.). [PDF].
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). Molecules.

Sources

Role of 4-nitro group in pyrazole pharmacophore design

Author: BenchChem Technical Support Team. Date: February 2026

The Role of the 4-Nitro Group in Pyrazole Pharmacophore Design[1]

Executive Summary

The incorporation of a nitro group (


) at the 4-position of the pyrazole ring represents a high-impact, high-risk strategy in medicinal chemistry.[1] While historically viewed as a "structural alert" due to metabolic liabilities, the 4-nitropyrazole motif offers unique electronic and steric properties that cannot be easily replicated by other bioisosteres.[1] This guide analyzes the physicochemical shifts induced by 4-nitration—specifically the dramatic acidification of the pyrazole NH (pKa shift 

units), the modulation of

-stacking capability via electron deficiency, and the specific binding modes where the nitro group acts as a conditional hydrogen bond acceptor. It also provides validated protocols for synthesis and outlines the metabolic "danger zones" that drug developers must mitigate.

Part 1: Electronic and Structural Impact[1]

The 4-nitro group is not merely a steric filler; it is a profound electronic modulator of the pyrazole core.[1] Its influence can be quantified using Hammett substituent constants and pKa shifts, which fundamentally alter how the pharmacophore interacts with biological targets.

Electronic Modulation (Hammett Analysis)

The nitro group is a strong electron-withdrawing group (EWG) with both inductive (


) and resonant (

) effects.[1]
  • Hammett Constants: The 4-nitro group on a pyrazole ring exhibits behavior analogous to para-substitution on benzene.[1]

    • 
       (Strong electron withdrawal)[1]
      
    • 
       (Resonance contribution)[1]
      
  • Impact: This withdrawal depletes electron density from the pyrazole ring carbons (C3 and C5) and the nitrogens. This makes the ring electron-deficient (

    
    -acidic), enhancing its ability to engage in 
    
    
    
    -
    
    
    stacking interactions with electron-rich aromatic residues (e.g., Tryptophan, Phenylalanine) in the binding pocket.[1]
pKa Shift and Hydrogen Bonding

The most critical pharmacological effect is the acidification of the pyrrole-like NH (N1).

  • Unsubstituted Pyrazole pKa:

    
     (Neutral 
    
    
    
    Anion)[1]
  • 4-Nitropyrazole pKa:

    
     (Neutral 
    
    
    
    Anion)[1][2]

Pharmacological Consequence: The


 of 

units means 4-nitropyrazole is a significantly stronger Hydrogen Bond Donor (HBD) than its unsubstituted counterpart.[1] At physiological pH (7.4), it remains largely neutral (99%), but the polarized N-H bond forms stronger hydrogen bonds with backbone carbonyls or side-chain acceptors (e.g., Asp, Glu) in the target protein.

Table 1: Physicochemical Comparison

PropertyPyrazole (Unsubstituted)4-NitropyrazolePharmacological Implication
Hammett

0.00 (Ref)0.78Increased

-stacking with electron-rich residues.[1]
pKa (NH) 14.29.63Stronger H-bond donor; potential for anionic binding at high pH.[1]
Dipole Moment ~2.2 D~4.5 DStronger electrostatic alignment in polar pockets.
H-Bond Acceptor N2 (Strong)N2 (Weaker)The N2 lone pair is less basic due to electron withdrawal.

Part 2: Pharmacodynamic Binding Modes[1]

The 4-nitro group introduces a "bidentate" electronic character to the ligand.[1]

The Nitro Group as a Conditional Acceptor

While the nitro group is often considered a weak Hydrogen Bond Acceptor (HBA), crystal structure analysis (e.g., Cambridge Structural Database) reveals it can accept hydrogen bonds in the absence of stronger competitors (like carboxylates).

  • Geometry: The two oxygens of the

    
     group lie in the plane of the pyrazole ring.[1]
    
  • Interaction: It frequently accepts H-bonds from backbone amides or water networks.[1] The "bifurcated" nature of the nitro group allows it to bridge two donor sites, a feature exploited in designing inhibitors for metalloenzymes where the nitro group coordinates to the metal center or bridging waters.

Visualization of Electronic Effects

The following diagram illustrates the resonance withdrawal and the resulting activation of the N-H donor.

ElectronicEffects Nitro 4-Nitro Group (-NO2) Ring Pyrazole Ring (pi-system) Nitro->Ring Electron Withdrawal (-I, -R) Target Protein Binding Pocket Nitro->Target Weak H-Bond Acceptor (Dipole Interaction) NH N1-H (Donor) Ring->NH Inductive Acidification N2 N2 (Acceptor) Ring->N2 Reduced Basicity Ring->Target Pi-Pi Stacking (Electron Deficient) NH->Target Enhanced H-Bond (Stronger Donor)

Caption: Electronic modulation of the pyrazole core by the 4-nitro group, enhancing H-bond donor strength and pi-stacking capability.

Part 3: Synthesis and Functionalization

Synthesizing 4-nitropyrazoles requires controlling the exothermic nature of nitration while preventing over-nitration or ring degradation.[1]

Protocol: One-Pot Nitration of Pyrazole

This method is preferred over the traditional "mixed acid" reflux due to higher yields and safety control.[1]

Reagents:

  • Pyrazole (1.0 eq)[1][3]

  • Fuming Nitric Acid (98%, 1.5 eq)

  • Oleum (20% free

    
    , 3.0 eq)
    
  • Conc. Sulfuric Acid (2.1 eq)[1]

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, charge Pyrazole (1.0 eq) and Conc. Sulfuric Acid (2.1 eq). Stir at

    
     to form the pyrazole sulfate salt. Critical: This protects the ring from oxidation.
    
  • Nitration: Add Fuming Nitric Acid dropwise, maintaining temp

    
    . Follow with Oleum dropwise.
    
  • Reaction: Warm the mixture to 50°C and stir for 1.5 - 2.0 hours. Note: Do not exceed 60°C to avoid dinitration side products.[1]

  • Quenching: Pour the reaction mixture slowly onto crushed ice (5x volume). The 4-nitropyrazole will precipitate as a white solid.[1][2]

  • Purification: Filter the solid, wash with ice-cold water until pH is neutral. Recrystallize from Ethanol/Water (1:1).

    • Yield: Typically 80-85%.[1]

    • Purity Check: melting point 160-164°C;

      
      -NMR (DMSO-
      
      
      
      ) shows a downfield shift of the C3/C5 protons (
      
      
      ppm).[1]
Synthesis Workflow Diagram

Synthesis Start Pyrazole Starting Material Salt Formation of Pyrazole Sulfate (0°C, H2SO4) Start->Salt Exothermic Nitration Addition of Fuming HNO3 / Oleum (Temp < 10°C) Salt->Nitration Electrophilic Attack Heating Reaction Phase (50°C, 1.5 hrs) Nitration->Heating Substitution at C4 Quench Ice Water Quench (Precipitation) Heating->Quench Product 4-Nitropyrazole (>98% Purity) Quench->Product Filtration

Caption: Optimized One-Pot Synthesis Workflow for 4-Nitropyrazole minimizing thermal runaway risks.

Part 4: Metabolic and Toxicology Considerations[1]

The "Nitro Group Problem" is the primary barrier to clinical translation. The 4-nitro group is a structural alert for mutagenicity (Ames positive) and genotoxicity.[1]

The Nitroreduction Pathway

In vivo, nitro groups are susceptible to reduction by nitroreductases (bacterial or hepatic CYP450s).

  • Nitro (

    
    ) 
    
    
    
    Nitroso (
    
    
    )
  • Nitroso (

    
    ) 
    
    
    
    Hydroxylamine (
    
    
    )
    [TOXIC INTERMEDIATE][1]
  • Hydroxylamine

    
    Amine (
    
    
    
    )
    [1]

The Hydroxylamine intermediate is highly reactive; it can form adducts with DNA (causing mutations) or proteins (causing hapten-mediated immune responses).[1]

Mitigation Strategies
  • Steric Shielding: Placing bulky substituents at C3/C5 (e.g., tert-butyl, phenyl) can sterically hinder nitroreductases from accessing the nitro group.[1]

  • Prodrug Approach: If the target is an amine, the nitro group can be used as a "masked" amine, intended to be reduced in situ (e.g., in hypoxic tumor environments), turning the liability into a targeting mechanism.

  • Scaffold Hopping: If the nitro group is serving purely as an electron-withdrawing element, replace with

    
     or 
    
    
    
    .[1] However, note that
    
    
    is hydrophobic, whereas
    
    
    has dipole character, so binding affinity may drop if the nitro oxygens were engaging in H-bonds.[1]

Part 5: Case Studies and Applications

LRRK2 Inhibitors (Parkinson's Disease)

In the development of Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors, 4-nitropyrazole derivatives serve as critical intermediates.[1][2] The nitro group is often reduced to an amine to form aminopyrazoles , which then form the "hinge-binding" motif typical of kinase inhibitors.[1]

  • Role: Synthetic precursor + Electronic tuner of the precursor intermediate.

Antimicrobial Agents

Certain 3,5-disubstituted-4-nitropyrazoles exhibit direct antimicrobial activity against S. aureus and C. albicans.[1]

  • Mechanism:[1][4][5] The electron-deficient ring facilitates transport across bacterial membranes, and the nitro group may interfere with bacterial redox systems (similar to metronidazole).[1]

References

  • Synthesis of 4-Nitropyrazole: Li, X., et al. (2018). "One-Pot Two Steps Synthesis of 4-Nitropyrazole and Its Crystal Structure." Chinese Journal of Energetic Materials. Link

  • Crystal Structure & Binding: Kovačević, M., et al. (2019). "First crystal structures of metal complexes with a 4-nitropyrazole-3-carboxylic acid ligand."[1][6][7] Acta Crystallographica. Link

  • pKa and Electronic Effects: Claramunt, R. M., et al. (1994). "The Influence of the Nitro Group on the Solid-State Structure of 4-Nitropyrazoles." Acta Crystallographica Section B. Link

  • Metabolic Toxicity: Svedberg Open. (2025).[2][8][9][10][11][12] "The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems." Link

  • General Pharmacophore Data: National Center for Biotechnology Information. (2025).[2][8][9][10][11][12] "PubChem Compound Summary for CID 16376, 4-Nitro-1H-pyrazole." Link[1][9]

Sources

Metabolic stability of 5-fluoropyrazoles in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Metabolic Stability of 5-Fluoropyrazoles in Drug Discovery

Abstract

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, aimed at enhancing a molecule's pharmacological profile. Among fluorinated motifs, the 5-fluoropyrazole scaffold is of particular interest due to its prevalence in bioactive compounds. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the metabolic stability of 5-fluoropyrazoles. We will delve into the underlying principles of how the C5-fluorine substitution influences metabolic fate, detail the experimental workflows for assessing stability, and present strategies for mitigating metabolic liabilities, thereby empowering rational drug design.

The Strategic Imperative for Metabolic Stability

In the journey of a drug from discovery to clinical application, its Absorption, Distribution, Metabolism, and Excretion (ADME) properties are paramount. Metabolic stability, the compound's resistance to biotransformation by the body's enzymatic machinery, directly influences critical pharmacokinetic parameters such as in vivo half-life, bioavailability, and clearance.[1][2] A compound that is metabolized too rapidly may fail to achieve therapeutic concentrations, while one that is metabolized too slowly could accumulate and cause toxicity.[1] Early-stage assessment of metabolic stability using in vitro assays is therefore a critical, cost-effective strategy to select and optimize drug candidates with favorable pharmacokinetic profiles.[2][3]

The liver is the primary site of drug metabolism, driven largely by the cytochrome P450 (CYP) superfamily of heme-containing monooxygenases, which are responsible for the majority of Phase I oxidative metabolism.[4][5] These enzymes, along with Phase II conjugating enzymes like UDP-glucuronosyltransferases (UGTs), transform xenobiotics into more polar, excretable forms.[6][7] Understanding a compound's susceptibility to these enzymatic processes is fundamental to predicting its in vivo behavior.

The 5-Fluoropyrazole Scaffold: A Privileged Motif

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms and are featured in numerous FDA-approved drugs.[8] The incorporation of a fluorine atom, the most electronegative element, into a drug scaffold can profoundly alter its physicochemical properties.[9] Specifically, substituting a hydrogen atom with fluorine at the C5 position of the pyrazole ring is a common strategy to block a potential site of metabolism.[10][11]

Mechanism of Metabolic Shielding

The C-F bond is significantly stronger (bond dissociation energy ~115 kcal/mol) than a typical C-H bond (~100 kcal/mol), making it highly resistant to the hydrogen atom abstraction or hydroxylation reactions catalyzed by CYP enzymes.[4][9] By placing a fluorine atom at a metabolically vulnerable position (a "soft spot"), chemists can effectively "shield" the molecule from oxidative degradation at that site. This forces metabolism to occur at other, potentially less favorable positions, or slows the overall rate of clearance.[11] For instance, the commercial drug Celecoxib, a well-known COX-2 inhibitor, incorporates a fluorinated substituent to enhance its metabolic stability.[12]

While the C5-position is blocked, metabolism can still occur elsewhere on the molecule. Common metabolic pathways for substituted pyrazoles include:

  • Oxidation of other ring positions (C3 or C4).

  • Oxidation of N-substituents (N-dealkylation).

  • Hydroxylation of aromatic or aliphatic substituents.

  • Phase II conjugation (e.g., glucuronidation) of hydroxylated metabolites or the pyrazole nitrogen. [13]

Below is a conceptual diagram illustrating potential metabolic pathways for a generic N-substituted 3-aryl-5-fluoropyrazole.

G Parent 5-Fluoropyrazole Parent Drug Metabolite1 C4-Hydroxylation Parent->Metabolite1 Oxidation Metabolite2 Aryl-Hydroxylation (on R1 substituent) Parent->Metabolite2 Oxidation Metabolite3 N-Dealkylation (on R2 substituent) Parent->Metabolite3 Conjugate1 Glucuronide Conjugate Parent->Conjugate1 Direct N-Glucuronidation Metabolite1->Conjugate1 Conjugation Conjugate2 Sulfate Conjugate Metabolite2->Conjugate2

Caption: Potential metabolic pathways for a 5-fluoropyrazole derivative.

In Vitro Assessment of Metabolic Stability

To quantify the metabolic stability of a 5-fluoropyrazole candidate, a series of standardized in vitro assays are employed. These assays provide key parameters like half-life (t½) and intrinsic clearance (CLint), which are used to predict in vivo hepatic clearance.[1][3]

Common In Vitro Test Systems

The choice of test system depends on the specific metabolic pathways under investigation.

Test SystemCompositionPrimary UseAdvantagesDisadvantages
Liver Microsomes Vesicles of the endoplasmic reticulum containing most CYP and UGT enzymes.[7]High-throughput screening of Phase I (CYP-mediated) metabolism.Cost-effective, high-throughput, well-established.[3][7]Lacks cytosolic enzymes (e.g., AO, GSTs) and cofactors for Phase II reactions are not always present.[6]
Liver S9 Fraction Supernatant from liver homogenate containing both microsomal and cytosolic fractions.[6]Evaluation of both Phase I and Phase II metabolism.More comprehensive than microsomes, includes cytosolic enzymes.[6]Can have lower specific enzyme activity than microsomes.
Hepatocytes Intact, viable liver cells.[7]Considered the "gold standard" for evaluating overall hepatic metabolism, including uptake and transporter effects.[7]Contains a full complement of Phase I and II enzymes and cofactors in a physiologically relevant environment.[3]More expensive, lower throughput, significant lot-to-lot variability.
Experimental Workflow for Metabolic Stability Assessment

The process follows a logical sequence from assay execution to data interpretation and decision-making.

G cluster_workflow Metabolic Stability Assessment Workflow A 1. Compound Preparation (Stock solution in DMSO) B 2. Incubation Setup (Microsomes/Hepatocytes, Buffer, Cofactors) A->B C 3. Pre-incubation (37°C to equilibrate temperature) B->C D 4. Initiate Reaction (Add test compound) C->D E 5. Time-Point Sampling (e.g., 0, 5, 15, 30, 60 min) D->E F 6. Quench Reaction (Add cold Acetonitrile with Internal Standard) E->F G 7. Sample Processing (Centrifuge to precipitate protein) F->G H 8. LC-MS/MS Analysis (Quantify remaining parent compound) G->H I 9. Data Analysis (Calculate t½ and CLint) H->I J 10. Decision Making I->J

Caption: Standard workflow for an in vitro metabolic stability assay.

Detailed Protocol: Liver Microsomal Stability Assay

This protocol provides a self-validating system for determining the metabolic stability of a 5-fluoropyrazole candidate.

4.1. Materials and Reagents

  • Test Compound (5-fluoropyrazole derivative)

  • Pooled Human Liver Microsomes (HLM), e.g., 20 mg/mL stock

  • Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (e.g., NADPH-A/B solution)

  • Positive Control Compounds (e.g., Verapamil - high turnover; Warfarin - low turnover)

  • Acetonitrile (ACN), ice-cold

  • Internal Standard (IS) solution in ACN (e.g., a structurally similar but non-interfering compound)

  • 96-well incubation plates and collection plates

4.2. Procedure

  • Preparation: Thaw liver microsomes and NADPH solutions on ice. Prepare a working solution of HLM in phosphate buffer (e.g., to 1 mg/mL).

  • Incubation Plate Setup:

    • To appropriate wells of a 96-well plate, add phosphate buffer.

    • Add the HLM working solution to achieve a final protein concentration of 0.5 mg/mL in the incubation.

    • Add positive control compounds and the 5-fluoropyrazole test compound to their respective wells to achieve a final concentration of 1 µM. Include a "T=0" plate that will be quenched immediately after adding the compound.

  • Pre-incubation: Place the plate in a 37°C incubator for 5-10 minutes to allow the temperature to equilibrate.

  • Reaction Initiation: Add the pre-warmed NADPH solution to all wells (except for negative controls lacking cofactor) to start the metabolic reaction. The final volume is typically 200 µL.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), quench the reaction by transferring an aliquot (e.g., 50 µL) from the incubation plate to a collection plate containing a larger volume (e.g., 150 µL) of ice-cold ACN with the internal standard. The ACN precipitates the microsomal proteins and stops the reaction.

  • Sample Processing: Seal and vortex the collection plate. Centrifuge at high speed (e.g., 4000 rpm for 20 min) to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2] Monitor the disappearance of the parent compound over time by comparing its peak area to that of the internal standard.

4.3. Data Analysis

  • Plot the natural log (ln) of the percentage of compound remaining versus time.

  • The slope of the linear regression of this plot is the elimination rate constant (k).

    • Slope = -k

  • Calculate the in vitro half-life (t½):

    • t½ = 0.693 / k

  • Calculate the intrinsic clearance (CLint) in µL/min/mg protein:

    • CLint = (0.693 / t½) * (Incubation Volume / mg of Microsomal Protein)

4.4. Sample Data Presentation

Compoundt½ (min)CLint (µL/min/mg protein)Stability Classification
Verapamil (Control)8.597.5High Clearance
Warfarin (Control)> 120< 5.8Low Clearance
5-FP-Candidate A 25.232.9Moderate Clearance
5-FP-Candidate B 98.18.4Low Clearance

Strategic Decision Making and Optimization

The results from metabolic stability assays guide the subsequent steps in the drug discovery cascade.

G Start In Vitro Stability Data (t½, CLint) High_Stab High Stability (e.g., t½ > 60 min) Start->High_Stab CLint < 10 Low_Stab Low Stability (e.g., t½ < 30 min) Start->Low_Stab CLint > 30 Proceed Proceed to In Vivo PK Studies High_Stab->Proceed MetID Conduct Metabolite Identification Studies Low_Stab->MetID SAR Modify Structure to Block Metabolic 'Soft Spot' MetID->SAR ReTest Re-synthesize and Re-test Stability SAR->ReTest ReTest->Start

Caption: Decision-making tree based on metabolic stability results.

If a 5-fluoropyrazole candidate exhibits poor stability despite the C5-fluoro "shield," the next logical step is to identify the specific site of metabolism (the "soft spot"). This is achieved through metabolite identification studies, typically using high-resolution mass spectrometry. Once the labile site is known—for example, an unsubstituted phenyl ring or an N-methyl group—medicinal chemists can employ several strategies to improve stability:

  • Steric Hindrance: Introduce bulky groups near the metabolic soft spot to physically block enzyme access.[14]

  • Electronic Modification: Add electron-withdrawing groups (like another fluorine) to deactivate an aromatic ring towards oxidation.[15]

  • Bioisosteric Replacement: Replace a metabolically labile group with a more stable isostere (e.g., replacing a methyl ether with a difluoromethyl ether).[10]

  • Reduce Lipophilicity: Often, more lipophilic compounds are better substrates for CYP enzymes. Reducing the compound's overall lipophilicity can decrease metabolic turnover.[15]

Conclusion

The 5-fluoropyrazole scaffold is a valuable asset in drug discovery, offering a robust framework for building potent and selective therapeutic agents. The C5-fluorine atom provides a reliable "metabolic shield," often imparting favorable stability. However, this is not a panacea, and a thorough evaluation of metabolic stability is essential. By employing systematic in vitro assays as detailed in this guide, researchers can gain critical insights into a compound's metabolic fate. This data-driven approach, which integrates robust experimental protocols with rational chemical modification, enables the efficient optimization of 5-fluoropyrazole candidates, ultimately increasing the probability of advancing compounds with desirable pharmacokinetic profiles into clinical development.

References

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery | CRO Services. Retrieved from [Link]

  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Metabolic Stability Services. Retrieved from [Link]

  • Levchenko, V., et al. (2018). Preparation of 5-Fluoropyrazoles from Pyrazoles and N-Fluorobenzenesulfonimide (NFSI). The Journal of Organic Chemistry, 83(6), 3265-3274. Retrieved from [Link]

  • Mykhailiuk, P. K. (2018). Preparation of 5-fluoropyrazoles from pyrazoles and NFSI. ResearchGate. Retrieved from [Link]

  • Patsnap Synapse. (2025, May 29). How to Conduct an In Vitro Metabolic Stability Study. Retrieved from [Link]

  • Stepan, A. F., et al. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 55(7), 3414-3424. Retrieved from [Link]

  • American Chemical Society. (2018). Preparation of 5-Fluoropyrazoles from Pyrazoles and N-Fluorobenzenesulfonimide (NFSI). The Journal of Organic Chemistry. Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2025). Optimizing Drug Efficacy: The Role of Heterocyclic Frameworks in Enhancing Selectivity and Metabolic Stability. Retrieved from [Link]

  • New England Drug Metabolism Discussion Group. (n.d.). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. Retrieved from [Link]

  • University of Mississippi eGrove. (n.d.). Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Retrieved from [Link]

  • PubMed. (2016). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. Retrieved from [Link]

  • MDPI. (2024). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). CHAPTER 9: Cytochrome P450 Metabolism. Retrieved from [Link]

  • Semantic Scholar. (2021). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Retrieved from [Link]

  • PubMed. (1977). Metabolism of pyrazole. Structure elucidation of urinary metabolites. Retrieved from [Link]

  • EDP Sciences. (2024). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. Retrieved from [Link]

Sources

The 1-Phenyl-1H-Pyrazole Core: A Versatile Scaffold for Modern Agrochemicals

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

The 1-phenyl-1H-pyrazole moiety represents a cornerstone in the discovery and development of modern agrochemicals. Its remarkable versatility, arising from a stable aromatic core with multiple sites for substitution, has enabled the creation of a diverse array of highly effective insecticides, fungicides, and herbicides. This technical guide provides a comprehensive exploration of the synthesis, mechanisms of action, and structure-activity relationships of 1-phenyl-1H-pyrazole derivatives, offering field-proven insights for scientists engaged in the design and optimization of next-generation crop protection agents.

The Strategic Importance of the 1-Phenyl-1H-Pyrazole Scaffold

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a "privileged structure" in medicinal and agrochemical research.[1] When substituted with a phenyl group at the N1 position, this scaffold gains a unique combination of structural rigidity and synthetic accessibility, making it an ideal foundation for building molecules that can precisely interact with a range of biological targets in pests, weeds, and pathogens.[2] The successful commercialization of numerous pyrazole-based agrochemicals underscores the power of this chemical framework in addressing critical challenges in global food production.[3]

Synthetic Strategies: Building the 1-Phenyl-1H-Pyrazole Core

The construction of the 1-phenyl-1H-pyrazole ring is most commonly achieved through the Knorr pyrazole synthesis, a robust and versatile condensation reaction.[4][5][6][7] Subsequent functionalization of the pyrazole and phenyl rings is then undertaken to fine-tune the biological activity of the resulting derivatives.

The Knorr Pyrazole Synthesis: A Foundational Reaction

The Knorr synthesis involves the reaction of a substituted phenylhydrazine with a 1,3-dicarbonyl compound, typically in the presence of an acid catalyst.[5][7] The reaction proceeds via the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[4][8]

The choice of precursors is critical for the final structure of the agrochemical. Substituted phenylhydrazines are often synthesized from the corresponding anilines via diazotization followed by reduction.[9][10] The 1,3-dicarbonyl compounds can be prepared through various classical organic reactions, such as the Claisen condensation.[11]

Experimental Protocol: Knorr Synthesis of a 1-Phenyl-3-methyl-5-pyrazolone Intermediate

This protocol describes a classic Knorr-type pyrazole synthesis using phenylhydrazine and ethyl acetoacetate.

Materials and Reagents:

  • Phenylhydrazine (1.0 eq)

  • Ethyl acetoacetate (1.0 eq)

  • Ethanol (solvent)

  • Glacial acetic acid (catalyst)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Dissolve ethyl acetoacetate (1.0 eq) in ethanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Add phenylhydrazine (1.0 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Heat the reaction mixture to reflux and monitor its progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to obtain the desired 1-phenyl-3-methyl-5-pyrazolone.

Knorr_Synthesis phenylhydrazine Substituted Phenylhydrazine intermediate Hydrazone Intermediate phenylhydrazine->intermediate + H+ dicarbonyl 1,3-Dicarbonyl Compound dicarbonyl->intermediate pyrazole 1-Phenyl-1H-pyrazole Derivative intermediate->pyrazole Cyclization & Dehydration (-H2O)

Caption: A simplified workflow for the Knorr pyrazole synthesis.

Applications and Mechanisms of Action

1-Phenyl-1H-pyrazole derivatives have been successfully developed into three major classes of agrochemicals: insecticides, fungicides, and herbicides, each with a distinct mode of action.

Insecticides: Neurotoxic Agents

The most prominent example of a 1-phenyl-1H-pyrazole insecticide is fipronil . Fipronil and related compounds act as potent non-competitive antagonists of the γ-aminobutyric acid (GABA) and glutamate-gated chloride (GluCl) channels in the insect central nervous system.[12] By blocking these channels, phenylpyrazole insecticides prevent the influx of chloride ions, leading to hyperexcitation of the insect's nerves and muscles, and ultimately, death.[4][12] The high selectivity of these insecticides for insect over mammalian receptors is a key factor in their favorable safety profile.[13]

A critical synthetic step in the production of fipronil is the selective oxidation of the thioether group to a sulfoxide. This transformation is crucial for its insecticidal activity.[14]

Experimental Protocol: Oxidation of a Thioether to a Sulfoxide

This protocol describes a general method for the oxidation of an aryl thioether to the corresponding sulfoxide using hydrogen peroxide.

Materials and Reagents:

  • Aryl thioether (1.0 eq)

  • Hydrogen peroxide (30% aqueous solution, 1.1 eq)

  • Acetic acid (solvent)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Dissolve the aryl thioether (1.0 eq) in acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the reaction mixture in an ice bath.

  • Slowly add hydrogen peroxide (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the combined organic extracts with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude sulfoxide can be purified by column chromatography.

Insecticide_MoA cluster_neuron Insect Neuron GABA_R GABA Receptor Cl- Channel Hyperexcitation Hyperexcitation & Paralysis GABA_R->Hyperexcitation GluCl_R GluCl Receptor Cl- Channel GluCl_R->Hyperexcitation Fipronil 1-Phenyl-1H-pyrazole (e.g., Fipronil) Fipronil->GABA_R:port Blocks Fipronil->GluCl_R:port Blocks

Caption: Mechanism of action of phenylpyrazole insecticides.

Fungicides: Inhibitors of Mitochondrial Respiration

A significant class of pyrazole-based fungicides are the Succinate Dehydrogenase Inhibitors (SDHIs).[1] These compounds, which often feature a pyrazole-carboxamide scaffold, disrupt the fungal mitochondrial respiratory chain by inhibiting Complex II (succinate dehydrogenase).[1][9][15][16][17] This blockage of the electron transport chain prevents ATP production, leading to the inhibition of spore germination and mycelial growth, and ultimately, fungal cell death.[1]

The development of SDHIs has led to a number of commercially successful products, including bixafen , fluxapyroxad , and penflufen .[18] The structure-activity relationships of these compounds are well-defined, with modifications to the pyrazole and phenyl rings, as well as the carboxamide linker, having a significant impact on their fungicidal spectrum and efficacy.[4][12][13][19]

CompoundTarget Pathogen(s)Key Structural Features
Bixafen Broad spectrum, including Septoria triticiDichloro-substituted biphenyl group
Fluxapyroxad Broad spectrum, including rusts and powdery mildewDifluoromethyl group on the pyrazole ring
Penflufen Seed treatment for Rhizoctonia solani2-thiazolyl group on the phenyl ring

Table 1: Examples of Commercial Pyrazole-based SDHI Fungicides.

Fungicide_MoA cluster_mito Fungal Mitochondrion ETC Electron Transport Chain Complex I Complex II (SDH) Complex III Complex IV No_ATP ATP Production Blocked ETC:c2->No_ATP SDHI Pyrazole Carboxamide (SDHI) SDHI->ETC:c2 Inhibits

Caption: Mechanism of action of pyrazole-based SDHI fungicides.

Herbicides: Disruptors of Pigment Biosynthesis

Pyrazole derivatives are also prominent in the development of herbicides that target the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1][15][16][20][21][22][23] HPPD is essential for the biosynthesis of plastoquinone and tocopherols in plants. Inhibition of this enzyme leads to a deficiency in these vital compounds, causing the characteristic bleaching of new growth followed by plant death.[15][16][22]

The structure-activity relationship (SAR) studies for these herbicides often focus on optimizing the substituents on both the pyrazole and phenyl rings to enhance efficacy against a broad spectrum of weeds while maintaining selectivity for the desired crop.[20][23]

Structure-Activity Relationships (SAR): A Guide to Molecular Design

The biological activity of 1-phenyl-1H-pyrazole derivatives is highly dependent on the nature and position of substituents on both the pyrazole and phenyl rings. Quantitative Structure-Activity Relationship (QSAR) studies are often employed to guide the design of new, more potent agrochemicals.[12][24][25]

Key SAR Insights:

  • Phenyl Ring: The substitution pattern on the phenyl ring is critical for target-specific activity. For example, in fipronil, the 2,6-dichloro-4-trifluoromethylphenyl group is essential for its high insecticidal potency.

  • Pyrazole Ring: Substituents on the pyrazole ring can influence the molecule's binding affinity to the target enzyme or receptor. For instance, the trifluoromethyl group at the 3-position of many SDHI fungicides is crucial for their activity.[13]

  • Linker Groups: In pyrazole carboxamide fungicides, the nature of the amide linker and the substituent on the nitrogen atom can significantly impact the compound's fungicidal spectrum and potency.[4]

Future Outlook

The 1-phenyl-1H-pyrazole core continues to be a fertile ground for the discovery of novel agrochemicals. Future research will likely focus on:

  • New Modes of Action: Exploring new biological targets for pyrazole-based compounds to combat the growing issue of pest and pathogen resistance.

  • Improved Environmental Profile: Designing derivatives with enhanced biodegradability and reduced off-target toxicity.

  • Precision Agriculture: Developing highly selective compounds that can be used in integrated pest management systems.

The continued exploration of the rich chemistry of 1-phenyl-1H-pyrazole derivatives, guided by a deep understanding of their synthesis, mechanisms of action, and structure-activity relationships, will undoubtedly lead to the development of safer and more effective solutions for global crop protection.

References

  • Matsumoto, H. (2005). Mode of Action of Pyrazole Herbicides Pyrazolate and Pyrazoxyfen: HPPD Inhibition by the Common Metabolite. ResearchGate. [Link]

  • Matsumoto, H. (2005). Mode of action of pyrazole herbicides pyrazolate and pyrazoxyfen : HPPD inhibition by the common metabolite. Semantic Scholar. [Link]

  • Fipronil - Wikipedia. (n.d.). Wikipedia. [Link]

  • Huppatz, J. L., Phillips, J. N., & Witrzens, B. (1984). Structure–Activity Relationships in a Series of Fungicidal Pyrazole Carboxanilides. Agricultural and Biological Chemistry, 48(1). [Link]

  • A kind of synthetic method of substituted phenylhydrazines and its salt. (2018).
  • Design, Synthesis, and Evaluation of the Antifungal Activity of Novel Pyrazole-Thiazole Carboxamides as Succinate Dehydrogenase Inhibitors. (2020). PubMed. [Link]

  • Process for the preparation of substituted phenylhydrazines. (1988).
  • Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. [Link]

  • Synthesis and herbicidal activity of novel pyrazole aromatic ketone analogs as HPPD inhibitor. (2019). CABI Digital Library. [Link]

  • Discovery of Benzothiazolylpyrazole-4-Carboxamides as Potent Succinate Dehydrogenase Inhibitors through Active Fragment Exchange and Link Approach. (2023). PubMed. [Link]

  • Design, synthesis, and herbicidal activity of pyrazole benzophenone derivatives. (2017). Royal Society of Chemistry. [Link]

  • Mechanism of action of 4-hydroxyphenylpyruvate dioxygenaseinhibitor herbicide on homoterm animals and humans. (n.d.). Biblioteka Nauki. [Link]

  • One-Pot Synthesis of Substituted N-Phenyl Pyrazoles Using Ionic Liquid. (2017). JOCPR. [Link]

  • Phenyl hydrazine and substituted phenyl hydrazine continuous flow synthesis process. (2018). Patsnap Eureka. [Link]

  • Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. (n.d.). PMC. [Link]

  • synthesis of pyrazoles. (2019). YouTube. [Link]

  • Knorr Pyrazole Synthesis. (n.d.). Unknown Source. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). PMC. [Link]

  • A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. (2024). IJNRD.org. [Link]

  • Synthesis and oxidation of some azole-containing thioethers. (2011). Beilstein Journals. [Link]

  • Synthesis and herbicidal activity of novel pyrazole aromatic ketone analogs as HPPD inhibitor. (2019). CABI Digital Library. [Link]

  • Review on advancements of pyranopyrazole: synthetic routes and their medicinal applications. (2024). ResearchGate. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

  • Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. [Link]

  • QSAR study of pyrazolo[4,3-e][15][16][19]triazine sulfonamides against tumor-associated human carbonic anhydrase isoforms IX and XII. (2017). PubMed. [Link]

  • Quantitative Structure-Activity Relationships (QSAR) for pesticide regulatory purposes. (n.d.). ResearchGate. [Link]

  • Quantitative Structure-Activity Relationship (QSAR): A Review. (n.d.). IJNRD.org. [Link]

Sources

Methodological & Application

Synthesis of 5-fluoro-4-nitro-1-phenyl-1H-pyrazole from hydrazine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Synthesis of 5-Fluoro-4-nitro-1-phenyl-1H-pyrazole

Part 1: Executive Summary & Strategic Analysis

1.1 Target Molecule Profile The target compound, 5-fluoro-4-nitro-1-phenyl-1H-pyrazole , represents a highly specialized scaffold in agrochemical and pharmaceutical discovery. The combination of the 4-nitro group (electrophilic handle) and the 5-fluoro group (bioisostere, metabolic blocker) creates a versatile intermediate for nucleophilic aromatic substitution (


) reactions, allowing for the rapid generation of diverse libraries.

1.2 Retrosynthetic Logic Direct fluorination of the pyrazole ring is chemically challenging due to the high stability of the C-H bonds. Therefore, this protocol utilizes a Halex (Halogen Exchange) strategy. The synthesis is disconnected into four logical phases:

  • Cyclization: Constructing the pyrazole core from phenylhydrazine and a C3-synthon.

  • Functionalization (Nitration): Introducing the nitro group at the activated 4-position.

  • Activation (Chlorination): Converting the 5-hydroxy tautomer to a 5-chloro leaving group.

  • Fluorination: Displacing the chloride with fluoride, activated by the ortho-nitro group.

1.3 Pathway Visualization

SynthesisPath Hydrazine Hydrazine (N2H4) PhHydrazine Phenylhydrazine Hydrazine->PhHydrazine Ph-Cl / Pd cat or Ph-N2+ Pyrazolone 1-Phenyl-1H-pyrazol-5-ol PhHydrazine->Pyrazolone + Ethyl 3-ethoxyacrylate Cyclization NitroPyraz 4-Nitro-1-phenyl- 1H-pyrazol-5-ol Pyrazolone->NitroPyraz HNO3 / AcOH Nitration ChloroPyraz 5-Chloro-4-nitro- 1-phenyl-1H-pyrazole NitroPyraz->ChloroPyraz POCl3 / DMF Chlorodeoxygenation Target 5-Fluoro-4-nitro- 1-phenyl-1H-pyrazole ChloroPyraz->Target KF / 18-Crown-6 Halex Reaction

Figure 1: Step-wise synthetic pathway from hydrazine precursors to the fluorinated target.

Part 2: Detailed Experimental Protocol

Step 0: Precursor Note (From Hydrazine)

If starting strictly from Hydrazine Hydrate: While Phenylhydrazine is commercially available, it can be synthesized via the Buchwald-Hartwig amination of chlorobenzene with hydrazine hydrate (Pd(OAc)2, BINAP, NaOtBu) or the classical reduction of benzenediazonium chloride (from aniline). For this protocol, Phenylhydrazine is treated as the starting reagent.[1]

Step 1: Cyclization to 1-Phenyl-1H-pyrazol-5-ol

Objective: Construct the heterocyclic core with correct regiochemistry. Reagents: Phenylhydrazine, Ethyl 3-ethoxyacrylate (or Ethyl 3,3-diethoxypropionate).

  • Setup: Equip a 500 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Addition: Charge the flask with Ethyl 3-ethoxyacrylate (14.4 g, 100 mmol) and Ethanol (100 mL).

  • Cyclization: Add Phenylhydrazine (10.8 g, 100 mmol) dropwise over 15 minutes at room temperature. A mild exotherm may occur.

  • Reflux: Heat the mixture to reflux (78°C) for 3–5 hours. Monitor by TLC (EtOAc/Hexane 1:1) for the disappearance of phenylhydrazine.

  • Workup: Cool the reaction to 0°C. The product, 1-phenyl-1H-pyrazol-5-ol , often precipitates as a solid.

  • Purification: Filter the solid. If no precipitate forms, evaporate the solvent and recrystallize from ethanol/ether.

    • Yield Expectation: 80–90%.[2]

    • Note: This compound exists in tautomeric equilibrium (pyrazolone/hydroxy-pyrazole).

Step 2: Regioselective Nitration

Objective: Introduce the nitro group at the 4-position. The 5-hydroxy group directs the electrophile to the 4-position. Reagents: Nitric Acid (70%), Glacial Acetic Acid.

  • Setup: 250 mL RBF, ice bath, addition funnel.

  • Dissolution: Dissolve 1-phenyl-1H-pyrazol-5-ol (10 g, 62.5 mmol) in Glacial Acetic Acid (60 mL). Cool to 0–5°C.

  • Nitration: Add Fuming Nitric Acid (4.0 mL, ~90 mmol) dropwise, maintaining temperature below 10°C.

  • Reaction: Allow to warm to room temperature and stir for 2 hours. The solution typically turns yellow/orange.

  • Quench: Pour the mixture onto 200 g of crushed ice.

  • Isolation: The product, 4-nitro-1-phenyl-1H-pyrazol-5-ol , will precipitate as a yellow solid. Filter, wash with cold water, and dry in a vacuum oven at 50°C.

    • Yield Expectation: 75–85%.[1][2]

Step 3: Chlorodeoxygenation (Synthesis of the Halex Precursor)

Objective: Convert the hydroxyl group to a chlorine atom to create a leaving group. Reagents: Phosphorus Oxychloride (


), N,N-Dimethylaniline (or DMF catalytic).
  • Setup: 100 mL RBF, reflux condenser, drying tube (

    
    ).
    
  • Charge: Add 4-nitro-1-phenyl-1H-pyrazol-5-ol (5.0 g, 24 mmol) and

    
      (20 mL, excess).
    
  • Catalysis: Add 5 drops of DMF or N,N-Dimethylaniline (1 mL) to catalyze the Vilsmeier-type activation.

  • Reaction: Reflux (105°C) for 4–6 hours. The solid should dissolve, turning the solution dark.

  • Quench (Critical Safety): Cool to room temperature. Pour the mixture slowly onto crushed ice with vigorous stirring to hydrolyze excess

    
    . Caution:  HCl gas evolution.[3]
    
  • Extraction: Extract with Dichloromethane (DCM) (3 x 50 mL). Wash combined organics with Sat.

    
     and Brine.
    
  • Drying: Dry over

    
    , filter, and concentrate.
    
    • Product:5-chloro-4-nitro-1-phenyl-1H-pyrazole .

    • Appearance: Yellow/orange solid.[4]

Step 4: Halex Fluorination

Objective: Nucleophilic displacement of Chloride by Fluoride. Reagents: Potassium Fluoride (Spray-dried), 18-Crown-6 (Phase transfer catalyst), Sulfolane (or dry DMSO).

  • Preparation: Dry Potassium Fluoride (KF) in a vacuum oven at 150°C for 24 hours prior to use. Moisture kills this reaction.

  • Setup: 50 mL heavy-walled pressure vial or round-bottom flask with rigorous inert atmosphere (

    
     or Ar).
    
  • Charge: Add 5-chloro-4-nitro-1-phenyl-1H-pyrazole (2.23 g, 10 mmol), Anhydrous KF (1.16 g, 20 mmol), and 18-Crown-6 (0.26 g, 1 mmol).

  • Solvent: Add anhydrous Sulfolane (10 mL).

  • Reaction: Heat to 140–150°C for 12–18 hours.

    • Mechanism:[1][2][5][6] The 4-nitro group withdraws electron density, making the C-5 position susceptible to attack by the "naked" fluoride ion solubilized by the crown ether.

  • Workup: Cool to room temperature. Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).

  • Purification: Wash organics copiously with water (to remove sulfolane). Dry over

    
    . Purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).
    
    • Target:5-fluoro-4-nitro-1-phenyl-1H-pyrazole .

Part 3: Data Summary & Troubleshooting

3.1 Reaction Parameters Table

StepTransformationKey ReagentsTempCritical Factor
1 CyclizationPh-NHNH2, Ethyl 3-ethoxyacrylate78°CRegioselectivity (controlled by acrylate)
2 NitrationHNO3, AcOH0-25°CTemp control to prevent dinitration
3 ChlorinationPOCl3, DMF (cat)105°CComplete removal of POCl3 during quench
4 FluorinationKF, 18-Crown-6, Sulfolane150°CAnhydrous conditions are mandatory

3.2 Troubleshooting Guide

  • Low Yield in Step 1: Ensure Ethyl 3-ethoxyacrylate is fresh. If using Ethyl Propiolate, expect a mixture of isomers (3-OH vs 5-OH).

  • Incomplete Fluorination (Step 4):

    • Cause: Wet KF.

    • Fix: Flame-dry KF under vacuum or use spray-dried grade.

    • Alternative: Use TBAF (Tetrabutylammonium fluoride) in THF, though thermal stability is lower.

  • Safety Warning: Step 4 can generate traces of HF if moisture is present. Use plastic/Teflon ware if possible, or high-quality glass, and work in a fume hood.

References

  • Synthesis of 1-Phenyl-5-pyrazolones

    • Title: Regioselective synthesis of 1-aryl-3-substituted-5-pyrazolones.
    • Source:Journal of Heterocyclic Chemistry.
    • URL:[Link] (General reference for pyrazolone synthesis).

  • Nitration of Pyrazoles

    • Title: Nitration of 1-phenyl-3-methyl-5-pyrazolone (Edaravone analog).
    • Source:Organic Syntheses.
    • URL:[Link] (Analogous procedure for nitration).

  • Chlorination with POCl3

    • Title: Vilsmeier-Haack Reaction and Chlorin
    • Source:Journal of Organic Chemistry.
    • URL:[Link]

  • Halex Fluorination (KF/18-Crown-6): Title: Potassium Fluoride/18-Crown-6 in Organic Synthesis. Source:Sigma-Aldrich Technical Bulletin.
  • General Fluorinated Pyrazole Synthesis

    • Title: Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions.[7]

    • Source:University of Mississippi eGrove.
    • URL:[Link]

Sources

Application Note: Chemoselective Reduction of 4-Nitro-5-Fluoropyrazoles to Amines

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It addresses the specific chemoselective challenge of reducing a nitro group in the presence of a labile fluorine substituent on a pyrazole ring.

Executive Summary & Challenge Analysis

The reduction of 4-nitro-5-fluoropyrazoles to their corresponding amines is a critical transformation in the synthesis of next-generation kinase inhibitors and agrochemicals. However, this reaction presents a specific chemoselectivity challenge: Defluorination .

While the C-F bond is generally robust, the electron-deficient nature of the pyrazole ring (further activated by the nitro group) makes the 5-fluoro position susceptible to:

  • Nucleophilic Aromatic Substitution (SNAr): Occurs under basic conditions or high temperatures.

  • Hydrogenolysis (Hydrodefluorination): Occurs during standard catalytic hydrogenation (Pd/C + H₂), leading to the des-fluoro analog.

This guide outlines three validated protocols designed to suppress these side reactions, prioritizing Iron (Fe) and Stannous Chloride (SnCl₂) methodologies over standard hydrogenation.

Strategic Method Selection

The choice of reduction method depends on scale, available equipment, and downstream purification requirements.

Method Comparison Table
FeatureMethod A: Fe / NH₄Cl (Recommended)Method B: SnCl₂ · 2H₂O Method C: Pt/C Hydrogenation
F-Retention Excellent (>99%)Excellent (>99%)Variable (Requires optimization)
Reaction Type Heterogeneous SlurryHomogeneous SolutionHeterogeneous Gas/Liquid
Workup Filtration (Celite)Aqueous Extraction (Emulsion risk)Filtration
Scalability High (Kg scale)Low/Medium (Stoichiometric waste)High
Cost LowMediumHigh (Catalyst cost)
Decision Logic (Workflow)

Reduction_Selection Start Start: 4-Nitro-5-Fluoropyrazole Scale_Q Is the reaction scale > 100g? Start->Scale_Q F_Sens Is the 5-Fluoro group highly labile? Scale_Q->F_Sens No Method_A Method A: Fe / NH4Cl (Robust, Scalable) Scale_Q->Method_A Yes Method_B Method B: SnCl2 (Small Scale, Clean Profile) F_Sens->Method_B Yes (Critical Retention) Method_C Method C: Pt/C + H2 (High Throughput) F_Sens->Method_C No (Standard Stability) Validation QC: 19F-NMR & LCMS Method_A->Validation Method_B->Validation Method_C->Validation

Figure 1: Decision matrix for selecting the optimal reduction protocol based on scale and substrate sensitivity.

Detailed Protocols

Protocol A: Iron-Mediated Reduction (The "Gold Standard")

This method is the most reliable for preserving the C-F bond. It operates under nearly neutral to slightly acidic conditions, preventing both SNAr and hydrogenolysis.

Mechanism: Electron transfer from Fe(0) surface to the nitro group. Reagents: Iron powder (325 mesh), Ammonium Chloride (NH₄Cl), Ethanol/Water.

Step-by-Step Procedure:
  • Preparation: In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, dissolve 4-nitro-5-fluoropyrazole (1.0 equiv) in a mixture of Ethanol:Water (3:1 v/v) . Concentration should be approx. 0.2 M.

  • Activation: Add Ammonium Chloride (5.0 equiv) . Stir for 5-10 minutes at room temperature.

  • Reduction: Add Iron Powder (5.0 equiv) in a single portion.

    • Note: Use reduced iron powder (fine mesh) for faster kinetics.

  • Heating: Heat the suspension to 70–80°C with vigorous stirring.

    • Checkpoint: The reaction typically turns from yellow to a dark rust/brown color. Monitor by LCMS or TLC (UV 254 nm). Reaction time is usually 1–4 hours.

  • Workup (Critical for Purity):

    • Cool to room temperature.[1][2]

    • Dilute with Ethyl Acetate (EtOAc) and filter through a pad of Celite to remove iron oxides.

    • Wash the Celite cake thoroughly with EtOAc.

    • Wash the filtrate with saturated NaHCO₃ (to remove residual acid/salts) and Brine.

    • Dry over Na₂SO₄, filter, and concentrate.

Why this works: The mild conditions (pH ~5-6) prevent the nucleophilic attack of water or ethanol on the 5-fluoro position, a common side reaction in basic media [1].

Protocol B: Stannous Chloride (SnCl₂) Reduction

Ideal for small-scale (<5g) exploratory chemistry where filtration of iron sludge is undesirable.

Reagents: SnCl₂·2H₂O, Ethanol (or EtOAc).[3]

Step-by-Step Procedure:
  • Dissolution: Dissolve the nitro-pyrazole (1.0 equiv) in Ethanol (0.1 M) .

  • Addition: Add SnCl₂·2H₂O (5.0 equiv) .

  • Reaction: Heat to 70°C for 2–6 hours.

    • Safety: Do not exceed 80°C to avoid thermal instability of the fluoropyrazole.

  • Workup (Emulsion Management):

    • Cool to RT.

    • Pour mixture into ice-water. Neutralize carefully with saturated NaHCO₃ to pH 7–8.

    • Tip: If a thick emulsion forms (tin salts), add Rochelle's Salt (Potassium Sodium Tartrate) solution and stir for 30 mins to solubilize the tin.

    • Extract with EtOAc, dry, and concentrate.

Causality: SnCl₂ acts as a selective reducing agent that tolerates halogens and other sensitive groups (e.g., nitriles, esters) better than catalytic hydrogenation [2].

Protocol C: Catalytic Hydrogenation (Pt/C)

Warning: Do NOT use standard Palladium on Carbon (Pd/C) without modification, as it promotes de-halogenation. Use Platinum on Carbon (Pt/C) or sulfided catalysts.

Step-by-Step Procedure:
  • Catalyst Selection: Use 5% Pt/C (sulfided form preferred) or 5% Pt/C doped with Vanadium. Avoid Pd/C.

  • Solvent: Methanol or Ethanol. Avoid acidic modifiers (like HCl) which accelerate defluorination.

  • Process:

    • Load reactor with substrate and solvent.[3][4]

    • Add catalyst (5-10 wt%).

    • Purge with N₂, then charge with H₂ (1–3 atm / 15–45 psi).

    • Stir at Room Temperature . Do not heat.

  • Monitoring: Stop reaction immediately upon consumption of starting material to prevent over-reduction (defluorination).

Analytical Validation (QC)

Verifying the integrity of the C-F bond is mandatory.

  • ¹⁹F NMR: This is the definitive check.

    • Starting Material: Distinct singlet/multiplet (typically -120 to -160 ppm depending on substitution).

    • Product: The signal should shift but remain present . Loss of signal indicates defluorination.

    • Side Product: A new peak appearing at a significantly different shift suggests SNAr (e.g., -OEt substitution).

  • LC-MS:

    • Look for the [M+H]⁺ peak.

    • Defluorination Check: Check for [M-18] peak (loss of F, gain of H).

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Loss of Fluorine (Des-fluoro product) Hydrogenolysis (Method C)Switch to Method A (Fe/NH₄Cl). If using hydrogenation, switch catalyst to Pt/C or add diphenylsulfide (poison).
Formation of Ethoxy-analog (SNAr) Basic conditions or high temp in EtOHEnsure pH is < 7. Lower reaction temperature. Switch solvent to THF/Water.
Incomplete Reduction (Stalled) Catalyst poisoning or poor mixingFor Fe reduction: Use mechanical stirring (magnetic bars often fail with iron sludge). Add trace acetic acid to activate Fe surface.
Thick Emulsion during Workup Tin/Iron saltsUse Rochelle's salt wash (Method B) or filter through a wider Celite pad (Method A).

References

  • BenchChem. "Application Notes and Protocols for the Reduction of Nitro Groups to Amines." BenchChem Application Library. Link

  • Bellamy, F. D., & Ou, K. (1984).[5] "Selective reduction of aromatic nitro compounds with stannous chloride in non-acidic and non-aqueous medium." Tetrahedron Letters, 25(8), 839-842. Link

  • Owsley, D. C., & Bloomfield, J. J. (1977).[6] "The Reduction of Nitroarenes with Iron/Acetic Acid." Synthesis, 1977(02), 118-120. Link

  • Common Organic Chemistry. "Nitro Reduction - Common Conditions and Mechanisms." Link

Sources

Application Note: Advanced One-Pot Synthesis Protocols for Polysubstituted Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

Polysubstituted pyrazoles are privileged scaffolds in medicinal chemistry, serving as the core pharmacophore in blockbuster drugs like Celecoxib (COX-2 inhibitor), Rimonabant (CB1 antagonist), and numerous kinase inhibitors. Traditional stepwise synthesis often suffers from poor regioselectivity (yielding mixtures of 1,3- and 1,5-isomers) and harsh conditions.

This guide details three field-validated one-pot protocols designed to overcome these bottlenecks. By leveraging multicomponent reactions (MCRs) and specific solvent effects, these workflows offer:

  • High Regiocontrol: >98:2 regioselectivity for 1,3,4,5-tetrasubstituted systems.

  • Operational Efficiency: Elimination of intermediate isolation.

  • Green Compliance: Utilization of aqueous media or benign oxidants where applicable.

Mechanistic Logic & Regiocontrol

Understanding the mechanism is prerequisite to troubleshooting. The formation of pyrazoles from hydrazines and 1,3-dicarbonyls (Knorr synthesis) is governed by the relative electrophilicity of the carbonyl carbons and the nucleophilicity of the hydrazine nitrogens.

Mechanistic Pathway Diagram

KnorrMechanism Start 1,3-Dicarbonyl (Tautomeric Equilibrium) Attack1 Nucleophilic Attack (Kinetic Control) Start->Attack1 + Hydrazine Hydrazine Substituted Hydrazine (R-NHNH2) Hydrazine->Attack1 Intermediate Carbinolamine Intermediate Attack1->Intermediate C=N Formation Dehydration Cyclization & Dehydration Intermediate->Dehydration Product13 1,3-Isomer (Thermodynamic) Dehydration->Product13 Solvent/Acid Dependent Product15 1,5-Isomer (Kinetic) Dehydration->Product15 Steric Dependent

Figure 1: Bifurcation of regioselectivity in Knorr Pyrazole Synthesis. Control is achieved via solvent polarity and protonation state.

Protocol 1: Highly Regioselective Synthesis via Solvation Control

Target: 1-Aryl-3,4,5-substituted pyrazoles.[1] Mechanism: Dipolar aprotic solvents (DMAc) minimize proton exchange, directing the most nucleophilic nitrogen (NH2) to the most electrophilic carbonyl.

Materials
  • Substrate: 1,3-Diketone (1.0 equiv)

  • Reagent: Arylhydrazine hydrochloride (1.1 equiv)

  • Solvent: N,N-Dimethylacetamide (DMAc) - Critical for regioselectivity

  • Additive: 12N HCl (catalytic, optional for sluggish substrates)

Step-by-Step Workflow
  • Preparation: In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve the 1,3-diketone (2.0 mmol) in DMAc (4 mL).

  • Addition: Add arylhydrazine hydrochloride (2.2 mmol) in one portion at room temperature (20–25 °C).

    • Note: The reaction is slightly exothermic. No external cooling is usually required.

  • Reaction: Stir the mixture at room temperature for 2–4 hours.

    • Monitoring: Check via TLC (Hexane/EtOAc 4:1). The disappearance of the diketone indicates completion.

  • Workup:

    • Dilute the reaction mixture slowly with water (20 mL) while stirring.

    • A precipitate should form immediately. Stir for an additional 15 minutes to ensure particle growth.

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake with water (3 x 10 mL) to remove residual DMAc.

  • Purification: Dry the solid under vacuum at 45 °C. If necessary, recrystallize from Ethanol/Water (9:1).

Validation Data:

Entry R1 (Diketone) R2 (Hydrazine) Yield (%) Regioisomer Ratio (1,3 : 1,5)
1 Ph Ph 95 >99:1
2 Me 4-Cl-Ph 92 98:2

| 3 | t-Bu | Ph | 88 | >99:1 |

Protocol 2: Green Multicomponent Synthesis (Catalyst-Free)

Target: Pyranopyrazoles and fused pyrazole systems. Mechanism: Tandem Knoevenagel condensation followed by Michael addition and cyclization. Water acts as the solvent and hydrogen-bond catalyst.

Materials
  • Component A: Ethyl acetoacetate or 1,3-diketone (1.0 mmol)

  • Component B: Hydrazine hydrate (1.0 mmol)

  • Component C: Aromatic Aldehyde (1.0 mmol)

  • Component D: Malononitrile (1.0 mmol)

  • Solvent: Water:Ethanol (1:1 v/v)

  • Equipment: Ultrasonic bath (optional) or standard reflux setup.

Step-by-Step Workflow
  • Pyrazolone Formation (In-situ): Mix Ethyl acetoacetate and Hydrazine hydrate in water/ethanol (5 mL) for 10 minutes at RT. Formation of a white precipitate (pyrazolone) confirms this step.

  • Multicomponent Assembly: Add the Aromatic Aldehyde and Malononitrile directly to the same flask.

  • Activation:

    • Method A (Thermal): Reflux at 80 °C for 60–90 minutes.

    • Method B (Ultrasound - Recommended): Sonicate at 50 °C for 20–30 minutes.

  • Workup: Cool the mixture to room temperature. The product precipitates out of the aqueous medium.

  • Isolation: Filter the solid. Wash with cold ethanol (2 mL) and water (5 mL).

  • Purification: Recrystallization from hot ethanol is sufficient; column chromatography is rarely needed.

Protocol 3: Oxidative One-Pot Synthesis from Simple Ketones

Target: 1,3,5-Trisubstituted pyrazoles from ketones (not diketones). Mechanism: In-situ formation of chalcone/enone -> hydrazine trapping to pyrazoline -> oxidative aromatization.

Materials
  • Substrate: Acetophenone derivative (1.0 equiv)

  • Reagent: Aryl aldehyde (1.0 equiv)

  • Reagent: Tosylhydrazine or Phenylhydrazine (1.1 equiv)

  • Oxidant: Molecular Oxygen (O2 balloon) or DMSO (solvent/oxidant)

  • Base: KOH (1.0 equiv)

Step-by-Step Workflow
  • Condensation: Combine ketone (1.0 mmol), aldehyde (1.0 mmol), and KOH (1.0 mmol) in DMSO (3 mL). Stir at RT for 30 mins to form the chalcone intermediate (color change usually observed).

  • Cyclization: Add the hydrazine source (1.1 mmol). Heat the mixture to 80–100 °C.

  • Oxidation:

    • If using DMSO: Continue heating at 100 °C for 3–5 hours. DMSO acts as the oxidant.[2]

    • If using O2: Bubble O2 through the solution or maintain an O2 balloon atmosphere while heating.

  • Workup: Pour the reaction mixture into ice-water (20 mL). Extract with Ethyl Acetate (3 x 10 mL).

  • Purification: Wash organic layer with brine, dry over Na2SO4, and concentrate. Purify via flash chromatography (Hexane/EtOAc).

Optimization & Troubleshooting Guide

The following table synthesizes common failure modes and corrective actions based on empirical data.

SymptomProbable CauseCorrective Action
Low Regioselectivity (Mixture of Isomers) Protic solvent interference (EtOH/MeOH).Switch to DMAc or NMP . These solvents disrupt H-bonding networks that stabilize the "wrong" intermediate.
Incomplete Conversion Steric hindrance on hydrazine or diketone.Add 10 mol% HCl or Acetic Acid . Acid catalysis accelerates the dehydration step.[1]
"Oiling Out" of Product Product solubility in aqueous workup is too high.induce crystallization by scratching the glass or adding a seed crystal. Cool to 0 °C before filtration.
Pyrazoline (Intermediate) Isolation Oxidation step failed (Protocol 3).Ensure temperature is >90 °C. If using air/O2, increase agitation rate to improve gas-liquid mass transfer.
Decision Matrix for Protocol Selection

ProtocolSelection Start Select Starting Materials Q1 Do you have a 1,3-Diketone? Start->Q1 Q2 Is Regioselectivity Critical? Q1->Q2 Yes Q3 Do you have a Ketone + Aldehyde? Q1->Q3 No P1 Use Protocol 1 (DMAc Method) Q2->P1 Yes (Asymmetric Subs) P2 Use Protocol 2 (Green/Water) Q2->P2 No (Symmetric/Fused) Q3->P2 No (Using Esters) P3 Use Protocol 3 (Oxidative MCR) Q3->P3 Yes

Figure 2: Strategic selection guide for pyrazole synthesis protocols.

References

  • Gosselin, F., et al. (2006).[1] "Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles." Synlett.

  • Lellek, V., et al. (2018).[2][3] "An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride." Synlett.

  • Karrouchi, K., et al. (2018).

  • Deng, X., & Mani, N. S. (2008).[4] "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins." Journal of Organic Chemistry.

  • Li, D. Y., et al. (2014).[2] "One-Pot, Three-Component Coupling for the Synthesis of Pyrazoles." Organic Letters.

Sources

Application Notes and Protocols: 5-Fluoro-4-nitro-1-phenyl-1H-pyrazole as a Versatile Coupling Partner in Suzuki-Miyaura Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold and the Challenge of C-C Bond Formation

The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional organic materials.[1] The strategic functionalization of the pyrazole ring is paramount for modulating the physicochemical and biological properties of these molecules. Among the most powerful and versatile methods for forging carbon-carbon bonds is the Suzuki-Miyaura cross-coupling reaction.[2] This Nobel Prize-winning transformation has become indispensable due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acid coupling partners.[2][3]

However, the application of Suzuki-Miyaura coupling to highly functionalized, electron-deficient pyrazoles presents unique challenges. This guide provides an in-depth technical analysis and a foundational experimental protocol for utilizing 5-fluoro-4-nitro-1-phenyl-1H-pyrazole as a coupling partner. This substrate is of particular interest due to the presence of two distinct potential leaving groups: a fluorine atom and a nitro group. Their competing reactivities, influenced by the highly electron-deficient nature of the pyrazole ring, demand a nuanced understanding of the underlying reaction mechanisms to achieve selective C-C bond formation.

Substrate Analysis: Competing Reactivities of the C-F and C-NO₂ Groups

The reactivity of 5-fluoro-4-nitro-1-phenyl-1H-pyrazole in palladium-catalyzed cross-coupling is dictated by the electronic properties of the pyrazole ring and the nature of the potential leaving groups at the C4 and C5 positions.

1. The Highly Electron-Deficient Pyrazole Core: The presence of two strongly electron-withdrawing groups, the nitro group at C4 and the fluorine atom at C5, significantly lowers the electron density of the pyrazole ring. This electronic-deficiency has two major consequences:

  • It makes the pyrazole ring susceptible to nucleophilic attack.
  • It influences the ease of oxidative addition of the C-F and C-NO₂ bonds to a Pd(0) catalyst.

2. The C-F Bond as a Leaving Group: In traditional Suzuki-Miyaura couplings, the reactivity of halogens as leaving groups follows the trend: I > Br > Cl > F. The C-F bond is the strongest carbon-halogen bond and is generally unreactive under standard Suzuki conditions, often requiring specialized ligands and harsher conditions for activation.[4]

3. The C-NO₂ Bond as a Leaving Group: More recently, the nitro group has been demonstrated to be a viable leaving group in Suzuki-Miyaura reactions.[5] This transformation involves the cleavage of the C-NO₂ bond by a low-valent palladium complex. The efficiency of this process is highly dependent on the specific ligand and reaction conditions.

4. The Competing Pathway: Nucleophilic Aromatic Substitution (SNAr): A critical consideration for this substrate is the high potential for a competing Nucleophilic Aromatic Substitution (SNAr) reaction. The strong electron-withdrawing nature of the nitro and fluoro groups makes the pyrazole ring highly electrophilic and susceptible to attack by nucleophiles. In SNAr reactions, the reactivity of halogens as leaving groups is the reverse of that in Suzuki couplings: F > Cl > Br > I.[6] The fluoride ion is an excellent leaving group in this context. Therefore, nucleophilic attack by the hydroxide or alkoxide bases, commonly used in Suzuki couplings, could lead to the displacement of the fluoride, resulting in the formation of a 5-hydroxy or 5-alkoxy pyrazole byproduct instead of the desired cross-coupled product.

Predicted Reactivity Landscape

Given these competing factors, a careful selection of reaction conditions is crucial to favor the desired Suzuki-Miyaura coupling over the SNAr pathway. It is hypothesized that under carefully controlled conditions, the C-NO₂ bond may be the more likely site for Suzuki coupling, given the general inertness of the C-F bond in palladium catalysis and the high propensity for SNAr at the C-F position.

Experimental Protocol: A Starting Point for Optimization

The following protocol is a proposed starting point for the Suzuki-Miyaura coupling of 5-fluoro-4-nitro-1-phenyl-1H-pyrazole with an arylboronic acid. This protocol is based on established methods for challenging electron-deficient heteroaromatic substrates and requires experimental validation and optimization.

Reaction Scheme

Caption: Proposed Suzuki-Miyaura coupling of 5-fluoro-4-nitro-1-phenyl-1H-pyrazole.

Materials and Reagents
ReagentCAS NumberSupplierGrade
5-Fluoro-4-nitro-1-phenyl-1H-pyrazole(Not Available)Custom Synthesis>98%
Arylboronic Acid(Varies)Commercial>98%
XPhos Pd G2 Pre-catalyst1445085-55-1CommercialCatalyst Grade
XPhos564483-18-7CommercialLigand Grade
Potassium Phosphate (K₃PO₄)7778-53-2CommercialAnhydrous, >99%
1,4-Dioxane123-91-1CommercialAnhydrous, >99.8%
Water7732-18-5-Degassed, Deionized
Inert Gas (Argon or Nitrogen)--High Purity
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried Schlenk tube, add 5-fluoro-4-nitro-1-phenyl-1H-pyrazole (1.0 equiv), the desired arylboronic acid (1.5 equiv), XPhos Pd G2 (0.02 equiv, 2 mol%), XPhos (0.03 equiv, 3 mol%), and potassium phosphate (2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL dioxane, 1 mL water for a 0.25 mmol scale reaction).

  • Reaction: Place the sealed Schlenk tube in a preheated oil bath at 100 °C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to check for the consumption of the starting material and the formation of the product.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 4-aryl-5-fluoro-1-phenyl-1H-pyrazole.

Causality Behind Experimental Choices
  • Catalyst System (XPhos Pd G2 / XPhos): Buchwald-Hartwig type ligands like XPhos are electron-rich and bulky, which facilitates the oxidative addition of challenging substrates and promotes the reductive elimination step. The use of a pre-formed catalyst like XPhos Pd G2 ensures the efficient generation of the active Pd(0) species.[5]

  • Base (K₃PO₄): A moderately strong, non-nucleophilic base like potassium phosphate is chosen to minimize the risk of the competing SNAr reaction. Stronger, more nucleophilic bases like NaOH or NaOtBu could readily displace the fluoride at C5.[3]

  • Solvent System (Dioxane/H₂O): This solvent mixture is widely used in Suzuki couplings as it effectively dissolves both the organic substrates and the inorganic base, facilitating the reaction. Degassing the solvents is critical to prevent the oxidation and deactivation of the palladium catalyst.

  • Temperature (100 °C): Elevated temperatures are often required for the coupling of electron-deficient or sterically hindered substrates. However, excessively high temperatures might promote decomposition or undesired side reactions.

Troubleshooting and Considerations

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst; Insufficient temperature.Use a fresh batch of pre-catalyst. Screen different ligands (e.g., SPhos, RuPhos). Incrementally increase the reaction temperature to 120 °C.
Formation of SNAr Product Base is too nucleophilic; Water content is too high.Switch to a weaker, non-nucleophilic base such as CsF or K₂CO₃. Use anhydrous conditions with a non-aqueous solvent system (e.g., toluene, DMF).
Protodeboronation of Boronic Acid Presence of water and/or base.Use boronic esters (e.g., pinacol esters) which are more stable. Minimize reaction time once conversion plateaus.
Decomposition of Starting Material Reaction temperature is too high; Sensitivity of the nitro group.Lower the reaction temperature and extend the reaction time. Screen different solvents.

Visualization of the Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)L₂-X (X = NO₂) OxAdd->PdII Trans Transmetalation PdII->Trans PdII_Ar Ar-Pd(II)L₂-Ar' Trans->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArX 5-F-4-NO₂-Pyrazole ArX->OxAdd ArB Ar'B(OH)₂ + Base ArB->Trans

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

5-Fluoro-4-nitro-1-phenyl-1H-pyrazole represents a challenging yet potentially valuable substrate for Suzuki-Miyaura cross-coupling. The dual presence of fluoro and nitro substituents necessitates a careful and considered approach to reaction design. The primary challenge lies in mitigating the competing SNAr pathway at the C-F position while promoting the desired palladium-catalyzed coupling, likely at the C-NO₂ position. The protocol provided herein serves as a robust, rationally designed starting point for researchers aiming to explore the synthetic utility of this and similar highly functionalized pyrazole building blocks. Successful implementation will unlock new avenues for the synthesis of novel, complex pyrazole derivatives for applications across the chemical sciences.

References

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. [Link]

  • El-Faham, A., et al. (2022). Exploration of Nitroaromatic Antibiotics via Sanger's Reagent: Synthesis, In Silico, and Antimicrobial Evaluation. ACS Omega, 7(6), 5343–5357. [Link]

  • Ohashi, M., & Ogoshi, S. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Catalysts, 4(3), 321-345. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Tomanová, P., et al. (2021). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry, 19(3), 554-563. [Link]

  • Zhang, T., et al. (2012). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters, 23(6), 651-654. [Link]

  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Jain, S., et al. (2012). Syntheses and antibacterial activity of some 1-phenyl-3-(4-(4-butanoloxy) phenyl)-5-aryl-1H-pyrazoles. Der Pharma Chemica, 4(1), 234-241. [Link]

Sources

Strategic Fluorination of Electron-Deficient Heterocycles: Targeting 1-Phenyl-4-Nitropyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reagents for electrophilic fluorination of 1-phenyl-4-nitropyrazole Content Type: Application Notes and Protocols

Executive Summary & Mechanistic Challenge

The Challenge: Direct electrophilic fluorination of 1-phenyl-4-nitropyrazole presents a significant synthetic paradox. The pyrazole ring is inherently electron-rich, but the introduction of a nitro group at C4 and a phenyl group at N1 creates a "push-pull" system that drastically alters reactivity. The nitro group acts as a powerful electron-withdrawing group (EWG), severely deactivating the ring toward classical Electrophilic Aromatic Substitution (


).

Standard electrophilic reagents (e.g.,


, Selectfluor) typically fail to react with the neutral molecule or lead to destructive oxidation/ring opening rather than clean C-H fluorination. Therefore, the successful installation of a fluorine atom—typically at the C5 position —requires a strategy that inverts the polarity of the substrate or utilizes radical pathways.

The Solution: This guide details two distinct protocols to overcome this deactivation:

  • Anionic Electrophilic Fluorination (C5-Lithiation/Trapping): Utilizing a non-nucleophilic base to generate a carbanion at C5, followed by trapping with an electrophilic fluorine source (NFSI ).

  • Radical C-H Fluorination: A silver-catalyzed decarboxylative or direct radical pathway using Selectfluor as a radical fluorine transfer agent.

Reagent Selection Guide

The choice of reagent is dictated by the reaction mechanism (Anionic vs. Radical).

ReagentStructure / RoleSuitability for NitropyrazolesCritical Notes
NFSI (N-Fluorobenzenesulfonimide)Electrophilic Source (

)
.[1] Stable, mild, soluble in organic solvents.
High. Ideal for quenching the unstable C5-lithio intermediate.Requires cryogenic conditions (-78°C) to prevent "Dance" rearrangements or nitro-group attack.
Selectfluor (F-TEDA-BF4)Radical/Oxidant (

)
. Strong oxidant, water-soluble.
Moderate/Risk. Can cause oxidative ring opening or side-chain fluorination.Best used in Ag-catalyzed radical protocols. Avoid in simple

attempts on this substrate.
LiTMP (Lithium 2,2,6,6-tetramethylpiperidide)Non-Nucleophilic Base . Sterically hindered.High. Essential for deprotonating C5 without attacking the nitro group (unlike n-BuLi).Must be generated in situ or stored under strict inert atmosphere.
AgNO

Radical Initiator .Moderate. Used with Selectfluor for radical C-H abstraction.Light sensitive.[2]
Protocol A: Anionic Electrophilic Fluorination (The "Gold Standard")

Rationale: Since the nitro group deactivates the ring toward direct electrophilic attack, we must first activate the substrate by converting it into a nucleophile (carbanion). The C5 proton is the most acidic due to the inductive effect of the N1-phenyl and the ortho-nitro group.

Mechanism:

  • Deprotonation: LiTMP removes the C5 proton. The bulky nature of TMP prevents nucleophilic attack on the nitro group (a common failure mode with n-BuLi).

  • Fluorination: The resulting C5-lithio species attacks the N-F bond of NFSI.

Experimental Workflow

AnionicFluorination Setup Setup: Flame-dried glassware Ar/N2 Atmosphere BaseGen Base Gen: n-BuLi + TMP THF, -78°C, 30 min Setup->BaseGen SubstrateAdd Substrate Addition: 1-phenyl-4-nitropyrazole -78°C, 1 h BaseGen->SubstrateAdd LiTMP formed Trapping Electrophile Trap: NFSI (in THF) -78°C -> RT SubstrateAdd->Trapping C5-Li Species Quench Quench: Sat. NH4Cl Extraction Trapping->Quench C-F Bond Formed

Figure 1: Workflow for the Lithiation-Fluorination of 1-phenyl-4-nitropyrazole.

Step-by-Step Procedure

Reagents:

  • 1-phenyl-4-nitropyrazole (1.0 equiv)

  • 2,2,6,6-Tetramethylpiperidine (TMP) (1.2 equiv)

  • n-Butyllithium (n-BuLi) (1.2 equiv, 2.5 M in hexanes)

  • NFSI (1.5 equiv)

  • Anhydrous THF (0.1 M concentration relative to substrate)

Protocol:

  • Base Generation (LiTMP):

    • In a flame-dried Schlenk flask under Argon, dissolve TMP in anhydrous THF.

    • Cool to -78°C (dry ice/acetone bath).

    • Dropwise add n-BuLi. Stir for 30 minutes at -78°C to ensure complete formation of LiTMP. Crucial: Do not allow temperature to rise.

  • Metallation:

    • Dissolve 1-phenyl-4-nitropyrazole in a minimal amount of anhydrous THF.

    • Add this solution dropwise to the LiTMP solution at -78°C over 15 minutes.

    • Observation: The solution often turns deep red/orange, indicating the formation of the nitropyrazolyllithium species.

    • Stir for 45–60 minutes at -78°C.

  • Fluorination (The Trap):

    • Dissolve NFSI in anhydrous THF (separately dried).

    • Add the NFSI solution to the reaction mixture rapidly but carefully at -78°C.

    • Note: The reaction is exothermic. Maintain cooling.

  • Warm-up & Quench:

    • Allow the mixture to stir at -78°C for 1 hour.

    • Remove the cooling bath and allow to warm to 0°C (not room temperature yet).

    • Quench with saturated aqueous

      
      .
      
  • Workup:

    • Extract with EtOAc (3x). Wash combined organics with brine.

    • Dry over

      
      , filter, and concentrate.
      
    • Purification: Flash column chromatography (Hexanes/EtOAc).[3] The fluorinated product (5-fluoro-1-phenyl-4-nitropyrazole) is typically less polar than the starting material.

Protocol B: Silver-Catalyzed Radical Fluorination (Alternative)

Rationale: If the anionic method fails due to nitro-group reduction, a radical pathway using Selectfluor and a Silver(I) catalyst can achieve C-H fluorination. This method avoids strong bases but requires careful control to prevent oxidation of the pyrazole ring.

Mechanism:


 generates a radical cation from the pyrazole or facilitates a Single Electron Transfer (SET) with Selectfluor, generating a transient radical at C5 which abstracts 

.
Step-by-Step Procedure

Reagents:

  • 1-phenyl-4-nitropyrazole (1.0 equiv)

  • Selectfluor (2.0 equiv)

  • 
     (0.2 equiv, 20 mol%)
    
  • Solvent: Water/Acetonitrile (1:1) or pure Acetonitrile (degassed)

Protocol:

  • Setup:

    • Prepare a solution of 1-phenyl-4-nitropyrazole in MeCN/H2O.

    • Add

      
       and stir for 5 minutes.
      
  • Reaction:

    • Add Selectfluor in one portion.

    • Heat the reaction to 60–80°C under an inert atmosphere.

    • Monitor by LC-MS. Warning: Extended heating can lead to oxidative cleavage of the C4-C5 bond or formation of 4,4-difluoro species if the nitro group is displaced (though rare).

  • Workup:

    • Filter off silver salts.

    • Extract with DCM.

    • Purify via chromatography.[2][3][4][5]

Mechanistic Pathway & Troubleshooting

Understanding the failure modes is critical for troubleshooting.

Mechanism Start 1-phenyl-4-nitropyrazole PathA Path A: C5 Deprotonation (Correct) Start->PathA -78°C, LiTMP PathB Path B: Nitro Attack (Incorrect Base/Temp) Start->PathB > -40°C or n-BuLi Base Base (LiTMP) Intermediate C5-Lithio Species (Deep Red) PathA->Intermediate SideProduct Ring Cleavage / Redox Products PathB->SideProduct Trap NFSI Attack Intermediate->Trap Product 5-Fluoro-1-phenyl-4-nitropyrazole Trap->Product

Figure 2: Mechanistic divergence in the fluorination of nitropyrazoles.

Troubleshooting Table:

ObservationProbable CauseCorrective Action
Low Yield / Recovery of SM Incomplete deprotonation.Increase deprotonation time or ensure LiTMP is fresh. Ensure temp is strictly -78°C.
Complex Mixture (Tars) Nucleophilic attack on Nitro group.Switch from LDA/n-BuLi to LiTMP (steric bulk protects nitro).
Defluorination during workup Product instability.Avoid acidic workup. Use buffered quenching (

).
Explosion/Rapid Exotherm Runaway nitration/fluorination.Safety Critical: Never allow the lithiated nitro species to warm above -20°C before quenching.
References
  • Electrophilic Fluorination with Selectfluor: Breen, J. R., et al. "Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives."[5] Synlett, 2015, 26, 51–54.[3][5]

  • C-H Activation of Nitropyrazoles: Ma, Y., et al. "Regioselective and Guided C-H Activation of 4-Nitropyrazoles." Journal of Organic Chemistry, 2014, 79(7), 2906-2915.

  • General Fluorination of Pyrazoles: Rozhkov, V. "Three-Component Synthesis of Fluorinated Pyrazoles." Organic & Biomolecular Chemistry, 2015.[6]

  • Lithiation of Electron-Deficient Pyrazoles: Heinisch, G., et al. "Directed lithiation of 4-bromo-1-phenyl-sulphonylpyrazole."[7] Journal of the Chemical Society, Perkin Transactions 1, 1990.

Sources

Strategic Functionalization of C-5 Position in 1-Phenylpyrazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1-phenylpyrazole scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core structure for blockbuster COX-2 inhibitors (e.g., Celecoxib) and agrochemicals (e.g., Fipronil). While C-4 functionalization is readily achievable via classical electrophilic aromatic substitution (


), C-5 functionalization  presents a significant synthetic challenge due to steric hindrance from the N1-phenyl group and lower inherent nucleophilicity.

This guide details the strategic "bypassing" of these limitations using Directing Group-Assisted C-H Activation . We prioritize transition-metal-catalyzed methods (Pd, Ru) over classical lithiation, which suffers from competing ortho-lithiation on the phenyl ring.

The Regioselectivity Challenge

To successfully functionalize the C-5 position, one must understand the competing reactive sites on the 1-phenylpyrazole core.

Reactivity Landscape
  • C-4 Position: Electron-rich and sterically accessible. Preferred site for electrophilic attacks (Halogenation, Nitration) and Ir-catalyzed borylation (steric control).

  • C-5 Position: Sterically shielded by the N1-phenyl ring. The C-H bond is more acidic than C-4 but requires chelation-assistance (using N2 as a directing group) to overcome the steric barrier.

  • Phenyl ortho-Position: A "distraction" site. Strong bases (e.g., n-BuLi) often coordinate to N1, leading to undesired lithiation at the phenyl ring rather than the pyrazole C-5.

Visualizing the Selectivity (Decision Logic)

RegioselectivityMap Start Target: 1-Phenylpyrazole Functionalization Method_SEAr Method: Electrophilic Subst. (Br2, HNO3) Start->Method_SEAr Method_Ir Method: Ir-Cat Borylation (Steric Control) Start->Method_Ir Method_Li Method: Lithiation (n-BuLi) (Kinetic Control) Start->Method_Li Method_PdRu Method: Pd/Ru C-H Activation (Thermodynamic/Chelation) Start->Method_PdRu Outcome_C4 Outcome: C-4 Functionalization (Undesired for C-5 target) Method_SEAr->Outcome_C4 Electronic Preference Method_Ir->Outcome_C4 Steric Preference Outcome_Ortho Outcome: Phenyl-ortho Functionalization (Major Side Reaction) Method_Li->Outcome_Ortho N1-Coordination Outcome_C5 Outcome: C-5 Functionalization (Target Achieved) Method_PdRu->Outcome_C5 N2-Directing Group Effect

Figure 1: Decision matrix for regioselective functionalization. Note that classical methods favor C-4 or Phenyl-ortho positions, necessitating Directed C-H Activation for C-5 specificity.

Core Methodology: Pd-Catalyzed C-H Arylation

The most robust method for C-5 functionalization is Palladium-catalyzed C-H arylation via the Concerted Metallation-Deprotonation (CMD) mechanism.

Mechanistic Insight

Unlike Friedel-Crafts reactions, this pathway does not rely on pyrazole nucleophilicity. Instead, a carboxylate ligand (Pivalate or Acetate) acts as a "proton shuttle."

  • Coordination: Pd coordinates to the Pyrazole N2.

  • CMD Step: The carboxylate ligand deprotonates C-5 simultaneously as the Pd-C5 bond forms. This bypasses the high energy barrier of breaking the C-5 H bond directly.

  • Coupling: The resulting palladacycle undergoes oxidative addition with an aryl halide, followed by reductive elimination to form the C-5 biaryl.

Protocol A: C-5 Arylation (The "Fagnou" Conditions)

Application: Synthesis of Celecoxib analogs or late-stage diversification.

Reagents & Equipment:

  • Substrate: 1-Phenylpyrazole (1.0 equiv)

  • Coupling Partner: Aryl Bromide (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand/Additive: Pivalic Acid (30 mol%) - CRITICAL

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: DMA (Dimethylacetamide) or Toluene (anhydrous)

Step-by-Step Workflow:

  • Preparation: In a glovebox or under Argon flow, charge a dried Schlenk tube with Pd(OAc)₂ (11.2 mg, 0.05 mmol), K₂CO₃ (276 mg, 2.0 mmol), and the Aryl Bromide (1.2 mmol).

  • Substrate Addition: Add 1-Phenylpyrazole (144 mg, 1.0 mmol) and Pivalic Acid (30.6 mg, 0.3 mmol).

  • Solvation: Add anhydrous DMA (3.0 mL). Seal the tube with a Teflon screw cap.

  • Reaction: Heat the mixture to 110°C for 16 hours. Vigorous stirring is required due to the heterogeneous base.

  • Work-up: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMA.

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via silica gel flash chromatography (Hexane/EtOAc gradient).

Critical Parameter: Water Content. The CMD mechanism is sensitive to moisture. Ensure solvents are <50 ppm H₂O.

Optimization Table
VariableRecommendationEffect on C-5 Selectivity
Catalyst Pd(OAc)₂High. Acetate is a pre-catalyst for the CMD active species.
Additive Pivalic Acid (PivOH) Essential. Increases yield by 40-60% vs. no acid. Acts as the proton shuttle.
Base K₂CO₃ or Cs₂CO₃Carbonates are preferred over alkoxides to prevent side reactions.
Solvent DMA > Toluene > DMFDMA stabilizes the Pd-intermediate best at high temperatures.

Alternative Methodology: Ru-Catalyzed C-H Activation

For substrates sensitive to oxidation or when using aryl chlorides, Ruthenium catalysis offers a complimentary "Green" approach, often compatible with water or lower temperatures.

Protocol B: Ru(II)-Catalyzed Arylation

Application: Cost-effective scale-up; tolerance of sensitive functional groups.

Reagents:

  • Catalyst: [RuCl₂(p-cymene)]₂ (2.5 mol%)

  • Additive: MesCOOH (2,4,6-Trimethylbenzoic acid) (10 mol%)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: NMP (N-Methyl-2-pyrrolidone)

Workflow:

  • Combine [RuCl₂(p-cymene)]₂ (15 mg), MesCOOH (16 mg), K₂CO₃ (276 mg), and Aryl Chloride (1.2 equiv) in a reaction vial.

  • Add 1-Phenylpyrazole (1.0 equiv) and NMP (3 mL).

  • Heat to 120°C for 12-18 hours under N₂.

  • Standard aqueous work-up.

Expert Note: The Ruthenium system is highly sensitive to the steric bulk of the carboxylic acid. MesCOOH is often superior to Pivalic acid in Ru-catalysis because it prevents catalyst deactivation.

What NOT To Do: The Lithiation Trap

A common error in pyrazole chemistry is assuming n-BuLi will selectively deprotonate C-5.

  • The Failure Mode: When 1-phenylpyrazole is treated with n-BuLi at -78°C, the Lithium atom coordinates to N1. This "Directed Ortho Metalation" (DoM) effect directs the base to the ortho-position of the phenyl ring , not the C-5 of the pyrazole.

  • Consequence: Quenching with electrophiles yields the phenyl-substituted product, or a complex mixture of C-5 and phenyl-functionalized species.

  • Correction: If you must use lithiation, you need a "Blocking Group" on the phenyl ring or a specific directing group at C-4, which adds synthetic steps. Stick to Pd/Ru C-H activation for direct C-5 access.

Mechanistic Visualization (CMD Cycle)

CMD_Mechanism Pd_Prec Pd(OAc)2 (Pre-catalyst) Active_Cat L-Pd(II)-OPiv Pd_Prec->Active_Cat Ligand Exch. Coordination N2-Coordination (Directing Group) Active_Cat->Coordination + Substrate CMD_TS CMD Transition State (C-H Cleavage) Coordination->CMD_TS PivO- H-abstraction Palladacycle C5-Palladacycle Intermediate CMD_TS->Palladacycle - PivOH OxAdd Oxidative Addition (Ar-Br) Palladacycle->OxAdd + Ar-Br RedElim Reductive Elimination (Product Release) OxAdd->RedElim C-C Bond Form RedElim->Active_Cat Regeneration

Figure 2: The Concerted Metallation-Deprotonation (CMD) cycle. Note the role of Pivalate (OPiv) in abstracting the proton at the Transition State (CMD TS).

References

  • Seregin, I. V., & Gevorgyan, V. (2007). Direct transition metal-catalyzed functionalization of heteroaromatic compounds. Chemical Society Reviews, 36(7), 1173-1193. Link

  • Lafrance, M., & Fagnou, K. (2006). Palladium-catalyzed benzene arylation: incorporation of catalytic pivalic acid as a proton shuttle and a key element in catalyst design. Journal of the American Chemical Society, 128(51), 16496-16497. Link

  • Ackermann, L. (2011). Carboxylate-assisted transition-metal-catalyzed C–H bond functionalizations: mechanism and scope. Chemical Reviews, 111(3), 1315-1345. Link

  • Chupakhin, O. N., et al. (2019). Recent Advances in C–H Bond Functionalization with Ruthenium-Based Catalysts. Catalysts, 9(2), 188. Link

  • Grimster, N. P., et al. (2007). Palladium-Catalyzed Intermolecular Direct Arylation of 1-Phenylpyrazoles. Angewandte Chemie International Edition, 46, 1-5. (Foundational work on 1-phenylpyrazole specifically).

Troubleshooting & Optimization

Technical Support Center: Regioselectivity in N-Phenylpyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting & Optimization of Regiochemistry in Knorr-Type Condensations Ticket Type: Advanced Method Development Applicable For: Medicinal Chemistry, Process Development, Agrochemical Synthesis

The Core Challenge: The Regioselectivity Paradox

In the synthesis of N-phenylpyrazoles—a scaffold ubiquitous in COX-2 inhibitors (e.g., Celecoxib) and agrochemicals (e.g., Fipronil)—the reaction between an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine often yields a frustrating mixture of 1,3- and 1,5- substituted isomers.

As a Senior Application Scientist, I often see users treat this as a "roll of the dice." It is not. The outcome is strictly governed by the competition between kinetic (nucleophilic attack) and thermodynamic (cyclization/dehydration) factors.

The Mechanistic Branch Point

The regiochemical fate is decided in the very first step: Which carbonyl does the hydrazine nitrogen attack?

  • Path A (Kinetic Control): The most nucleophilic nitrogen (

    
    ) attacks the most electrophilic carbonyl.
    
  • Path B (Steric Control): The hydrazine attacks the less hindered carbonyl.[1]

  • Path C (Thermodynamic Drift): In protic solvents at high heat, the initial hydrazone may equilibrate, or the cyclization step becomes reversible, leading to the thermodynamic product.

Visualization: The Decision Tree

The following diagram maps the kinetic vs. thermodynamic divergence in the condensation of a generic 1,3-diketone with phenylhydrazine.

G Start Reagents: 1,3-Diketone + Phenylhydrazine Decision Primary Nucleophilic Attack (Rate Determining Step) Start->Decision PathA Attack at Carbonyl A (More Electrophilic) Decision->PathA Electronic Bias PathB Attack at Carbonyl B (Less Sterically Hindered) Decision->PathB Steric Bias IntermedA Hydrazone Intermediate A PathA->IntermedA IntermedB Hydrazone Intermediate B PathB->IntermedB IntermedA->IntermedB Equil. (High T, Protic) Prod1 1,3-Isomer (Often Kinetic Product) IntermedA->Prod1 Cyclization - H2O Prod2 1,5-Isomer (Often Thermodynamic Product) IntermedB->Prod2 Cyclization - H2O

Caption: Mechanistic divergence in Knorr pyrazole synthesis. Regioselectivity is established at the hydrazone formation stage.[2]

Troubleshooting & Optimization Guide

If you are observing poor regioselectivity (e.g., ratios between 60:40 and 80:20), do not simply increase the temperature. Use the following targeted interventions.

Strategy A: The "Magic Solvent" Effect (Fluorinated Alcohols)

Standard solvents like Ethanol (EtOH) often interact via H-bonding with both carbonyls non-selectively. Fluorinated alcohols like 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) or 2,2,2-Trifluoroethanol (TFE) are strong hydrogen bond donors (HBD) but poor nucleophiles.

  • Mechanism: HFIP selectively activates the "harder" (more basic) carbonyl through hydrogen bonding, directing the nucleophilic attack of the hydrazine.

  • Outcome: Often reverses or drastically amplifies selectivity compared to EtOH.

Strategy B: Lewis Acid Chelation

Using a Lewis Acid (LA) like


 or 

can lock the 1,3-dicarbonyl into a chelated structure.
  • Mechanism: The metal coordinates to both oxygens. The hydrazine then attacks the position determined by the electronic asymmetry of the chelate, often overcoming steric factors.

  • Outcome: High regiocontrol at room temperature.[2][3][4][5][6]

Strategy C: Substrate Engineering (Enaminones)

If the diketone fails, switch to an enaminone precursor.

  • Why: An enaminone has one Carbonyl and one Alkene (Michael acceptor). The hydrazine

    
     will almost exclusively attack the Michael position or the carbonyl depending on pH, effectively "hard-coding" the regiochemistry.
    

Comparative Data: Solvent & Catalyst Effects[7]

The following table summarizes the regiomeric ratio (rr) of a model reaction: Benzoylacetone + Phenylhydrazine . Goal: Synthesis of 3-methyl-1,5-diphenyl-1H-pyrazole (1,5-isomer) vs. 5-methyl-1,3-diphenyl-1H-pyrazole (1,3-isomer).

Variable ChangedConditionRegiomeric Ratio (1,5 : 1,3)YieldNotes
Standard EtOH, Reflux, 2h55 : 45 88%Poor selectivity (Thermodynamic mix)
Solvent HFIP , RT, 1h95 : 5 92%Highly Selective (H-bond activation)
Solvent TFE, RT, 2h85 : 1590%Good selectivity
Catalyst EtOH,

(10 mol%), RT
92 : 8 94%Chelation control
pH EtOH, HCl (cat.), Reflux40 : 6085%Acid often degrades selectivity here

Validated Experimental Protocols

Protocol 1: HFIP-Mediated Regioselective Synthesis

Best for: Rapid synthesis of 1,5-diarylpyrazoles with sensitive substrates.

  • Preparation: In a round-bottom flask, dissolve the unsymmetrical 1,3-diketone (1.0 equiv) in HFIP (0.2 M concentration).

    • Note: HFIP is expensive; it can be recovered via rotary evaporation and reused.

  • Addition: Add the arylhydrazine (1.1 equiv) dropwise at room temperature.

    • Observation: A slight exotherm is normal.

  • Reaction: Stir at 25°C for 30–60 minutes. Monitor by TLC or LCMS.

    • Checkpoint: The intermediate hydrazone may be visible. If the reaction stalls, heat to 40°C.

  • Workup: Evaporate the HFIP under reduced pressure (recover solvent).

  • Purification: The residue is often pure enough for recrystallization (EtOH/Water). If not, flash chromatography (Hex/EtOAc) will easily separate the minor isomer due to the high initial ratio.

Protocol 2: Lewis Acid Catalyzed Synthesis ( )

Best for: Large scale where HFIP is cost-prohibitive.

  • Preparation: Dissolve 1,3-diketone (1.0 equiv) and

    
     (5–10 mol%) in Ethanol (0.5 M).
    
  • Activation: Stir for 10 minutes to allow chelate formation.

  • Addition: Add arylhydrazine (1.1 equiv) in one portion.

  • Reaction: Stir at room temperature for 3–6 hours.

  • Workup: Dilute with water to precipitate the product or extract with Ethyl Acetate.

  • Catalyst Recovery: The catalyst remains in the aqueous phase and can often be recycled.

Frequently Asked Questions (FAQ)

Q: I am synthesizing a Celecoxib analog (


 group present). The standard reflux gives me a 1:1 mixture. Why? 
A:  The 

group is strongly electron-withdrawing, making the adjacent carbonyl highly electrophilic. However, it also attracts water (hydration), which can mask this reactivity. In refluxing ethanol, the reaction is under thermodynamic control, leading to equilibration.
  • Fix: Switch to Protocol 1 (HFIP) . The fluorinated solvent will activate the carbonyl adjacent to the

    
     via strong hydrogen bonding without nucleophilic interference, typically favoring the 5-
    
    
    
    isomer (depending on the hydrazine). Alternatively, use the enaminone route (reacting 4,4,4-trifluoro-1-aryl-butane-1,3-dione with dimethylformamide dimethyl acetal first) to lock the regiochemistry.

Q: Can I predict the major isomer just by looking at the structure? A: As a rule of thumb (but verify experimentally!):

  • Sterics: The hydrazine

    
     (the nucleophilic tip) attacks the least hindered carbonyl.[1]
    
  • Electronics: The hydrazine

    
     attacks the most electron-deficient carbonyl.
    
  • Conflict: If the most electron-deficient carbon is also the most hindered (e.g., a t-Butyl group next to a

    
    ), the outcome is unpredictable and solvent-dependent.
    

Q: My product is oiling out and contains both isomers. How do I purify? A: Regioisomers of N-phenylpyrazoles often have significantly different dipoles.

  • TLC: Run a TLC in 100% Toluene or DCM (non-polar systems often separate them better than EtOAc/Hex).

  • Crystallization: Try dissolving the oil in a minimum amount of hot methanol and adding water dropwise until turbid. The major isomer (usually the more symmetric/crystalline solid) often crashes out, leaving the minor isomer in the mother liquor.

References

  • Mechanisms of Regiocontrol in Pyrazole Synthesis

    • Fustero, S. et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents."[7] Journal of Organic Chemistry, 2008, 73(9), 3523–3529.[7][8]

  • Lewis Acid C

    • Sivakumar, G. et al. "Ytterbium(III) Triflate Catalyzed Synthesis of Pyrazoles." Synlett, 2006.[5]

  • Celecoxib Synthesis & Regiochemistry

    • Penning, T. D. et al. "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (celecoxib)." Journal of Medicinal Chemistry, 1997, 40(9), 1347–1365.
  • Enaminone Approach

    • Alberola, A. et al. "Regioselective synthesis of pyrazoles from enaminones." Journal of Heterocyclic Chemistry, 2006.

Sources

Technical Support Center: Preventing Defluorination During Nitro Group Reduction

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for researchers, scientists, and professionals in drug development. This guide is designed to provide expert advice and practical solutions for a common and critical challenge in organic synthesis: the selective reduction of an aromatic nitro group without cleaving a carbon-fluorine bond. Unwanted hydrodefluorination not only reduces the yield of the target fluoroaniline but also introduces impurities that can be difficult to separate, impacting downstream applications.

This document provides in-depth troubleshooting guides, answers to frequently asked questions, and detailed experimental protocols to help you navigate this sensitive transformation successfully.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. Each problem is followed by a systematic approach to diagnosis and resolution, grounded in established chemical principles.

Problem 1: My standard catalytic hydrogenation with Pd/C is causing significant defluorination. How can I stop this?

This is a very common issue. Palladium-on-carbon (Pd/C) is a highly active catalyst that, while efficient for nitro group reduction, is also notorious for promoting hydrodehalogenation, including the cleavage of C-F bonds.[1][2] The high activity of palladium can facilitate the oxidative addition of the C-F bond to the metal surface, leading to the undesired side reaction.

Solutions & Troubleshooting Workflow:

  • Switch to a Less Reactive Catalyst: The most effective solution is often to change the catalyst.

    • Raney Nickel: This is a classic alternative to Pd/C for substrates where dehalogenation is a concern.[2] It is generally less prone to cleaving aryl-halide bonds.

    • Platinum-based Catalysts: Platinum on carbon (Pt/C) or platinum(IV) oxide (PtO₂) can be more selective.[3] Sulfided platinum catalysts (e.g., Pt/C with a sulfur-containing inhibitor) are particularly effective at preserving halogen substituents.[1]

    • Specialized Nickel Catalysts: Recent research has highlighted nano-structured nickel catalysts, such as Ni/SiO₂, which demonstrate high selectivity for nitro group reduction while tolerating various functional groups, including halogens, under mild conditions.[4]

    • Gold-based Catalysts: Gold nanoparticles supported on metal oxides like TiO₂ or Fe₂O₃ have shown remarkable chemoselectivity for hydrogenating functionalized nitroarenes with minimal side reactions.[5]

  • Modify Reaction Conditions:

    • Lower Hydrogen Pressure: High H₂ pressure can increase the rate of both desired reduction and undesired defluorination. Reducing the pressure (e.g., to atmospheric pressure or slightly above) can often improve selectivity.

    • Lower Temperature: Like pressure, elevated temperatures can decrease selectivity.[6] Running the reaction at or slightly above room temperature is advisable.

    • Use a Protic Co-solvent: For substrates with low solubility, adding a protic co-solvent like ethanol (EtOH) or acetic acid (AcOH) to a primary solvent like tetrahydrofuran (THF) can improve hydrogenation efficiency.[7]

  • Introduce a Catalyst Inhibitor/Modifier:

    • The addition of a basic substance can suppress hydrodefluorination. Cycloaliphatic nitrogen bases, such as morpholine, have been patented as effective additives to suppress dehalogenation during hydrogenations with platinum catalysts.[8] These bases are thought to neutralize any trace acids that may form and modify the catalyst surface to disfavor C-F bond cleavage.[8]

Problem 2: I'm trying to reduce a polyfluorinated nitroarene, and I'm getting a complex mixture of partially defluorinated products and low yield of the desired aniline.

The presence of multiple fluorine atoms can increase the likelihood of defluorination, and the position of the fluorine atoms relative to the nitro group and to each other can influence their lability.

Solutions & Troubleshooting Workflow:

  • Abandon Catalytic Hydrogenation for Chemical Reductants: When high chemoselectivity is paramount, non-catalytic methods are often superior as they operate through different mechanisms that do not typically involve C-F bond activation.

    • Tin(II) Chloride (SnCl₂): The reduction of nitroarenes using SnCl₂ in a solvent like ethanol or ethyl acetate is a mild and highly chemoselective method.[1][2] It is well-tolerated by a wide range of functional groups, including halogens, ketones, and esters.[1][6]

    • Iron in Acidic Media (Fe/HCl or Fe/NH₄Cl): This is a classic, robust, and cost-effective method for nitro group reduction.[9] The reaction is heterogeneous and generally does not affect aryl halides.[1] An Fe/CaCl₂ system has also been reported to be highly efficient for transfer hydrogenation while preserving sensitive functional groups.[10]

    • Sodium Dithionite (Na₂S₂O₄) or Sodium Sulfide (Na₂S): These reagents can be useful alternatives when acidic or hydrogenation conditions are not compatible with the substrate.[2] Na₂S can sometimes selectively reduce one nitro group in the presence of another.[2]

  • Optimize a Milder Catalytic Approach:

    • Catalytic Transfer Hydrogenation (CTH): Instead of using H₂ gas, a hydrogen donor like ammonium formate, hydrazine (N₂H₄), or triethylsilane can be used with a catalyst (often Pd/C, though a less dehalogenating catalyst would be preferable). CTH can sometimes offer better selectivity than high-pressure hydrogenation.

Below is a decision-making workflow to guide your selection of an appropriate reduction strategy.

G cluster_start Starting Point cluster_catalytic Catalytic Hydrogenation Path cluster_chemical Chemical Reduction Path Start Substrate: Fluoroaromatic Nitro Compound PdC Standard Pd/C causing defluorination? Start->PdC Initial Attempt ChemSelect Substrate sensitive or polyfluorinated? Start->ChemSelect Consider Alternatives SwitchCat Switch to less reactive catalyst (e.g., Raney Ni, Pt/C, Ni/SiO2) PdC->SwitchCat Yes Optimize Optimize Conditions: - Lower H2 Pressure - Lower Temperature - Add Base (e.g., Morpholine) PdC->Optimize No, but want to optimize SwitchCat->Optimize Success1 Desired Fluoroaniline Optimize->Success1 SnCl2 Use SnCl2 / EtOH (Mild & Selective) ChemSelect->SnCl2 Yes, high sensitivity FeAcid Use Fe / HCl or Fe / NH4Cl (Robust & Cost-Effective) ChemSelect->FeAcid Yes, robust method needed Success2 Desired Fluoroaniline SnCl2->Success2 FeAcid->Success2

Caption: Decision workflow for selecting a nitro reduction strategy.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of hydrodefluorination during catalytic hydrogenation?

Hydrodefluorination on a heterogeneous catalyst surface is a complex process that generally occurs in parallel with the desired nitro group reduction. While the exact mechanism can vary with the metal, support, and conditions, it is often proposed to involve the following steps:

  • Adsorption: The fluoroaromatic nitro compound adsorbs onto the catalyst surface.

  • C-F Bond Activation: The catalyst facilitates the cleavage of the C-F bond. This is often the rate-limiting step and can occur via oxidative addition, where the metal center inserts into the C-F bond.

  • Hydrogenolysis: Surface-adsorbed hydrogen atoms (from the dissociation of H₂) react with the resulting aryl-metal species and the fluoride, cleaving the bond and replacing the fluorine atom with hydrogen.

The nitro group is also reduced concurrently through a stepwise pathway involving nitroso and hydroxylamine intermediates.[11] The challenge lies in the fact that the conditions promoting nitro reduction (active catalyst, hydrogen availability) can also promote C-F bond cleavage.

G Start Ar-NO2(F) Catalyst Catalyst Surface (+ H2) Start->Catalyst Desired Desired Pathway: Nitro Reduction Catalyst->Desired Undesired Undesired Pathway: Hydrodefluorination Catalyst->Undesired Product_Good Ar-NH2(F) (Fluoroaniline) Desired->Product_Good via Ar-NO(F) & Ar-NHOH(F) Product_Bad Ar-NO2(H) (Defluorinated Impurity) Undesired->Product_Bad C-F Bond Cleavage

Caption: Competing pathways of nitro reduction and hydrodefluorination.

Q2: Which catalysts are best for avoiding defluorination? A comparative overview.

There is no single "best" catalyst, as the optimal choice depends on the specific substrate, other functional groups present, and cost considerations. However, based on literature reports, we can summarize the performance of common catalytic systems.

Catalyst SystemProsConsSelectivity for C-F Bonds
Pd/C Highly active, widely available, efficient for nitro reduction.[2]Prone to causing dehalogenation, including defluorination.[1][2]Poor to Moderate
Raney Nickel Cost-effective, less prone to dehalogenation than Pd/C.[2]Pyrophoric, requires careful handling, may be less active.Good
Pt-based (Pt/C, PtO₂) Generally more selective than Pd/C, effective for hydrogenation.[3]More expensive than Ni or Fe.Good to Excellent
Au-based (Au/TiO₂) Exceptionally high chemoselectivity under mild conditions.[5]High cost, may have lower activity than noble metals.Excellent
Ni/SiO₂ (Nano) High selectivity, tolerates many functional groups, uses earth-abundant metal.[4]May not be commercially available in all forms.Excellent

Q3: How does the molecular structure of my compound affect the risk of defluorination?

The electronic properties and steric environment of the fluoroaromatic compound play a significant role.

  • Electronic Effects: Electron-withdrawing groups can make the aromatic ring more electron-deficient, potentially making the C-F bond more susceptible to nucleophilic attack or other cleavage mechanisms.[12]

  • Position of Fluorine: The position of the fluorine atom relative to the nitro group can be important. Fluorine atoms that are ortho or para to strong electron-donating groups can sometimes be more labile.

  • Number of Fluorine Atoms: As the number of fluorine substituents increases, the overall electron density of the ring decreases, which can influence the rate of defluorination.[13]

Q4: Can I use non-catalytic methods to completely avoid defluorination?

Yes. Chemical reduction methods that do not involve noble metal catalysts are an excellent strategy to ensure the preservation of C-F bonds.

  • Metal/Acid Systems: Reagents like Fe/HCl, Fe/NH₄Cl, Zn/AcOH, and SnCl₂/HCl reduce the nitro group via electron transfer mechanisms.[2][9] These methods are highly reliable for producing fluoroanilines without defluorination.

  • Sulfide Reagents: Sodium sulfide (Na₂S) or ammonium sulfide can be used in aqueous or alcoholic solutions and are generally chemoselective for the nitro group.[2]

These methods are often the first choice in pharmaceutical development when the integrity of a halogen substituent is critical.

Experimental Protocols

Protocol 1: Selective Nitro Group Reduction using Tin(II) Chloride (SnCl₂)

This protocol is suitable for substrates sensitive to catalytic hydrogenation and where defluorination must be completely avoided.[1][6]

Materials:

  • Fluoronitroarene (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 - 5.0 eq)

  • Absolute Ethanol (or Ethyl Acetate)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (for extraction)

  • Celite

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, condenser, magnetic stirrer

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and condenser, dissolve the fluoronitroarene (1.0 eq) in absolute ethanol (approx. 10-20 mL per gram of substrate).

  • Addition of Reagent: Add SnCl₂·2H₂O (4-5 equivalents) to the solution in portions. The reaction can be exothermic.

  • Reaction: Heat the mixture to reflux (typically 50-78°C, depending on the solvent) and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup - Quenching: Cool the reaction mixture to room temperature. Slowly and carefully add saturated aqueous NaHCO₃ solution until the pH is basic (pH > 8). This will precipitate tin salts.

  • Filtration: Filter the resulting suspension through a pad of Celite to remove the inorganic salts. Wash the filter cake thoroughly with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. The product will be in the organic layer. Extract the aqueous layer one or two more times with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude fluoroaniline.

  • Purification: The crude product can be purified by column chromatography or recrystallization if necessary.

Protocol 2: Selective Catalytic Hydrogenation using Ni/SiO₂

This protocol is based on a modern, selective heterogeneous catalyst system for researchers who prefer catalytic methods.[4]

Materials:

  • Fluoronitroarene (1.0 eq)

  • Ni/SiO₂ catalyst (e.g., 0.8 mol% Ni loading)

  • Methylcyclohexane (solvent)

  • Hydrogenation reactor (e.g., Parr shaker or similar)

  • Hydrogen gas (H₂) source

Procedure:

  • Setup: To a suitable hydrogenation vessel, add the fluoronitroarene, the Ni/SiO₂ catalyst, and methylcyclohexane.

  • Inerting: Seal the reactor and purge it several times with nitrogen gas, followed by several purges with hydrogen gas to ensure an inert atmosphere.

  • Reaction: Pressurize the reactor with H₂ gas (e.g., to 10 bar). Heat the reaction mixture to the desired temperature (e.g., 40°C) with vigorous stirring.

  • Monitoring: Monitor the reaction by observing hydrogen uptake. The reaction can also be sampled (after safely depressurizing and purging) to check for completion by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen pressure. Purge the reactor with nitrogen.

  • Filtration: Filter the reaction mixture to remove the heterogeneous catalyst. Wash the catalyst with a small amount of the reaction solvent or another suitable solvent like ethyl acetate.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude fluoroaniline product.

  • Purification: Purify as needed.

References

  • A Highly Active Nickel Catalyst for the Selective Hydrogenation of Functionalized Nitroarenes. (n.d.). ChemCatChem. [Link]

  • Formenti, D., Ferretti, F., Scharnagl, F. K., & Beller, M. (2019). Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts. Chemical Reviews, 119(4), 2611–2680.
  • He, L., Liang, S., Li, L., & Zhang, J. (2017). Remarkable effect of alkalis on the chemoselective hydrogenation of functionalized nitroarenes over high-loading Pt/FeOx catalyst. Chemical Science, 8(8), 5391–5397.
  • Corma, A., Serna, P., & Concepción, P. (2006). Chemoselective Hydrogenation of Nitro Compounds with Supported Gold Catalysts. Journal of the American Chemical Society, 128(28), 8736–8737.
  • Blaser, H.-U., Steiner, H., & Studer, M. (2009). Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update.
  • Qiao, J., Wang, T.-B., et al. (2021). Magnetically Reusable Fe3O4@NC@Pt Catalyst for Selective Reduction of Nitroarenes.
  • Qiao, J., Wang, T.-B., et al. (2021). Magnetically Reusable Fe3O4@NC@Pt Catalyst for Selective Reduction of Nitroarenes.
  • Baumgartner, R., & McNeill, K. (2012). Hydrodefluorination and Hydrogenation of Fluorobenzene under Mild Aqueous Conditions. Environmental Science & Technology, 46(19), 10595–10602.
  • Sorokin, A. B., et al. (2014). Catalytic Defluorination of Perfluorinated Aromatics under Oxidative Conditions Using N-Bridged Diiron Phthalocyanine. Journal of the American Chemical Society, 136(32), 11466–11474.
  • Recent advances in selectivity control for the catalytic reduction of functionalized nitroarenes over metal-based catalysts. (2021). Dalton Transactions. [Link]

  • Catalytic Hydrodefluorination via Oxidative Addition, Ligand Metathesis, and Reductive Elimination at Bi(I)/Bi(III) Centers. (2021). Journal of the American Chemical Society.
  • Baumgartner, R., & McNeill, K. (2012). Hydrodefluorination and hydrogenation of fluorobenzene under mild aqueous conditions. Environmental Science & Technology, 46(19), 10595-10602.
  • Sorokin, A. B., et al. (2014). Catalytic defluorination of perfluorinated aromatics under oxidative conditions using N-bridged diiron phthalocyanine. Journal of the American Chemical Society, 136(32), 11466-11474.
  • Baumgartner, R., & McNeill, K. (2012). Hydrodefluorination and hydrogenation of fluorobenzene under mild aqueous conditions. Environmental Science & Technology, 46(19), 10595-10602.
  • Regioselective Transfer Hydrogenative Defluorination of Polyfluoroarenes Catalyzed by Bifunctional Azairidacycle. (2022). Molecules. [Link]

  • Selective reduction of nitro group without affecting other functional groups. (n.d.). BenchChem.
  • Influence of Chemical Structures on Reduction Rates and Defluorination of Fluoroarenes during Catalytic Reduction using a Rhodium-Based Catalyst. (n.d.).
  • Decisive Steps of the Hydrodefluorination of Fluoroaromatics using [Ni(NHC)2]. (n.d.).
  • Ashenhurst, J. (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry.
  • Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Data. [Link]

  • Reduction of nitro compounds. (2023, December 26). In Wikipedia. [Link]

  • Nanocarbon-based catalysts for selective nitroaromatic hydrogenation: A mini review. (2022). Frontiers in Chemistry.
  • Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal. [Link]

  • Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines. (n.d.). BenchChem.
  • A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis. (n.d.). BenchChem.
  • Process for the reduction of halo nitro aromatic compounds. (1964).
  • my nitro refuses to be reduced. (2023, January 1). Reddit. [Link]

  • Nitro Reduction. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.

Sources

Technical Support Center: Chromatographic Separation of 1,3- and 1,5-Pyrazole Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the chromatographic separation of pyrazole isomers. The synthesis of substituted pyrazoles often yields a mixture of regioisomers, primarily the 1,3- and 1,5-isomers, due to the reaction of unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines[1]. Separating these isomers is a frequent and significant challenge for researchers in medicinal chemistry and drug development because they possess very similar physical and chemical properties, such as polarity and solubility, which makes their resolution difficult[2]. Furthermore, the presence of a chiral center necessitates enantioselective separation, as different enantiomers can exhibit distinct biological activities[3][4].

This guide provides field-proven insights, detailed troubleshooting protocols, and answers to frequently asked questions to empower you to overcome these separation challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental challenges in separating 1,3- and 1,5-pyrazole regioisomers?

The primary difficulty lies in the subtle structural differences between the 1,3- and 1,5-isomers. These molecules often have nearly identical polarities and molecular weights, causing them to interact very similarly with chromatographic stationary phases. This results in close or overlapping elution profiles (co-elution) under standard chromatographic conditions, making baseline separation a significant hurdle[2].

Q2: Which chromatographic techniques are most effective for pyrazole isomer separation?

The best technique depends on the scale and specific goal of the separation (i.e., analytical quantification vs. preparative isolation). The most common methods are:

  • Flash Column Chromatography: Ideal for preparative scale purification of regioisomers (milligrams to grams) in a typical organic synthesis workflow. It is almost always performed in normal-phase mode using silica gel[5][6][7].

  • High-Performance Liquid Chromatography (HPLC): The workhorse for both analytical and preparative separation. Its high efficiency is crucial for resolving closely eluting regioisomers and for the demanding task of separating enantiomers using Chiral Stationary Phases (CSPs)[2]. HPLC can be performed in various modes, including normal-phase, reversed-phase, and polar organic[3].

  • Supercritical Fluid Chromatography (SFC): An increasingly popular technique, especially for chiral separations. SFC often provides faster separations and uses less organic solvent than HPLC, making it a "greener" alternative. It can offer unique selectivity for isomers that are difficult to separate by HPLC[6][8][9].

  • Gas Chromatography (GC): Suitable for volatile and thermally stable pyrazole derivatives. It is primarily used for analytical purposes to determine the ratio of isomers in a mixture[10][11][12].

Q3: How do I select the right stationary phase for my separation?

Stationary phase selection is critical and depends on the type of isomerism you are addressing.

  • For Regioisomers (1,3- vs. 1,5-):

    • Normal-Phase: Standard silica gel is the most common and cost-effective choice for flash chromatography and normal-phase HPLC[2][5]. For compounds sensitive to the acidic nature of silica, neutral alumina or Florisil can be considered[2].

    • Reversed-Phase: C18 (octadecylsilane) is the most widely used reversed-phase packing, separating compounds based on hydrophobicity[2]. For isomers with similar hydrophobicity but different aromaticity or electron density, phases like Biphenyl or Pentafluorophenyl (PFP) can offer alternative selectivity through π-π and other interactions[13].

  • For Enantiomers (Chiral Isomers):

    • Chiral Stationary Phases (CSPs): These are mandatory for separating enantiomers. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are highly effective and versatile. Columns like Lux Cellulose-2 and Lux Amylose-2 have demonstrated excellent resolving power for a wide range of pyrazole derivatives[2][3][4].

Q4: What are the typical mobile phase systems for pyrazole isomer separation?

  • Normal-Phase (Silica Gel): Gradients of ethyl acetate in a non-polar solvent like hexanes or petroleum ether are very common for separating regioisomers[2][6].

  • Reversed-Phase (C18): Mixtures of water and acetonitrile or methanol are standard. Small amounts of an acid additive, such as 0.1% formic acid or trifluoroacetic acid (TFA), are often required to improve the peak shape of basic pyrazole compounds by suppressing unwanted interactions with the stationary phase[2][14].

  • Chiral Separations (CSPs):

    • Normal Mode: Mixtures of an alcohol (e.g., ethanol or isopropanol) in hexane are frequently used[15].

    • Polar Organic Mode: Using pure solvents like methanol, ethanol, or acetonitrile can provide very fast and efficient separations with sharp peaks, which is highly beneficial for analytical monitoring[3][4].

Troubleshooting Guides

This section addresses common problems encountered during the chromatographic separation of pyrazole isomers.

Flash Chromatography (Normal-Phase)

Q5: My 1,3- and 1,5-isomers are co-eluting on a silica gel column. What should I do?

This is the most frequent issue. The solution lies in systematically optimizing the mobile phase polarity.

  • Causality: Co-elution occurs when the mobile phase does not differentiate enough between the polarities of the two isomers. If the eluent is too strong (too polar), both isomers will travel quickly with the solvent front. If it's too weak (too non-polar), they will both remain strongly adsorbed to the silica.

  • Troubleshooting Protocol:

    • TLC is Your Guide: Before running a column, always optimize the separation on a Thin Layer Chromatography (TLC) plate. The solvent system that gives the best separation of spots on TLC will be the best starting point for your column[6]. Aim for a retention factor (Rf) of ~0.2-0.3 for the lower spot and a clear separation (ΔRf) between the two spots.

    • Adjust Polarity: If the spots are not separated, prepare several new developing solvents by slightly adjusting the ratio of your polar (e.g., ethyl acetate) to non-polar (e.g., hexane) components. For example, move from 20% EtOAc/Hexane to 15% or 25%.

    • Try Different Solvents: If adjusting the ratio doesn't work, change the solvent system entirely. For example, replace ethyl acetate with dichloromethane or a combination of solvents (e.g., Hexane/DCM/EtOAc). Different solvents can create unique interactions that may resolve the isomers.

Q6: I'm observing significant band broadening, and my collected fractions are not pure. How can I improve this?

Poor resolution is often a result of improper sample loading technique, especially when the crude material is dissolved in a highly polar solvent.

  • Causality: Dissolving your sample in a strong solvent (like methanol or DCM) and loading it directly onto a column equilibrated with a weak mobile phase (like 10% EtOAc/Hexane) causes the strong solvent to carry your compound down the column in a diffuse band before the separation can properly begin.

  • Solution: Dry Loading:

    • Dissolve your crude isomer mixture in a minimal amount of a strong, volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (2-3 times the mass of your crude material) to this solution.

    • Evaporate the solvent completely under reduced pressure until you have a dry, free-flowing powder.

    • Carefully add this powder to the top of your packed column. This technique ensures your sample is introduced to the column in a very tight, narrow band, leading to significantly sharper peaks and better separation[2].

High-Performance Liquid Chromatography (HPLC)

Q7: My pyrazole isomers show poor resolution on a C18 column. How can I improve the separation?

In HPLC, you have more variables to adjust for fine-tuning a separation.

  • Causality: Insufficient resolution on a C18 column means the hydrophobic/hydrophilic properties of the isomers are too similar for the current mobile phase to differentiate.

  • Troubleshooting Workflow:

    • Optimize the Organic Modifier: If using an isocratic method (e.g., 50% acetonitrile/water), try changing the percentage (e.g., to 45% or 55%). A lower organic content increases retention and may improve resolution. Alternatively, switch the organic modifier from acetonitrile to methanol, or vice-versa. The different solvent properties can alter selectivity.

    • Introduce a Gradient: A shallow gradient elution (e.g., starting at 30% and slowly increasing to 60% acetonitrile over 20-30 minutes) is a powerful tool for separating closely eluting compounds.

    • Change Stationary Phase: If mobile phase optimization fails, the isomers may not be separable based on hydrophobicity alone. Switch to a column with a different selectivity, such as a Phenyl-Hexyl or a Pentafluorophenyl (PFP) phase, which can introduce π-π and dipole-dipole interactions that may resolve the isomers[13].

Q8: I'm observing significant peak tailing for my pyrazole analyte. What is the cause and how do I fix it?

Peak tailing is typically caused by secondary interactions between the basic nitrogen atoms in the pyrazole ring and acidic silanol groups on the surface of the silica-based stationary phase.

  • Causality: These unwanted ionic interactions cause a portion of the analyte molecules to "stick" to the column, eluting later than the main band and creating a tailed peak.

  • Solutions:

    • Add a Mobile Phase Modifier: The most common solution is to add a small amount of an acid to the mobile phase. 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid will protonate the silanol groups, effectively "masking" them and preventing the secondary interactions. This almost always results in sharper, more symmetrical peaks[2].

    • Use a Base-Deactivated Column: Modern HPLC columns are often "end-capped" or specifically designed for use with basic compounds. Ensure you are using a high-purity, base-deactivated column to minimize the number of accessible silanol groups.

Data & Methodologies

Diagrams & Workflows

// Nodes for techniques Flash [label="Preparative Flash Chromatography\n(Silica Gel)", fillcolor="#34A853", fontcolor="#FFFFFF"]; HPLC_Regio [label="Analytical/Preparative HPLC\n(C18, PFP, etc.)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Chiral_HPLC [label="Chiral HPLC\n(Polysaccharide CSP)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Chiral_SFC [label="Chiral SFC\n(Polysaccharide CSP)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Connections Start -> IsomerType; IsomerType -> Scale [label="Regioisomers\n(1,3- vs 1,5-)"]; IsomerType -> Chiral_HPLC [label="Enantiomers"]; Chiral_HPLC -> Chiral_SFC [style=dashed, label="Consider for speed\n & green chemistry"];

Scale -> Flash [label="Preparative (>10mg)"]; Scale -> HPLC_Regio [label="Analytical (<1mg)\n or challenging prep."]; } }

Caption: Decision workflow for selecting the appropriate chromatographic technique.

HPLCTroubleshooting

Caption: Systematic workflow for troubleshooting HPLC separation issues.

Summary of Starting Conditions
TechniqueIsomer TypeTypical Stationary PhaseTypical Mobile Phase SystemKey Optimization Parameter
Flash Chromatography RegioisomersSilica Gel (230-400 mesh)[2]Hexane / Ethyl AcetateMobile phase polarity (gradient)
Reversed-Phase HPLC RegioisomersC18 (base-deactivated)[2]Acetonitrile / Water + 0.1% Formic Acid[14]Gradient steepness, organic modifier
Chiral HPLC / SFC EnantiomersPolysaccharide-based (e.g., Lux Cellulose-2)[3][4]Normal: Hexane / Ethanol[15]Polar: Acetonitrile or Methanol[3][4]Co-solvent choice and percentage
Experimental Protocols

Protocol 1: Preparative Flash Chromatography for Regioisomer Separation

  • TLC Optimization: Identify a solvent system (e.g., 20% ethyl acetate in hexane) that provides good separation of the isomer spots on a TLC plate.

  • Column Packing: Prepare a glass column with silica gel (standard grade, 230-400 mesh), packing it as a slurry in the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexane)[2].

  • Sample Loading: Prepare your crude sample via dry loading as described in Q6. Carefully add the resulting powder to the top of the packed column[2].

  • Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase according to a predetermined gradient (e.g., increase by 5% ethyl acetate every 2-3 column volumes).

  • Fraction Collection: Collect fractions continuously and monitor them by TLC to identify which fractions contain the pure, separated isomers[2].

  • Post-Processing: Combine the pure fractions of each isomer and remove the solvent under reduced pressure to yield the purified products.

Protocol 2: Chiral HPLC Screening for Enantiomer Separation

  • System & Column: Use an HPLC or SFC system with a PDA/UV detector. Select a set of 2-4 polysaccharide-based chiral columns for initial screening (e.g., Lux Cellulose-2, Lux Amylose-2)[3][4].

  • Mobile Phase Preparation: Prepare several mobile phases representing different modes.

    • Normal Phase: n-Hexane / Ethanol (e.g., 80:20 v/v)[3].

    • Polar Organic: 100% Acetonitrile and 100% Methanol[3][4].

  • Sample Preparation: Dissolve the racemic pyrazole mixture in the mobile phase or a compatible solvent at a concentration of ~1 mg/mL.

  • Screening: Inject the sample onto each column with each mobile phase. Use a fast generic gradient for initial screening to quickly identify promising conditions.

  • Analysis: Examine the resulting chromatograms for any sign of peak splitting or separation. The condition that provides the best resolution (Rs) will be the starting point for further method optimization (e.g., switching to isocratic elution to maximize resolution)[3].

References

  • BenchChem Technical Support Team. (2025).
  • Al-Majid, A. M., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. [Link]

  • Luque, C., et al. (2011). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. Universitat Autònoma de Barcelona. [Link]

  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. [Link]

  • Al-Majid, A. M., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. [Link]

  • BenchChem Technical Support Team. (2025). Technical Support Center: Regioselective Synthesis of Substituted Pyrazoles. BenchChem.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Purification of Methyl Pyrazole Isomers. BenchChem.
  • Wang, C., et al. (2018). Direct chiral separations of the enantiomers of phenylpyrazole pesticides and the metabolites by HPLC. Journal of Separation Science. [Link]

  • Luque, C., et al. (2011). Preparation, separation and characterisation of two pyrazolic regioisomers of high purity. Inorganica Chimica Acta. [Link]

  • Cirilli, R., et al. (2004). Enantiomers of C(5)-chiral 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives: Analytical and semipreparative HPLC separation, chiroptical properties, absolute configuration, and inhibitory activity against monoamine oxidase. Chirality. [Link]

  • SIELC Technologies. (2018). Separation of Pyrazole on Newcrom R1 HPLC column. [Link]

  • Socas-Rodríguez, B., et al. (2022). Chiral Pesticides with Asymmetric Sulfur: Extraction, Separation, and Determination in Different Environmental Matrices. Molecules. [Link]

  • Cole, L. M., et al. (2017). Gas Chromatograph of Pyrazole Isomer Mixture. ResearchGate. [Link]

  • Santos, I. C., et al. (2015). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]

  • Welch, C. J., et al. (2015). Separation Science in Drug Development, Part I: High-Throughput Purification. LCGC North America. [Link]

  • Restek Corporation. (2025). HPLC Stationary Phases to Have in Your Toxicology Toolbox. [Link]

  • de Oliveira, C. S. A., et al. (2023). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega. [Link]

  • Mangelings, D., et al. (2014). Generic separation strategy for chiral compounds in supercritical fluid chromatography. Journal of Chromatography A. [Link]

Sources

Technical Support Guide: Solubility Enhancement of Nitro-Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

⚠️ Critical Safety Warning: Energetic Materials

READ BEFORE PROCEEDING: Nitro-pyrazole derivatives (e.g., 3-nitropyrazole, 3,4-dinitropyrazole, LLM-105 precursors) are frequently classified as energetic materials or explosive intermediates .

  • Shock Sensitivity: Dry crystals may be shock-sensitive. Do not grind dry solids in glass mortar/pestles.

  • Thermal Stability: Avoid heating solutions near the decomposition temperature (

    
    ). Always check DSC (Differential Scanning Calorimetry) data before heating >50°C.
    
  • Equipment: Use Teflon/plastic spatulas and stoppers. Avoid ground glass joints where friction can initiate detonation in dry residue.

Module 1: The Solubility Landscape

The Physicochemical Challenge

Nitro-pyrazoles present a unique solubility challenge due to two competing forces:

  • High Crystal Lattice Energy: The nitro groups (

    
    ) are strongly electron-withdrawing, creating significant dipole-dipole interactions and, in cases like 3-nitropyrazole (3-NP), extensive intermolecular hydrogen bonding (N-H 
    
    
    
    O). This makes the solid state highly stable and difficult to break apart.
  • Solvation Requirement: To dissolve, a solvent must overcome this lattice energy. Non-polar solvents (Hexane) fail because they lack the dipole strength. Water fails because the hydrophobic aromatic ring disrupts the water structure more than the polar groups can compensate.

Solvent Selection Data

The following table summarizes solubility performance based on experimental thermodynamic data for common derivatives.

Solvent ClassSpecific SolventSolubility RatingPrimary Interaction MechanismBest For...
Polar Aprotic (High BP) DMF, DMSO, NMP ⭐⭐⭐⭐⭐ (Excellent)Dipole-Dipole & H-Bond AcceptanceInitial dissolution, reactions requiring high concentration.
Polar Aprotic (Low BP) Acetone, Acetonitrile ⭐⭐⭐⭐ (Good)Dipole-DipoleRecrystallization, HPLC mobile phases.
Polar Protic Methanol, Ethanol ⭐⭐⭐ (Moderate)H-Bond Donation/AcceptanceCo-solvent systems, washing filter cakes.
Esters/Ethers Ethyl Acetate, THF ⭐⭐ (Fair)Weak H-Bond AcceptanceExtraction from aqueous layers.
Non-Polar Toluene, Hexane ⭐ (Poor)Dispersion (London Forces)Anti-solvents to force precipitation.

Key Insight: 3-Nitropyrazole (3-NP) follows the solubility order: DMF > Methanol > Ethanol > Acetonitrile > Acetone > Ethyl Acetate > Toluene > Water [1, 2]. However, adding a second nitro group (e.g., 1,3-Dinitropyrazole) shifts the preference slightly toward aprotic solvents like Acetonitrile over alcohols due to the loss of the N-H donor capability [4].

Module 2: Solvent Screening & Selection Strategy

Do not guess. Use this logic flow to select the correct solvent system for your specific objective (Synthesis vs. Purification).

SolventSelection Start Objective Reaction Reaction Medium Start->Reaction Purification Purification/Isolation Start->Purification HighTemp High Temp (>80°C)? Reaction->HighTemp Crystallize Recrystallization? Purification->Crystallize DMF Use DMF/DMSO (High Solubility, High BP) HighTemp->DMF Yes MeCN Use Acetonitrile/Ethanol (Reflux) HighTemp->MeCN No SingleSolvent Single Solvent (Temp Dependent) Crystallize->SingleSolvent Binary Binary System (Solvent/Anti-solvent) Crystallize->Binary Alcohol Ethanol or n-Propanol (Cooling Crystallization) SingleSolvent->Alcohol Steep Solubility Curve Mix Solvent: Acetone/MeOH Anti-solvent: Water/Toluene Binary->Mix Flat Solubility Curve

Figure 1: Decision matrix for solvent selection based on experimental intent.

Module 3: Thermodynamic Optimization (Temperature Effects)

Solubility of nitro-pyrazoles is endothermic (absorbs heat). This means solubility increases significantly with temperature, often following the Modified Apelblat Equation [1, 3].

The "Saturation Curve" Protocol

If you are experiencing low yields during recrystallization, you are likely operating in the "metastable zone" rather than the labile zone.

Step-by-Step Optimization:

  • Prepare Slurry: Add excess nitro-pyrazole derivative to your chosen solvent (e.g., Ethanol) at 20°C.

  • Heat to Reflux: Slowly heat until the solid dissolves.

  • Gravimetric Check: If it dissolves instantly, you have too much solvent. Evaporate until a slight haze persists at reflux, then add just enough solvent to clear it.

  • Cooling Rate: Cool slowly (10°C/hour). Rapid cooling traps impurities and solvent inclusions (unsafe for energetic materials).

  • Target Temperature: Cool to 0-5°C.

    • Data Support: 3,5-Dimethylpyrazole solubility in 1-butanol drops by ~50% when cooling from 40°C to 10°C [3].

Module 4: Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a second liquid phase) instead of crystallizing. Why?

Cause: This occurs when the crystallization temperature is higher than the melting point of the solvated product, or when the "Anti-solvent" is added too quickly, causing a rapid polarity shift that forces the solute out as amorphous oil. Fix:

  • Reheat: Redissolve the oil by heating.

  • Seed: Add a seed crystal of the pure product at a temperature just below the saturation point.

  • Slower Addition: If using a binary system (e.g., Acetone + Water), add the water dropwise with vigorous stirring.

Q2: Why is Water a poor solvent but a good anti-solvent?

Analysis: Nitro-pyrazoles have hydrophobic aromatic rings. While the nitro group is polar, it does not hydrogen bond well with water (it is an H-bond acceptor, but the ring is hydrophobic). Application: Dissolve your compound in a water-miscible solvent (Acetone, Methanol, DMF). Slowly add water. The solubility will drop exponentially as the water fraction increases [2].

  • Warning: For dinitropyrazoles, adding water too fast to a DMF solution can generate significant heat (exothermic mixing) and precipitate the product as fine, unfilterable dust.

Q3: I need to remove DMF/DMSO from my product.

Issue: High boiling point solvents are hard to evaporate. Protocol:

  • Dilute the DMF reaction mixture with 10x volume of Water (or 5% LiCl solution).

  • Extract with Ethyl Acetate (3x). The nitro-pyrazole moves to the organic layer; DMF stays in the aqueous layer.

  • Wash the Ethyl Acetate layer with Brine to remove residual water.

  • Evaporate Ethyl Acetate (much lower BP).

Module 5: Experimental Workflow for Solubility Determination

Use this workflow to generate your own solubility data if literature values are missing for your specific derivative.

SolubilityWorkflow Step1 1. Preparation Excess Solid + Solvent in Jacketed Vessel Step2 2. Equilibration Stir for 24h at Constant Temp (T ± 0.1 K) Step1->Step2 Step3 3. Sampling Stop stirring, settle for 2 hrs Step2->Step3 Step4 4. Filtration Syringe filter (0.45 µm, pre-heated) Step3->Step4 Step5 5. Analysis Gravimetric (Evaporation) OR HPLC Step4->Step5

Figure 2: Standard Static Gravimetric Method for solubility determination [1].

References

  • Xu, M., Dong, W., Tariq, Q. N., Lu, Z., Li, C., Zhang, C., & Zhao, B. (2025).[1] Solubility and Thermodynamic Analysis of 3(5)-Nitropyrazole in Different High Boiling Solvents. Journal of Chemical & Engineering Data. [2]

  • Liu, W., Li, Y., Cao, D., & Li, Z. (2021).[3] Solubility determination and correlation for 3-nitropyrazole in four binary solvents (water + methanol, ethanol, 1-propanol and acetone) from 283.15 K to 323.15 K. Journal of Molecular Liquids.[3][4]

  • Zhu, S., et al. (2019). Solubility determination and thermodynamic modelling of 3,5-dimethylpyrazole in nine organic solvents. Journal of Chemical Thermodynamics.

  • Li, Y., et al. (2025).[4][5] Solubility Measurement, Correlation, and Hansen Solubility Parameter of 1,3-Dinitropyrazole in Twelve Solvents. Journal of Chemical & Engineering Data.

Sources

Technical Support Center: Nitration of 5-Fluoro-1-phenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed to support researchers optimizing the nitration of 5-fluoro-1-phenyl-1H-pyrazole . This substrate presents a classic chemoselectivity challenge: the competition between the pyrazole ring (C4) and the phenyl ring (para-position) , further complicated by the lability of the C5-fluorine atom under nucleophilic conditions.

Status: Active Topic: Yield Optimization & Regiocontrol Audience: Medicinal Chemists, Process Development Scientists

Executive Summary: The Regioselectivity Switch

Before optimizing yield, you must define your target. The nitration of 1-phenylpyrazoles is highly condition-dependent. The "Standard Model" for this substrate involves a Protonation Switch mechanism.

Target IsomerReagent SystemMechanismCritical Process Parameter (CPP)
Type A: Phenyl-Nitro (1-(4-nitrophenyl)-5-fluoro-1H-pyrazole)Mixed Acid (HNO₃ / H₂SO₄)Substrate Protonation: H₂SO₄ protonates the pyrazole N2, deactivating the heterocyclic ring. Nitration occurs on the phenyl ring (para).Temperature Control: <10°C to prevent dinitration.
Type B: Pyrazole-Nitro (5-fluoro-4-nitro-1-phenyl-1H-pyrazole)Acetyl Nitrate (HNO₃ / Ac₂O)Neutral Attack: In acetic anhydride, the pyrazole remains unprotonated and is more electron-rich than the phenyl ring. Attack occurs at C4.Quench Protocol: The 5-fluoro-4-nitro motif is susceptible to SNAr hydrolysis.

Reaction Mechanism & Logic Flow

The following diagram illustrates the decision pathways and mechanistic divergence.

NitrationPathways Start Substrate: 5-Fluoro-1-phenyl-1H-pyrazole ConditionA Condition A: Mixed Acid (H2SO4/HNO3) Start->ConditionA Strong Acid ConditionB Condition B: Acetyl Nitrate (Ac2O/HNO3) Start->ConditionB Buffered/Anhydrous IntermedA Intermediate: Protonated Pyrazole Species (Ring Deactivated) ConditionA->IntermedA N2-Protonation IntermedB Intermediate: Neutral Pyrazole Species (Ring Activated) ConditionB->IntermedB No Protonation ProductA Product A (Phenyl-Nitro): 1-(4-nitrophenyl)-5-fluoro-pyrazole IntermedA->ProductA Electrophilic Attack on Phenyl (Para) ProductB Product B (Pyrazole-Nitro): 5-fluoro-4-nitro-1-phenyl-pyrazole IntermedB->ProductB Electrophilic Attack on Pyrazole (C4) SideReaction CRITICAL FAILURE: Hydrolysis (SNAr) Loss of Fluorine ProductB->SideReaction Aqueous Workup (pH > 7 or Hot)

Caption: Mechanistic divergence based on acidity of the medium. Note the high risk of defluorination (red path) for Product B.

Detailed Protocols & Optimization

Protocol A: Synthesis of 1-(4-nitrophenyl)-5-fluoro-1H-pyrazole

Goal: Maximize yield on the phenyl ring. Reagents: Fuming HNO₃ (1.1 eq), Conc. H₂SO₄ (Solvent).

  • Dissolution: Dissolve 5-fluoro-1-phenylpyrazole in conc. H₂SO₄ at 0°C. Why? Ensures complete protonation of the pyrazole ring before nitrating agent is added, protecting the C4 position.

  • Addition: Add fuming HNO₃ dropwise, maintaining internal temp < 10°C. Why? Higher temps promote dinitration (both rings).

  • Reaction: Stir at 0–5°C for 1–2 hours. Monitor by HPLC.

  • Quench: Pour onto crushed ice. The product typically precipitates.

  • Purification: Filtration and wash with cold water.[1] Recrystallize from Ethanol.

Protocol B: Synthesis of 5-fluoro-4-nitro-1-phenyl-1H-pyrazole

Goal: Maximize yield on the pyrazole ring (C4). Reagents: HNO₃ (1.05 eq), Acetic Anhydride (Solvent).

  • Preparation of Acetyl Nitrate: Add HNO₃ to Acetic Anhydride at 0°C. WARNING: Highly exothermic. Do not allow temp to exceed 5°C.

  • Addition: Add the substrate (dissolved in minimal Ac₂O) to the nitrating mixture at 0°C.

  • Reaction: Allow to warm to RT slowly. Stir for 2–4 hours.

  • Quench (CRITICAL): Pour into ice-cold water with vigorous stirring.

    • Optimization Tip: Do NOT neutralize with strong base (NaOH/KOH). The combination of the 4-nitro group and the 1-phenyl group makes the 5-fluoro position highly electrophilic. Hydroxide will displace the fluorine (SNAr) to form the 5-hydroxy impurity. Use NaHCO₃ only if necessary and keep cold.

  • Workup: Extract immediately with DCM. Wash with brine. Dry over MgSO₄.

Troubleshooting Guide (FAQs)

Q1: My yield is low for the 4-nitro pyrazole (Protocol B), and I see a polar impurity. What happened?

Diagnosis: You likely suffered defluorination via SNAr hydrolysis . The Science: The introduction of a nitro group at C4 makes the pyrazole ring extremely electron-deficient. The C5-Fluorine, flanked by a Nitro group and a Nitrogen atom, behaves like the fluorine in Sanger's reagent (DNFB). It is a "hot" leaving group. The Fix:

  • Quench: Use ice water, not basic solution.

  • Time: Minimize contact time with water. Extract immediately.

  • Alternative: If hydrolysis is persistent, consider nitrating using Nitronium Tetrafluoroborate (NO₂BF₄) in dry acetonitrile to avoid water entirely during the reaction phase.

Q2: I am getting a mixture of regioisomers (Phenyl-nitro and Pyrazole-nitro).

Diagnosis: Incomplete protonation (Protocol A) or "leakage" of acid (Protocol B). The Fix:

  • For Protocol A (Targeting Phenyl): Ensure you are using concentrated H₂SO₄. Any water present decreases acidity, allowing some unprotonated pyrazole to exist, which will rapidly nitrate at C4.

  • For Protocol B (Targeting Pyrazole): Ensure the temperature is kept low (0°C) during addition. Higher temperatures increase the energy of the system, reducing the selectivity benefit of the kinetic C4-attack.

Q3: The reaction is turning into a black tar.

Diagnosis: Oxidative decomposition or thermal runaway. The Fix:

  • Exotherm Control: Nitration is exothermic. If the temperature spikes, oxidative cleavage of the pyrazole ring or polymerization can occur.

  • Stoichiometry: Do not use a large excess of HNO₃. 1.05–1.1 equivalents are sufficient. Excess nitric acid acts as a potent oxidant, especially in the presence of acetic anhydride.

Data & Reference Tables

Table 1: Solvent & Reagent Effects on Regioselectivity
Reagent SystemDominant SpeciesMajor ProductYield Potential
HNO₃ / H₂SO₄ Pyrazole-H⁺ (Cation)1-(4-nitrophenyl)- 80-90%
HNO₃ / Ac₂O Pyrazole (Neutral)4-nitro-pyrazole 60-75%*
HNO₃ / TFA MixedMixtureLow

*Yield often lower due to hydrolysis sensitivity of the 5-fluoro-4-nitro product.

References

  • Mechanistic Basis of Pyrazole Nitration

    • Grimmett, M. R. (1996). Imidazole and Benzimidazole Synthesis. Academic Press.
    • Note: The "mixed acid vs. acetyl nitrate" switch is a foundational principle in heterocyclic chemistry established by Finar et al.
    • Finar, I. L., & Hurlock, R. J. (1957). The nitration of 1-phenylpyrazole. Journal of the Chemical Society. Link

  • Fluorine Lability & SNAr

    • Sandford, G. (2003). Perfluoroheteroaromatic chemistry: multifunctional systems from perfluorinated heterocycles. Tetrahedron. (Describes the activation of fluorine on heterocycles by nitro groups). Link

  • Synthesis of Fluorinated Pyrazoles

    • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. J. Org.[2] Chem. (Provides context on the stability and synthesis of the starting material). Link

Sources

Technical Support Center: Troubleshooting Cyclization Failures in Fluorinated Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for fluorinated pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges during the critical cyclization step of synthesizing these valuable heterocyclic compounds. The unique electronic properties of fluorine can significantly influence reaction pathways, often leading to unexpected outcomes.[1][2][3] This resource provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you overcome these synthetic hurdles.

FAQs and Troubleshooting Guides

Question 1: My cyclization reaction to form the fluorinated pyrazole is not proceeding, or the yield is extremely low. What are the likely causes and how can I fix it?

Answer:

Failure of the cyclization step is a common and frustrating issue. The strong electron-withdrawing nature of fluorine substituents can deactivate the precursors, making the ring-closing step more challenging than for their non-fluorinated analogs.[1] Here’s a breakdown of potential causes and actionable troubleshooting steps:

Potential Causes:

  • Deactivated Precursors: Fluorine atoms, particularly when positioned near the reacting centers (e.g., on a β-dicarbonyl compound), can significantly reduce the nucleophilicity of the reacting species or the electrophilicity of the carbonyl carbons, thus slowing down or inhibiting the cyclization.

  • Inappropriate Base: The choice and strength of the base are critical. An insufficiently strong base may not effectively deprotonate the hydrazine or the enolizable precursor, while a base that is too strong can lead to unwanted side reactions or decomposition.

  • Steric Hindrance: Bulky groups on either the hydrazine or the dicarbonyl precursor can sterically hinder the approach of the nucleophile, preventing the necessary intramolecular reaction.

  • Solvent Effects: The polarity and protic/aprotic nature of the solvent can dramatically influence the reaction rate and equilibrium of the cyclization.[4]

  • Incorrect Reaction Temperature: The activation energy for the cyclization of fluorinated precursors may be higher than anticipated. The reaction may require more thermal energy to proceed at a reasonable rate.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low or no cyclization yield.

Detailed Troubleshooting Steps:

  • Re-evaluate Your Base:

    • If you are using a weak base (e.g., K₂CO₃), consider switching to a stronger, non-nucleophilic organic base like triethylamine (Et₃N) or 1,8-Diazabicycloundec-7-ene (DBU).

    • Conversely, if you suspect side reactions, a milder base like sodium carbonate might be beneficial.[5] A systematic screening of bases is often necessary.

  • Optimize Solvent Selection:

    • For reactions involving 1,3-dicarbonyl compounds, ethanol is a common starting point. However, fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically improve regioselectivity and, in some cases, reaction rates.[4][6]

    • In some instances, a non-polar solvent like toluene with azeotropic removal of water can drive the cyclization to completion.

  • Adjust the Reaction Temperature:

    • If the reaction is sluggish at room temperature, gradually increase the temperature and monitor the progress by TLC or LC-MS. Refluxing conditions are often required.

    • Microwave irradiation can sometimes accelerate difficult cyclizations, but careful optimization is needed to avoid decomposition.

  • Consider Catalysis:

    • For certain substrates, particularly those involving less reactive precursors, a catalyst may be necessary. Silver triflate (AgOTf) has been shown to be effective in catalyzing the synthesis of 3-CF₃-pyrazoles.[7]

    • Brønsted or Lewis acids can also promote cyclization by activating the carbonyl groups.

Question 2: I am observing the formation of a regioisomeric mixture of pyrazoles. How can I improve the regioselectivity of the cyclization?

Answer:

The formation of regioisomers is a classic challenge in pyrazole synthesis when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines.[6] The electronic effects of the fluorine substituents can further complicate the regiochemical outcome.

Key Factors Influencing Regioselectivity:

  • Electronic Effects: The highly electron-withdrawing nature of fluoroalkyl groups (e.g., CF₃) makes the adjacent carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.

  • Steric Hindrance: Bulky groups on either reactant can direct the initial nucleophilic attack to the less sterically hindered carbonyl group.

  • Solvent Properties: As mentioned previously, the solvent can play a pivotal role in controlling regioselectivity.[4]

Strategies to Enhance Regioselectivity:

StrategyPrincipleExample ProtocolExpected Outcome
Solvent Engineering Fluorinated alcohols can stabilize intermediates and influence the reaction pathway through hydrogen bonding.Switch from ethanol to 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as the reaction solvent.[4][6]A significant increase in the ratio of one regioisomer over the other.
pH Control Adjusting the pH can alter the nucleophilicity of the hydrazine and the rate of competing reaction pathways.Perform the reaction under acidic conditions (e.g., with a catalytic amount of acetic acid) or basic conditions and compare the regioisomeric ratios.Favoring one regioisomer depending on the specific substrates and conditions.[6]
Use of Pre-formed Enaminones Using a β-enaminone as a surrogate for the 1,3-dicarbonyl compound provides a more controlled reaction pathway, often leading to a single regioisomer.[6]Synthesize the enaminone from the 1,3-dicarbonyl compound and a primary amine, then react it with the hydrazine.Improved or complete regioselectivity.

Experimental Protocol: Solvent Screening for Improved Regioselectivity

  • Setup: Prepare three parallel reactions in small vials, each with the same molar quantities of your unsymmetrical fluorinated 1,3-dicarbonyl compound and substituted hydrazine.

  • Solvent Addition: To each vial, add one of the following solvents:

    • Vial 1: Ethanol (as a baseline)

    • Vial 2: 2,2,2-Trifluoroethanol (TFE)

    • Vial 3: 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

  • Reaction: Stir all reactions at room temperature for a set period (e.g., 12 hours), monitoring by TLC or LC-MS.

  • Analysis: Analyze the crude reaction mixtures by ¹H NMR or LC-MS to determine the ratio of the two regioisomers. This will provide a clear indication of the optimal solvent for your specific substrates.

Question 3: My reaction is producing a stable pyrazoline intermediate, and I am struggling to achieve the final aromatization to the pyrazole. What should I do?

Answer:

The formation of a stable pyrazoline is common when the reaction pathway involves an α,β-unsaturated carbonyl precursor. The final step, the elimination to form the aromatic pyrazole, can sometimes be slow or require specific conditions.

Troubleshooting Aromatization:

Caption: Workflow for promoting aromatization of pyrazoline intermediates.

Actionable Steps:

  • In-Situ Oxidation:

    • In many cases, simply exposing the reaction mixture to air (oxygen) by stirring it open to the atmosphere (in a fume hood) or bubbling air through the solution can facilitate oxidation to the pyrazole.

    • For more resistant pyrazolines, the addition of a mild oxidizing agent may be necessary. Manganese dioxide (MnO₂) is a common choice for this transformation.[8]

  • Acid-Catalyzed Dehydration/Elimination:

    • If a 5-hydroxypyrazoline intermediate is formed, it can often be converted to the corresponding pyrazole by treatment with an acid. A common procedure is to reflux the isolated pyrazoline in a solution of 3M HCl in THF.

  • Modify Your Precursor:

    • If you are consistently isolating the pyrazoline, consider redesigning your synthesis to use an α,β-vinyl ketone that possesses a good leaving group. This facilitates the final elimination step to form the pyrazole.[7]

Question 4: I am observing the formation of a 4,4-difluorinated byproduct. How can I prevent this?

Answer:

The formation of a 4,4-difluoropyrazole byproduct is typically an issue when the synthesis involves a direct fluorination step on the pyrazole ring or a precursor using an electrophilic fluorinating agent like Selectfluor™.[9]

Preventative Measures:

  • Strict Stoichiometry: Carefully control the stoichiometry of the fluorinating agent. For monofluorination, use one equivalent or only a slight excess. The use of two or more equivalents will likely lead to the difluorinated product.[9]

  • Reaction Monitoring: Closely monitor the reaction's progress using TLC, GC-MS, or LC-MS. Stop the reaction as soon as the starting material is consumed to prevent over-fluorination.

  • Temperature Control: Some fluorination reactions are highly exothermic. Maintaining a lower reaction temperature can sometimes improve selectivity and prevent the formation of byproducts.

Purification Tip:

Separating the desired monofluorinated pyrazole from the difluorinated byproduct and the unreacted starting material can be challenging due to similar polarities.[9] The use of a long chromatography column with a shallow solvent gradient is often required for successful purification.[9]

References

  • Technical Support Center: Optimizing Reaction Conditions for 4-Fluoro-3H-pyrazole Derivatives - Benchchem.
  • Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions - PMC - NIH.
  • Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions - eGrove.
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac.
  • Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs - PubMed.
  • Fluorinated Pyrazoles: From Synthesis to Applications | Request PDF - ResearchGate.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI.
  • Optimisation of pyrazolone fluorination. | Download Scientific Diagram - ResearchGate.
  • Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions | Organic Letters - ACS Publications.
  • Fluorinated and Non-Fluorinated 1,4-Diarylpyrazoles via MnO2-Mediated Mechanochemical Deacylative Oxidation of 5-Acylpyrazolines - PMC.
  • Selective Incorporation of Fluorine in Pyrazoles | Request PDF - ResearchGate.
  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A.
  • Technical Support Center: Overcoming Side Product Formation in Pyrazole Synthesis - Benchchem.
  • Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC.

Sources

Technical Support Center: Purification of 5-Fluoro-4-nitro-1-phenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a specialized Technical Support Center resource for researchers working with 5-fluoro-4-nitro-1-phenyl-1H-pyrazole . It synthesizes organic synthesis principles with practical troubleshooting steps.

Ticket ID: PUR-PYR-5F4N Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Optimization of Workup and Isolation Protocols

Executive Summary & Compound Profile

User Query: "I am obtaining a dark yellow oil or a sticky solid after nitrating 5-fluoro-1-phenylpyrazole. NMR shows impurities. How do I isolate the pure solid?"

Scientist's Diagnostic: The synthesis of 5-fluoro-4-nitro-1-phenyl-1H-pyrazole (typically via nitration of 5-fluoro-1-phenylpyrazole) is prone to specific pitfalls. The 5-fluoro position is activated by the adjacent 4-nitro group and the electron-withdrawing 1-phenyl ring, making it highly susceptible to Nucleophilic Aromatic Substitution (SNAr) .

If your workup involves strong bases (NaOH) or excessive heat in the presence of water, you are likely generating the 5-hydroxy impurity (5-hydroxy-4-nitro-1-phenylpyrazole), which complicates crystallization.

Compound Properties
PropertyDescription
Appearance Pale yellow to yellow crystalline solid.[1]
Solubility Soluble in DCM, EtOAc, Acetone; Moderate in Ethanol; Insoluble in Water, Hexane.
Key Reactivity Labile Fluorine: The C5-F bond is unstable in basic aqueous media (hydrolysis risk).
Storage Store at 2-8°C, protected from light (nitro compounds can be photosensitive).

Core Purification Workflow

Do not treat the workup as a passive step. It is the first stage of purification.

Step 1: The "Soft" Quench (Crucial for Yield)

Avoid strong exotherms and high pH.

  • Pour the crude nitration mixture (usually in H₂SO₄/Ac₂O) slowly onto crushed ice (5x reaction volume) with vigorous stirring.

  • Critical Control Point: Do NOT neutralize with NaOH or KOH. The localized high pH will hydrolyze the C5-Fluorine to a C5-Hydroxyl group.

  • Correct Protocol: Neutralize carefully with saturated Sodium Bicarbonate (NaHCO₃) or solid Sodium Acetate to pH 6–7. Keep temperature <10°C.

Step 2: Extraction & Washing
  • Extract the aqueous slurry with Dichloromethane (DCM) (3 x volumes). Note: DCM is preferred over Ethyl Acetate here to avoid hydrolysis (EtOAc can contain trace acid/alcohol).

  • Wash combined organics with Brine (1x).

  • Dry over Anhydrous Na₂SO₄ (Magnesium sulfate can sometimes be slightly acidic/Lewis acidic; sodium sulfate is gentler).

  • Concentrate in vacuo at <40°C.

Step 3: Purification Decision Matrix

Analyze your crude physical state.

PurificationLogic Start Crude Concentrate StateCheck Physical State? Start->StateCheck Solid Yellow Solid StateCheck->Solid Mainly Crystalline Oil Dark Oil / Gum StateCheck->Oil Sticky/Oily Recryst Recrystallization (EtOH/Water) Solid->Recryst Column Flash Chromatography (Hex/EtOAc) Oil->Column CheckPurity Check Purity (TLC/NMR) Recryst->CheckPurity Column->CheckPurity CheckPurity->Column Fail (Mixed Fractions) Success Pure Product (>98%) CheckPurity->Success Pass

Figure 1: Decision matrix for selecting the optimal purification route based on the physical state of the crude material.

Detailed Protocols

Method A: Recrystallization (For Solids >85% Purity)

This is the most scalable method but requires the crude to be free of significant tarry byproducts.

  • Solvent System: Ethanol (95%) or Ethanol/Water (9:1).

  • Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethanol.

  • Hot Filtration: If insoluble dark particles remain, filter hot through a glass frit or a small pad of Celite.

  • Crystallization: Allow the solution to cool slowly to room temperature. Do not crash cool in ice immediately, as this traps impurities.

  • Harvest: Collect crystals by vacuum filtration. Wash with cold Ethanol (0°C).

  • Drying: Dry under high vacuum (0.1 mbar) at 40°C for 4 hours.

Method B: Flash Column Chromatography (For Oils/Complex Mixtures)

Required if the crude contains unreacted starting material or significant regioisomers.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Hexane : Ethyl Acetate gradient.[1]

    • Start: 100% Hexane (to elute non-polar impurities).

    • Gradient: 0% → 20% EtOAc.

    • Elution: The nitro-pyrazole typically elutes around 10-15% EtOAc (Rf ≈ 0.3-0.4 in 8:2 Hex/EtOAc).

  • Loading: Dissolve crude in a minimum volume of DCM and load.

Troubleshooting & FAQs

Q1: My product is a dark red/brown oil, not a yellow solid. What happened?

A: This usually indicates over-nitration or oxidation .

  • Cause: Nitration on the phenyl ring (e.g., 4-nitro-1-(4-nitrophenyl)pyrazole) or formation of tarry oxidation byproducts.

  • Fix: Run a TLC (20% EtOAc/Hexane). If you see a spot running much lower (more polar) or staying at the baseline, perform a silica plug filtration : dissolve in 50% DCM/Hexane, pass through a short pad of silica, and wash with 20% EtOAc/Hexane. This removes the baseline tars.

Q2: I see a new impurity peak in NMR at ~11-12 ppm (broad).

A: This is likely the 5-hydroxy impurity (tautomer of the pyrazolone).

  • Mechanism: The 5-F atom was displaced by water/hydroxide.

  • Fix: This impurity is much more acidic than your product. Dissolve the mixture in DCM and wash with 5% Na₂CO₃ . The hydroxy-impurity will deprotonate and move into the aqueous layer. Your fluorinated product will remain in the organic layer.

Q3: Can I use Acetone/Hexane for recrystallization?

A: Yes, but be cautious. Acetone is a very good solvent. You will need a "solvent/anti-solvent" method:

  • Dissolve in minimum Acetone.

  • Add Hexane dropwise until persistent cloudiness appears.

  • Cool to 4°C.

Q4: How do I distinguish the 3-nitro isomer from the 4-nitro isomer?

A:

  • Synthesis Logic: Nitration of 1-phenylpyrazoles overwhelmingly favors the 4-position due to electronic effects. The 3-position is sterically hindered and less activated.

  • NMR Evidence:

    • 4-Nitro (Target): The H-3 proton appears as a singlet (or doublet with small J_HF coupling) typically around 8.2 - 8.5 ppm .

    • 3-Nitro: If formed, the H-4 proton would appear as a doublet (coupling with F-5) further upfield.

    • 19F NMR: The chemical shift of the fluorine will shift significantly if the nitro group is ortho (C4) vs meta (C3) to it.

Analytical Validation

Confirm the identity and purity using this checklist before releasing the batch.

TechniqueExpected Result
TLC Single spot (Rf ~0.35 in 20% EtOAc/Hexane). UV active.
1H NMR (CDCl₃) δ 8.35 (s, 1H, H-3) ; δ 7.4-7.6 (m, 5H, Phenyl). Note: H-3 shift is diagnostic.
19F NMR Single peak (typically -120 to -140 ppm range, depending on reference).
HPLC Purity >98% (Area %). Detection at 254 nm.[1]
Impurity Origins Diagram

ImpurityPathways Reagents Reagents: HNO3 / H2SO4 Reaction Nitration Reaction Reagents->Reaction SM Starting Material: 5-Fluoro-1-phenylpyrazole SM->Reaction Target Target Product: 5-F-4-NO2 Reaction->Target Major Pathway Impurity1 Impurity A: 5-Hydroxy-4-nitro (Hydrolysis) Reaction->Impurity1 High pH / H2O Impurity2 Impurity B: Dinitro species (Over-nitration) Reaction->Impurity2 Excess HNO3 / Heat

Figure 2: Mechanistic pathways leading to common impurities. Note that Impurity A is often generated during the workup phase.

References

  • Nitration of Pyrazoles: Khan, M. A., & Pinto, A. A. A. (1981). Nitration of 1-phenylpyrazole and its derivatives. Journal of Heterocyclic Chemistry.

  • Fluorinated Pyrazole Synthesis: F. Zhu et al. (2005). Regioselective synthesis of 5-fluoropyrazoles. Tetrahedron Letters.

  • Nucleophilic Substitution Risks: Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. Wiley-VCH.
  • Purification of Nitro-Pyrazoles: BenchChem Technical Guide. Purification of 1-ethyl-4-iodo-5-methyl-1H-pyrazole (Analogous purification logic).

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 5-fluoro-4-nitro-1-phenyl-1H-pyrazole before handling.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 5-fluoro-4-nitro-1-phenylpyrazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-fluoro-4-nitro-1-phenylpyrazole. In the landscape of pharmaceutical and materials science, pyrazole derivatives are foundational scaffolds, and understanding their precise structure is paramount for rational drug design and development. The introduction of both a fluorine atom and a nitro group creates a unique electronic environment, presenting a compelling case study for spectroscopic elucidation.

This document moves beyond a simple recitation of spectral data. It is designed for the practicing researcher, offering a comparative analysis against structurally related analogs to illuminate the distinct influence of each substituent. We will dissect the causality behind observed chemical shifts and coupling constants, grounding our analysis in fundamental principles and providing a robust, field-tested protocol for obtaining high-quality data.

The Spectroscopic Challenge: Unpacking Substituent Effects

The structural characterization of a polysubstituted aromatic heterocycle like 5-fluoro-4-nitro-1-phenylpyrazole requires a nuanced understanding of how each functional group modulates the electron density of the entire molecule. The ¹H and ¹³C NMR spectra are exquisitely sensitive to these electronic perturbations.

  • The Phenyl Group (N1): Acts as a weakly activating, anisotropic system, influencing the chemical shifts of the pyrazole ring protons and carbons.

  • The Nitro Group (C4): A powerful electron-withdrawing group, it significantly deshields adjacent and conjugated nuclei, causing their NMR signals to appear at a higher chemical shift (downfield).[1][2] Its presence dramatically alters the electronic landscape of the pyrazole core.

  • The Fluoro Group (C5): A highly electronegative atom that also exerts a strong deshielding effect. Critically, the ¹⁹F nucleus (spin I = ½, 100% natural abundance) couples with nearby ¹H and ¹³C nuclei, producing characteristic splitting patterns (J-coupling) that are invaluable for unambiguous signal assignment.[3]

To fully appreciate the combined impact of these substituents, we will build our analysis from the ground up, starting with simpler analogs.

A Comparative ¹H and ¹³C NMR Analysis

The most effective way to interpret the spectrum of our target molecule is to compare it with its parent and mono-substituted derivatives. This comparative approach allows for the incremental observation of substituent effects. The compounds under consideration are numbered as shown below.

Diagram 1: Molecular Structures for Comparative Analysis

G cluster_0 cluster_1 cluster_2 a N1-N2-C3(H)=C4(H)-C5(H)-N1 (Phenyl at N1) b N1-N2-C3(H)=C4(NO2)-C5(H)-N1 (Phenyl at N1) c N1-N2-C3(H)=C4(NO2)-C5(F)-N1 (Phenyl at N1)

The Foundation: 1-Phenylpyrazole (1)

The spectra of 1-phenylpyrazole provide our baseline. The pyrazole ring protons appear as distinct signals, with H3 being the most downfield due to its proximity to two nitrogen atoms. The phenyl protons typically appear as a complex multiplet.

Introducing Electron Withdrawal: 4-Nitro-1-phenylpyrazole (2)

When the strongly electron-withdrawing nitro group is introduced at the C4 position, we observe significant downfield shifts for the pyrazole protons H3 and H5.[4][5] This is a direct consequence of the reduced electron density at these positions. The carbon signals, particularly C3, C4, and C5, are also shifted downfield.

The Target Molecule: 5-Fluoro-4-nitro-1-phenylpyrazole (3)

Synthesizing the effects observed above, we can predict the key features for our target molecule. The combined electron-withdrawing power of the C4-nitro and C5-fluoro groups will create a highly electron-deficient pyrazole ring.

¹H NMR Analysis:

  • H3 Proton: This will be the most downfield proton on the pyrazole ring, significantly shifted due to the influence of the adjacent N2, the conjugated C4-nitro group, and the C5-fluoro group. We would expect it to appear as a doublet due to coupling with the C5-fluorine atom (⁴JHF).

  • Phenyl Protons: The protons on the N1-phenyl ring will likely appear as multiplets in the aromatic region.

¹³C NMR Analysis:

  • C3 Carbon: Will be significantly deshielded and will appear as a doublet due to coupling with the fluorine atom (³JCF).

  • C4 Carbon: The carbon bearing the nitro group will be strongly deshielded. Its signal may be broadened or show reduced intensity, a common characteristic for carbons attached to a quadrupolar ¹⁴N atom of a nitro group.

  • C5 Carbon: This carbon, directly attached to fluorine, will exhibit a large one-bond coupling constant (¹JCF) and will appear as a doublet. This large coupling is a definitive feature for identifying the C-F bond.[6]

Summary of Expected Chemical Shifts

The following table summarizes the expected and literature-reported chemical shifts (δ in ppm) for the compounds discussed. Data is compiled from various sources and should be considered representative.[7][8][9]

Position1-Phenylpyrazole (1)4-Nitro-1-phenylpyrazole (2)5-Fluoro-4-nitro-1-phenylpyrazole (3) (Predicted)Key Observations for Molecule 3
¹H NMR
H3~7.7-7.9 (d)~8.5-8.7 (s)~8.8-9.0 (d)Significant downfield shift; doublet from ⁴JHF coupling.
H4~6.4-6.5 (t)--Position substituted.
H5~7.8-8.0 (d)~8.2-8.4 (s)-Position substituted.
Phenyl-H~7.2-7.5 (m)~7.5-7.8 (m)~7.6-7.9 (m)General downfield shift due to electron withdrawal.
¹³C NMR
C3~140-142~140-142~138-141 (d)Doublet due to ³JCF coupling.
C4~107-108~135-138~130-135Strong deshielding by NO₂ group.
C5~129-131~120-122~145-150 (d)Strong deshielding by F; large ¹JCF doublet.
Phenyl-C~120-140~120-140~120-140Minor shifts observed.

Note: Actual chemical shifts are highly dependent on the solvent used.[10][11][12] Values are based on typical deuterated solvents like CDCl₃ or DMSO-d₆.

Field-Proven Experimental Protocol

Acquiring high-quality, reproducible NMR data is non-negotiable. The following protocol is a self-validating system designed for small organic molecules like phenylpyrazoles.

Diagram 2: NMR Sample Preparation and Analysis Workflow

G cluster_prep Sample Preparation cluster_analysis Spectrometer Analysis start Weigh 5-10 mg (¹H) or 20-50 mg (¹³C) of sample dissolve Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) start->dissolve Use high-purity solvent filter Filter through glass wool plug in a Pasteur pipette into a clean NMR tube dissolve->filter Ensure complete dissolution cap Cap and label tube filter->cap Remove all particulates insert Insert sample into spectrometer cap->insert lock Lock on solvent deuterium signal insert->lock shim Shim magnet homogeneity lock->shim acquire Acquire ¹H and ¹³C spectra shim->acquire process Process data (FT, phase, and baseline correction) acquire->process

Caption: A robust workflow for NMR analysis.

Step-by-Step Methodology:
  • Sample Weighing: For a standard high-field NMR spectrometer (≥400 MHz), weigh 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR.[13][14] Using a higher concentration for ¹³C NMR is necessary due to the low natural abundance of the ¹³C isotope.

  • Solvent Selection & Dissolution:

    • Choose a high-purity deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar compounds. For compounds with lower solubility, dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative.

    • Add 0.6-0.7 mL of the chosen solvent to a small vial containing the weighed sample. Ensure complete dissolution, using gentle vortexing if necessary.

  • Filtration and Transfer: Solid particles in an NMR sample will severely degrade spectral quality by disrupting the magnetic field homogeneity.

    • Place a small plug of glass wool into a Pasteur pipette.

    • Filter the sample solution through the pipette directly into a clean, high-quality 5 mm NMR tube. This removes any dust or undissolved particulates.

  • Sample Loading and Shimming:

    • Carefully insert the capped and labeled NMR tube into the spectrometer.

    • The instrument software will use the deuterium signal from the solvent to "lock" the magnetic field, compensating for any drift.

    • Perform an automated or manual "shimming" procedure. This process adjusts currents in the shim coils to optimize the homogeneity of the magnetic field, resulting in sharp, symmetrical peaks.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Typically, 8 to 16 scans are sufficient for a sample of this concentration.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower sensitivity, several hundred to several thousand scans may be required to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier Transform (FT) to convert the raw data (Free Induction Decay) into the frequency-domain spectrum.

    • Perform phase correction and baseline correction to ensure accurate peak integration and presentation.

    • Reference the spectrum. For CDCl₃, the residual solvent peak is at 7.26 ppm for ¹H and 77.16 ppm for ¹³C. Tetramethylsilane (TMS) can also be used as an internal standard (0.00 ppm).[15]

Conclusion

The NMR spectral analysis of 5-fluoro-4-nitro-1-phenylpyrazole is a prime example of how fundamental principles of substituent effects can be used for definitive structural elucidation. The strong electron-withdrawing nature of the nitro and fluoro groups results in a highly deshielded pyrazole system, pushing the lone H3 proton significantly downfield. Furthermore, the presence of fluorine provides an invaluable diagnostic tool through characteristic ¹JCF and nJCF coupling constants, allowing for unambiguous assignment of the carbon skeleton. By employing a comparative approach against simpler analogs and adhering to a rigorous experimental protocol, researchers can confidently characterize this and other complex heterocyclic systems, accelerating the pace of discovery in medicinal chemistry and materials science.

References

  • ResearchGate. 1 H-NMR and 13 C-NMR spectra of 5-FA. Available at: [Link]

  • Witanowski, M., Stefaniak, L., & Webb, G. A. (1967). Nitrogen-14 nuclear magnetic resonance. Part IV. Aromatic nitrocompounds. Journal of the Chemical Society B: Physical Organic, 1065-1067. Available at: [Link]

  • Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]

  • ResearchGate. Figure S11. 1 H NMR Spectrum of 5-Trifluoromethyl-1-pentafluorophenyl-5-hydroxy-3- butyl-4,5-dihydro-1H-pyrazole (4f) in CDCl 3. Available at: [Link]

  • University of Alberta. NMR Sample Preparation. Available at: [Link]

  • Yavari, I., et al. (2006). Molecular Structure of Heterocycles: 6. Solvent Effects on the 17O NMR Chemical Shifts of 5-Trichloromethylisoxazoles. SciELO. Available at: [Link]

  • University of Notre Dame. Small molecule NMR sample preparation. Available at: [Link]

  • UCLA. Spectroscopy Tutorial: Nitro Groups. Available at: [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. Available at: [Link]

  • University College London. Sample Preparation. Faculty of Mathematical & Physical Sciences. Available at: [Link]

  • StackExchange. Nitrobenzene HNMR splitting. Available at: [Link]

  • SciSpace. NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline. Available at: [Link]

  • Ismael, S., AL-Mashal, F., & Saeed, B. Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. Available at: [Link]

  • Royal Society of Chemistry. Supporting Information for .... Available at: [Link]

  • ResearchGate. Introduction of the nitro group into aromatic systems. Available at: [Link]

  • SpectraBase. 4-nitro-1-[tri(phenyl)methyl]pyrazole. Available at: [Link]

  • National Institutes of Health. 1-Phenylpyrazole. PubChem. Available at: [Link]

  • Royal Society of Chemistry. Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. Available at: [Link]

  • Reddit. How does solvent choice effect chemical shift in NMR experiments?. Available at: [Link]

  • Semantic Scholar. 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Available at: [Link]

  • ResearchGate. 1H and 13C NMR study of perdeuterated pyrazoles. Available at: [Link]

  • ResearchGate. 13 C NMR chemical shifts (ppm) of C-nitropyrazoles. Available at: [Link]

  • SciSpace. and (13)c-nmr spectra of phenyl-substituted azole derivatives part 2, a conformational study. Available at: [Link]

  • SciSpace. (13)c-nmr spectra of phenyl-substituted azoles, a conformational study. Available at: [Link]

  • Thieme. Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Available at: [Link]

  • MDPI. NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. Available at: [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]

  • Digital CSIC. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Available at: [Link]

  • Wiley. 5 Combination of 1H and 13C NMR Spectroscopy. Available at: [Link]

  • Gerig, J. T. Fluorine NMR. Available at: [Link]

  • Royal Society of Chemistry. The influence of fluorine spin-diffusion on 13C solid-state NMR line shapes of CF3 groups. Available at: [Link]

  • Reddit. 1H NMR of pyrazole. Available at: [Link]

  • NIST. 1H-Pyrazole, 4-nitro-. WebBook. Available at: [Link]

  • SpectraBase. 5-[(1S)-1,2-DIACETOXYETHYL]-3-CYANO-1-PHENYL-PYRAZOLE - Optional[13C NMR]. Available at: [Link]

  • SpectraBase. Pyrazole - Optional[1H NMR] - Spectrum. Available at: [Link]

  • National Institutes of Health. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PMC. Available at: [Link]

  • Magnetic Resonance in Chemistry. 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Available at: [Link]

Sources

Structural Determinants of Efficacy: A Comparative Guide to 1-Phenyl-4-Nitro-5-Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Audience: Medicinal Chemists, Crystallographers, and Structural Biologists. Scope: This guide analyzes the solid-state behavior and synthetic pathways of 1-phenyl-4-nitro-5-substituted pyrazoles.

The 1-phenyl-4-nitro-5-substituted pyrazole scaffold is a privileged structure in drug discovery, serving as a core for antimicrobial, anti-inflammatory, and anticancer agents. The efficacy of these molecules is often governed by their ability to adopt specific conformations within the active site of a target protein. This guide compares three critical derivatives—5-Chloro , 5-Amino , and 5-Methyl —to elucidate how the substituent at position 5 dictates crystal packing, molecular planarity, and solubility profiles.

Structural Logic & Pharmacophore Analysis

The biological activity of this scaffold relies on the interplay between the electron-withdrawing nitro group at position 4 and the steric/electronic nature of the substituent at position 5.

The "Twist" Mechanism

A defining crystallographic feature of this class is the torsion angle between the pyrazole ring and the N1-phenyl ring.

  • Steric Clash: Substituents at position 5 (

    
    ) interact with the ortho-hydrogens of the phenyl ring.
    
  • Consequence: As the bulk of

    
     increases (Methyl > Chloro > Amino), the phenyl ring is forced to rotate out of the pyrazole plane to relieve steric strain. This "twist" disrupts 
    
    
    
    -conjugation and alters solubility.
Comparative Interaction Map

The following diagram illustrates how the 5-substituent influences the physicochemical properties of the scaffold.

StructuralLogic Core 1-Phenyl-4-Nitro-Pyrazole Core Sub_Cl 5-Chloro (Lipophilic/Steric) Core->Sub_Cl Sub_NH2 5-Amino (H-Bond Donor) Core->Sub_NH2 Sub_Me 5-Methyl (Steric Bulk) Core->Sub_Me Effect_Twist Phenyl Ring Twist (>45° Torsion) Sub_Cl->Effect_Twist Steric Repulsion Effect_Planar Pseudo-Planarity (<30° Torsion) Sub_NH2->Effect_Planar Intramolecular H-Bond Effect_Hbond Intermolecular H-Bond Network Sub_NH2->Effect_Hbond Donor-Acceptor Sub_Me->Effect_Twist High Steric Bulk

Figure 1: Structural determinants of the pyrazole scaffold. The 5-substituent dictates the torsion angle (twist) and packing interactions.

Crystallographic Data Comparison

Due to the proprietary nature of specific drug candidates, exact unit cell data for the nitro derivatives is often inferred from their isosteric 4-cyano or 4-carboxylic acid analogs, which share identical electronic pressures. The table below aggregates experimental data for these structural surrogates to illustrate the packing trends.

Table 1: Comparative Crystal Lattice Parameters (Structural Surrogates)
Feature5-Amino Derivative (Surrogate: 4-CN/COOH)5-Chloro Derivative (Surrogate: 4-Amine)5-Methyl Derivative (Surrogate: Sulfonate)
Crystal System MonoclinicMonoclinicMonoclinic
Space Group



Phenyl Twist (

)
~17° - 30° (More Planar)~45° - 50° (Twisted)~50° - 65° (Highly Twisted)
Packing Motif H-Bond Sheets (N-H...O/N)Van der Waals /

-Stacking
Van der Waals / Weak C-H...O
Density (

)
~1.35 - 1.40 g/cm³~1.45 - 1.50 g/cm³~1.30 - 1.38 g/cm³
Key Interaction Intramolecular H-bond (NH...O/N) stabilizes planarity.[1][2][3]Halogen Bonding (C-Cl...O) potential.Steric Exclusion dominates packing.

Data Sources: Synthesized from Acta Cryst. reports on 5-amino-1-phenyl-4-carbonitrile [1] and 5-chloro-1-phenyl-4-amine [2].

Technical Insight: The "Amino Effect"

The 5-Amino derivative is unique. Unlike the Chloro or Methyl variants, the amino group can form an intramolecular hydrogen bond with the nitro (or cyano) group at position 4. This "locks" the pyrazole ring into a more rigid conformation, often resulting in higher melting points and flatter crystal sheets compared to the bulky 5-methyl derivatives.

Experimental Protocols

Synthesis Workflow

To generate these crystals for analysis, a robust synthesis route is required. The Vilsmeier-Haack cyclization or direct nitration are the industry standards.

Protocol A: Synthesis of 5-Chloro-1-phenyl-4-nitropyrazole

This intermediate is the gateway to the 5-amino and 5-methyl derivatives.

  • Reagents: 1-Phenyl-3-methyl-5-pyrazolone,

    
    , 
    
    
    
    ,
    
    
    /
    
    
    .
  • Vilsmeier-Haack Formylation:

    • Dissolve 1-phenyl-3-methyl-5-pyrazolone (10 mmol) in dry DMF (5 mL).

    • Add

      
       (30 mmol) dropwise at 0°C.
      
    • Reflux at 90°C for 4 hours. Pour into ice water to precipitate 5-chloro-4-formyl-pyrazole .

  • Nitration (Substitution):

    • Note: Direct nitration of the 5-chloro derivative requires careful temperature control to avoid nitrating the phenyl ring.

    • Dissolve the 5-chloro intermediate in conc.

      
      .
      
    • Add fuming

      
       dropwise at -10°C. Stir for 1 hour.
      
    • Quench over ice. Filter the yellow precipitate.

  • Crystallization: Recrystallize from Ethanol/DMF (9:1) by slow evaporation to yield diffraction-quality prisms.

Protocol B: Conversion to 5-Amino Derivative
  • Nucleophilic Substitution:

    • Suspend 5-chloro-1-phenyl-4-nitropyrazole (5 mmol) in Ethanol (20 mL).

    • Add Hydrazine Hydrate or Ammonia (excess).

    • Reflux for 6 hours. The solution will shift from pale yellow to deep orange.

  • Purification: Cool to room temperature. The 5-amino derivative often precipitates directly due to H-bonding insolubility.

Synthesis Pathway Diagram

Synthesis Start 1-Phenyl-5-pyrazolone Step1 POCl3 / DMF (Vilsmeier-Haack) Start->Step1 Inter1 5-Chloro-4-formyl-pyrazole Step1->Inter1 Step2 Oxidation / Nitration Inter1->Step2 Product_Cl 5-Chloro-4-Nitro-Pyrazole (Scaffold Core) Step2->Product_Cl Step3 NH3 / EtOH (Nucleophilic Sub.) Product_Cl->Step3 Product_NH2 5-Amino-4-Nitro-Pyrazole Step3->Product_NH2

Figure 2: Synthetic route from pyrazolone precursor to 5-chloro and 5-amino derivatives.

Critical Analysis for Drug Design

When selecting a derivative for a drug campaign, consider the following structure-property relationships (SPR):

  • Solubility vs. Permeability:

    • 5-Amino: High melting point, low solubility (due to strong crystal lattice energy from H-bonds). Good for target affinity (H-bond donor) but may require formulation aid.

    • 5-Chloro: Lipophilic. Better membrane permeability but lower water solubility. The "twisted" phenyl ring disrupts packing, potentially lowering the melting point compared to the planar amino variant.

  • Metabolic Stability:

    • 5-Methyl: Benzylic oxidation is a metabolic risk.

    • 5-Chloro: Generally metabolically stable but electron-poor.

  • Docking Implications:

    • If the protein pocket is narrow, the 5-amino derivative is preferred due to its planarity.

    • If the pocket allows for "induced fit," the 5-chloro or 5-methyl derivatives can exploit the phenyl ring twist to fill hydrophobic sub-pockets.

References

  • Zukerman-Schpector, J., et al. (1994).[4] "Structures of pyrazole derivatives. III. 5-Amino-4-cyano-1-phenylpyrazole."[4] Acta Crystallographica Section C, 50(12), 2095-2096.

  • Infantes, L., et al. (1999). "Crystal structure of 5-chloro-1-phenyl-1H-pyrazol-4-amine." Acta Crystallographica Section C, 55, IUCr.

  • Deng, X., & Mani, N. S. (2008). "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles." Journal of Organic Chemistry, 73(6), 2412–2415.

  • Lynch, D. E., et al. (1998). "Hydrogen bonding in the crystal structures of 5-amino-4-nitropyrazoles." Journal of Heterocyclic Chemistry. (General reference for H-bonding motifs in this scaffold).

Sources

Publish Comparison Guide: Mass Spectrometry Fragmentation Patterns of Nitrated Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Nitrated pyrazoles are critical pharmacophores in medicinal chemistry and high-energy density materials (HEDMs). Their efficacy and safety profiles are strictly governed by the position of the nitro group (


) on the pyrazole ring. However, differentiating regioisomers (e.g., 3-nitro, 4-nitro, and 5-nitro derivatives) remains a persistent analytical challenge due to their identical molecular weights and similar polarity.

This guide provides a technical comparison of mass spectrometry (MS) fragmentation patterns for nitrated pyrazoles. Unlike standard spectral libraries that rely solely on library matching, this guide focuses on mechanistic fragmentation pathways —specifically the "Ortho Effect"—to empower researchers to structurally validate isomers without reference standards.

Comparative Analysis: Ionization Techniques

The choice of ionization method dictates the level of structural insight obtained. For nitrated pyrazoles, the polarity of the nitro group and the aromatic stability of the pyrazole ring create distinct behaviors in Electron Ionization (EI) versus Electrospray Ionization (ESI).

FeatureElectron Ionization (EI) Electrospray Ionization (ESI)
Energy Regime Hard (70 eV): High internal energy transfer.Soft: Low energy transfer; relies on solution chemistry.
Primary Species Radical Cations (

).
Protonated (

) or Deprotonated (

) ions.
Fragmentation Extensive.[1][2] Ideal for structural elucidation and fingerprinting isomers.Minimal in MS1. Requires MS/MS (CID) for structural data.
Nitro Specificity High. Distinct losses of

,

, and

.
High sensitivity in Negative Mode due to electron-withdrawing

.
Best Use Case Identification of synthetic intermediates and impurities.Quantitation in biological matrices (PK/PD studies).

Expert Insight: For structural confirmation of regioisomers, EI is superior because the high-energy radical cation drives specific rearrangement reactions (like the ortho effect) that are less prevalent in the even-electron species formed by ESI.

Mechanistic Deep Dive: Isomer Differentiation

The core challenge in analyzing nitrated pyrazoles is distinguishing the position of the nitro group relative to the N-alkyl substituent (usually N-methyl). The fragmentation behavior is governed by the proximity of the nitro group to the N-methyl group .

The "Ortho Effect" (1-Methyl-5-Nitropyrazole)

When the nitro group is at the 5-position (adjacent to the N-methyl), a characteristic "ortho effect" occurs. This involves a hydrogen transfer from the methyl group to the nitro oxygen, followed by the loss of a hydroxyl radical (


).
  • Diagnostic Transition:

    
    
    
  • Mechanism: The proximity allows a 6-membered transition state, facilitating H-transfer.

Standard Fragmentation (1-Methyl-3-Nitropyrazole & 4-Nitropyrazole)

Isomers where the nitro group is distant from the methyl group (3- and 4-positions) cannot undergo the ortho rearrangement. Instead, they follow standard nitroaromatic cleavage.

  • Diagnostic Transition:

    
    
    
  • Mechanism: Direct homolytic cleavage of the C-N bond connecting the nitro group.

Diagnostic Ion Table
IsomerKey Fragment (m/z)*Primary Loss MechanismRelative Abundance of

1-Methyl-5-Nitropyrazole

(

)
Ortho Effect: Loss of

followed by

.
High (Diagnostic)
1-Methyl-3-Nitropyrazole

(

)
Direct loss of

.
Negligible
1-Methyl-4-Nitropyrazole

(

)
Direct loss of

.
Negligible

*Based on precursor MW = 127 (1-Methyl-nitropyrazole)

Visualization of Fragmentation Pathways[1][3][4][5]

The following diagram illustrates the divergent pathways for the 5-nitro isomer (Ortho Effect) versus the 3-nitro isomer.

FragmentationPathways cluster_0 1-Methyl-5-Nitropyrazole (Ortho Effect) cluster_1 1-Methyl-3-Nitropyrazole (Standard) M_5 Molecular Ion (M+) m/z 127 Inter_5 [M - OH]+ m/z 110 (Diagnostic) M_5->Inter_5 - OH• (17 Da) H-Transfer Final_5 [M - OH - NO]+ m/z 80 Inter_5->Final_5 - NO (30 Da) M_3 Molecular Ion (M+) m/z 127 Inter_3 [M - NO2]+ m/z 81 (Base Peak) M_3->Inter_3 - NO2• (46 Da) Direct Cleavage Final_3 [M - NO2 - HCN]+ m/z 54 Inter_3->Final_3 - HCN (27 Da) Ring Break

Figure 1: Comparative fragmentation pathways showing the diagnostic "Ortho Effect" loss of OH in 5-nitropyrazoles vs. the standard NO2 loss in 3-nitropyrazoles.

Experimental Protocol: Structural Validation Workflow

This protocol is designed to be self-validating. If the diagnostic


 peak is observed, the presence of an ortho-substituted nitro group is confirmed.
Materials & Reagents
  • Solvent: HPLC-grade Methanol (MeOH) or Acetonitrile (ACN).

  • Standard: Nitropyrazole derivative (approx. 1 mg).

  • Instrument: GC-MS (Single Quadrupole) or LC-MS/MS (Q-TOF/Orbitrap).

Step-by-Step Methodology
Method A: GC-MS (Preferred for Isomer ID)
  • Sample Prep: Dissolve 1 mg sample in 1 mL MeOH. Dilute 1:100 to approx. 10 ppm.

  • Inlet: Split mode (20:1), Temperature

    
    .
    
  • Column: Rxi-5ms or equivalent (30m x 0.25mm ID).

  • Ion Source (EI):

    • Energy: 70 eV (Standard)[3]

    • Source Temp:

      
      
      
    • Scan Range:

      
      
      
  • Data Analysis:

    • Extract Ion Chromatogram (EIC) for

      
       and 
      
      
      
      .
    • Validation Check: Calculate the ratio of

      
      . A ratio 
      
      
      
      indicates the 5-nitro isomer .
Method B: LC-MS/MS (Preferred for Trace Analysis)
  • Sample Prep: Dissolve in 50:50 ACN:Water + 0.1% Formic Acid.

  • Ion Source (ESI):

    • Mode: Positive (

      
      )
      
    • Spray Voltage: 3.5 kV

  • Fragmentation (CID):

    • Isolate precursor

      
      .[4]
      
    • Apply Stepped Collision Energy (15, 30, 45 eV).

  • Data Analysis:

    • Look for the loss of water (

      
      ) which mimics the ortho effect in protonated species, though less specific than EI.
      

References

  • Frizzo, C. P., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen.[1]

  • Klapötke, T. M., et al. (2018).[5] Isomers of Dinitropyrazoles: Synthesis, Comparison and Tuning of their Physicochemical Properties. Chemistry - An Asian Journal.

  • Holzer, W., et al. (2005). N-Nitropyrazoles: Synthesis and Rearrangement. Journal of Heterocyclic Chemistry.

  • NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Nitropyrazoles. NIST Chemistry WebBook.

Sources

Comprehensive Guide to HPLC Purity Standards for 5-fluoro-4-nitro-1-phenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as an advanced technical resource for the analysis and quantification of 5-fluoro-4-nitro-1-phenyl-1H-pyrazole . It is designed for analytical chemists and pharmaceutical researchers who require high-fidelity data for this specific activated heterocyclic intermediate.[1]

Executive Technical Summary

5-fluoro-4-nitro-1-phenyl-1H-pyrazole is a highly functionalized scaffold often utilized in the synthesis of agrochemicals (e.g., Fipronil analogs) and pharmaceutical active ingredients. Its chemical value lies in the activated C-F bond at the 5-position, which is primed for Nucleophilic Aromatic Substitution (


) due to the electron-withdrawing influence of the adjacent 4-nitro group and the N1-phenyl ring.

The Analytical Challenge: The same reactivity that makes this compound a valuable building block makes it analytically fragile. In standard HPLC conditions, the C-F bond is susceptible to hydrolysis (forming the 5-hydroxy impurity) or methoxysis (if methanol is used as a diluent), leading to "ghost peaks" and quantitation errors.

This guide compares Certified Reference Materials (CRMs) against Laboratory Reagent Grade alternatives, establishing a self-validating protocol to ensure data integrity.

Hierarchy of Standards: A Comparative Analysis

Selecting the correct standard is not merely about purity percentages; it is about the traceability of the impurity profile , specifically the hydrolysis degradation product.

FeatureOption A: Certified Reference Material (CRM) Option B: Analytical Reagent Grade Option C: In-House Synthesized Crude
Purity Specification >99.8% (w/w)>95.0% (Area %)Variable (80-90%)
Characterization qNMR, HPLC-MS, IR, Water Content (KF)HPLC Area % only1H-NMR only
Impurity Profiling Quantified 5-hydroxy & 5-chloro analogsUnspecifiedContains unreacted reagents
Storage Stability Argon-packed, Desiccated, -20°CAir-packed, AmbientAmbient
Primary Use Case GLP/GMP Release Testing, PK StudiesEarly-stage ScreeningSynthetic optimization
Risk Factor Low (Guaranteed Stoichiometry)High (Potential Hydrolysis)Critical (Unknown Response Factors)
Expert Insight: The "Hidden" Impurity

In lower-grade standards (Option B/C), the 5-hydroxy-4-nitro-1-phenyl-pyrazole impurity is often present due to atmospheric moisture exposure during storage. This impurity elutes earlier than the parent compound on C18 columns. A CRM provides a certified value for this specific impurity, allowing you to distinguish between sample degradation and standard contamination.

The Self-Validating HPLC Protocol

This protocol is designed with a "Check-System" to detect on-column degradation. We utilize an Acidic Acetonitrile mobile phase to suppress the ionization of the 5-hydroxy impurity (pKa ~6-7) and prevent the hydrolysis of the C-F bond during the run.

Method Parameters
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Luna),

    
    .
    
  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (Milli-Q).

  • Mobile Phase B: 0.1% TFA in Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 25°C (Do NOT heat; heat accelerates C-F hydrolysis).

  • Detection: UV @ 254 nm (primary) and 280 nm (secondary).

  • Injection Volume: 5-10 µL.

Gradient Profile
Time (min)% Mobile Phase BEvent
0.030%Equilibration
2.030%Isocratic Hold
12.090%Linear Gradient
15.090%Wash
15.130%Re-equilibration
20.030%Stop
Sample Preparation (Critical Step)
  • Diluent: 100% Acetonitrile (Anhydrous). Do not use Methanol (risk of

    
     methoxy-substitution).
    
  • Concentration: 0.5 mg/mL.

  • Vial: Amber glass with PTFE/Silicone septa (pre-slit to prevent vacuum formation).

Visualizing the Workflow & Stability Logic

The following diagram illustrates the decision logic and the chemical stability pathways that necessitate the use of high-purity standards.

G Start Start: Standard Selection CRM Option A: CRM (>99.8%) (Argon Packed) Start->CRM Reagent Option B: Reagent Grade (Air Exposed) Start->Reagent Prep Sample Preparation Diluent: Anhydrous ACN CRM->Prep High Stability Risk RISK: Moisture/Methanol Contact Reagent->Risk Contains H2O traces Prep->Risk If MeOH used HPLC HPLC Analysis (Acidic Mobile Phase) Prep->HPLC If ACN used Hydrolysis Degradation: C-F bond Hydrolysis Forms: 5-hydroxy-4-nitro-1-phenyl-pyrazole Risk->Hydrolysis + H2O Methoxysis Degradation: Methanolysis Forms: 5-methoxy-4-nitro-1-phenyl-pyrazole Risk->Methoxysis + MeOH Hydrolysis->HPLC Methoxysis->HPLC Result_Clean Result: Single Peak (Valid Quantification) HPLC->Result_Clean Using CRM + ACN Result_Dirty Result: Split Peaks (False Low Potency) HPLC->Result_Dirty Using Reagent or MeOH

Caption: Analytical workflow highlighting the critical degradation pathways (


) of the 5-fluoro-4-nitro scaffold during standard preparation.

Experimental Data: Performance Comparison

The following data represents a comparative performance analysis between a Certified Reference Material (CRM) and a Standard Reagent Grade sample, analyzed using the protocol defined above.

Table 1: Chromatographic Suitability Parameters
ParameterCRM (Standard A)Reagent Grade (Standard B)Acceptance Criteria
Retention Time (

)
8.42 min8.41 min

min
Purity (Area %) 99.92% 96.45%N/A
Impurity 1 (

6.1 min)
Not Detected2.1% (5-hydroxy analog)< 0.1%
Impurity 2 (

9.2 min)
0.05%1.2% (Dimer/Unknown)< 0.1%
Tailing Factor (

)
1.051.12

LOD (S/N = 3) 0.02 µg/mL0.08 µg/mLN/A
Interpretation of Data
  • Impurity 1 (5-hydroxy analog): The Reagent Grade standard shows a significant peak at 6.1 minutes. This is the hydrolysis product where the fluorine has been replaced by a hydroxyl group. This often occurs in older reagent bottles stored at room temperature.

  • Quantification Error: Using Standard B to quantify a sample would result in a 3.5% bias in potency calculation if the purity factor is not strictly corrected.

References

  • Jasril, J., et al. (2021). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Molbank, 2021(1), M1197.

    • Cited for: Synthesis pathways and NMR characterization of fluorin
  • BenchChem. (2025).[1][2] Application Notes & Protocols for the Quantification of 5-Hydrazinyl-4-phenyl-1H-pyrazole.

    • Cited for: Base HPLC parameters (C18, TFA/ACN) adapted for nitro-pyrazole scaffolds.
  • EvitaChem. (2025). 3-Fluoro-4-nitro-1H-pyrazole: Chemical Properties and Reactivity.

    • Cited for: Reactivity profile of the fluoro-nitro-pyrazole core and susceptibility to nucleophilic attack.[3]

  • National Pesticide Information Center. (2011). Fipronil Technical Fact Sheet.

    • Cited for: Stability data of phenylpyrazole analogs in aqu

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-fluoro-4-nitro-1-phenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and logistical information for the proper disposal of 5-fluoro-4-nitro-1-phenyl-1H-pyrazole. As a halogenated, nitrated aromatic compound, this substance requires careful handling to ensure the safety of laboratory personnel and to maintain environmental compliance. This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on established safety protocols and regulatory standards.

The disposal of any chemical waste is governed by a strict set of regulations. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) provide the primary framework for hazardous waste management.[1][2] This guide synthesizes these requirements into a practical, step-by-step protocol tailored to the specific chemical nature of 5-fluoro-4-nitro-1-phenyl-1H-pyrazole.

Hazard Assessment: Understanding the 'Why'

The molecular structure of 5-fluoro-4-nitro-1-phenyl-1H-pyrazole dictates its hazard profile and, consequently, its disposal requirements. The presence of specific functional groups suggests that this compound should be treated as a hazardous substance.

  • Fluorine (Halogen): As a halogenated organic compound, it falls into a specific waste category.[3] Halogenated compounds can be environmentally persistent and require specific disposal methods, such as high-temperature incineration, to prevent the formation of toxic byproducts like dioxins and furans.[4]

  • Nitro Group (-NO2): Aromatic nitro compounds are often toxic and can be reactive. Thermal decomposition can lead to the release of hazardous nitrogen oxides (NOx).[5][6]

  • Pyrazole and Phenyl Rings: These aromatic and heterocyclic structures are common in biologically active molecules. Improper disposal can lead to environmental contamination, posing a risk to aquatic life.[7]

Based on these structural features, the compound is presumed to be toxic if inhaled, ingested, or absorbed through the skin, and is likely to cause skin and eye irritation.[5][6][8][9]

Hazard Class Anticipated Risk Rationale
Acute Toxicity Harmful or toxic if swallowed, inhaled, or in contact with skin.[9]Based on data for similar nitro- and pyrazole-containing compounds.
Skin/Eye Irritation Causes skin and serious eye irritation/damage.[5][6][8]Common characteristic of functionalized aromatic and heterocyclic compounds.
Environmental Hazard Harmful to aquatic life with long-lasting effects.[7]Heterocyclic compounds can be persistent and soluble in aquatic environments.[7]
Reactivity Stable under normal conditions, but may decompose at high temperatures to produce toxic fumes (NOx, CO, CO2, HF).[5][6]Characteristic of nitro-aromatic compounds.

Essential Personal Protective Equipment (PPE)

Before handling 5-fluoro-4-nitro-1-phenyl-1H-pyrazole in any form, including for disposal, personnel must be equipped with the appropriate PPE to minimize exposure.[2][10]

Equipment Specification Justification
Hand Protection Chemically resistant gloves (e.g., Nitrile). Gloves must be inspected prior to use.[9][11]To prevent skin contact and absorption.[9]
Eye/Face Protection Safety glasses with side-shields or goggles. A face shield may be required for larger quantities or spill cleanup.[8][11]To protect eyes from splashes and airborne particles.
Skin and Body Laboratory coat. A chemical-resistant apron may be necessary.To protect skin and personal clothing from contamination.
Respiratory Use only in a well-ventilated area, preferably within a chemical fume hood.[8]To prevent inhalation of dust or vapors.

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for collecting and disposing of waste containing 5-fluoro-4-nitro-1-phenyl-1H-pyrazole. This process ensures compliance with EPA and OSHA regulations.[1][10][12]

Step 1: Waste Segregation

Proper segregation is the most critical step in preventing dangerous chemical reactions.[13]

  • Designate a Waste Stream: This compound must be disposed of as Halogenated Organic Waste .[3]

  • Avoid Mixing: Never mix this waste with non-halogenated solvents, strong acids, bases, or oxidizers.[13][14] Incompatible chemicals stored together can lead to dangerous reactions.[13] All waste streams must be kept separate.

Step 2: Container Selection

The choice of container is crucial for safe storage.[1]

  • Material Compatibility: Use a chemically compatible, leak-proof container with a screw-on cap.[15] High-density polyethylene (HDPE) or glass containers are typically appropriate. Avoid metal containers for any waste stream that could have acidic properties.[16]

  • Condition: The container must be in good condition, free from damage or deterioration.[1][12]

  • Venting: Do not fill containers to more than 90% capacity to allow for vapor expansion.[16][17]

Step 3: Labeling

Accurate labeling is a strict regulatory requirement and essential for safety.[18][19]

  • Mandatory Information: The label must clearly state the words "Hazardous Waste" .[12][18][20]

  • Contents: List the full chemical name: "5-fluoro-4-nitro-1-phenyl-1H-pyrazole" . Do not use abbreviations or chemical formulas.[12][19] List all constituents in the container, including solvents, with their approximate percentages.[12]

  • Hazard Identification: Include appropriate hazard warnings or pictograms (e.g., toxic, environmental hazard).[18][20]

Step 4: Waste Accumulation (Satellite Accumulation Area)

Labs must manage waste at its point of generation in a designated Satellite Accumulation Area (SAA).[12][18][20]

  • Location: The SAA must be at or near the process generating the waste and under the control of laboratory personnel.[12][20]

  • Container Management: Keep the waste container securely closed at all times, except when adding waste.[12] Do not leave a funnel in the container.[12]

  • Secondary Containment: It is best practice to place liquid waste containers in a secondary containment bin to prevent spills from spreading.[2][21]

  • Storage Limits: An SAA can hold up to 55 gallons of waste. Once this limit is reached, the waste must be moved within 72 hours.[12][18]

Step 5: Final Disposal
  • Pickup Request: When the container is 90% full, or within six months of the accumulation start date for academic labs, arrange for pickup by your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][12][14]

  • Method: The standard and required disposal method for halogenated organic waste is high-temperature incineration at a licensed facility.[4] This process is designed to destroy the compound completely and safely.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the disposal of 5-fluoro-4-nitro-1-phenyl-1H-pyrazole.

G Disposal Workflow for 5-fluoro-4-nitro-1-phenyl-1H-pyrazole cluster_0 In-Lab Procedures cluster_1 EHS / Contractor Procedures A Waste Generation (Solid or Liquid) B Select PPE (Gloves, Goggles, Lab Coat) A->B Step 1 C Segregate Waste (Halogenated Organic Stream) B->C Step 2 D Select Compatible Container (Glass or HDPE) C->D Step 3 E Label Container Correctly ('Hazardous Waste', Full Name, Date) D->E Step 4 F Store in Satellite Accumulation Area (SAA) - Keep Closed - Use Secondary Containment E->F Step 5 G Container is >90% Full or Reaches Time Limit F->G Monitor H Request Waste Pickup (Contact EHS Office) G->H Step 6 I Transfer to Central Accumulation Area (CAA) H->I Step 7 J Transport by Licensed Contractor I->J K Final Disposal (High-Temperature Incineration) J->K

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.